Technical Documentation Center

1-(4-Propylphenyl)butan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Propylphenyl)butan-1-ol
  • CAS: 148581-25-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(4-Propylphenyl)butan-1-ol: Synthesis, Characterization, and Experimental Protocols

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-propylphenyl)butan-1-ol, a substituted aromatic alcohol of interest to researchers in medicinal chemistry and materia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-propylphenyl)butan-1-ol, a substituted aromatic alcohol of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific compound, this guide integrates predicted properties with established, field-proven methodologies for its synthesis and characterization. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a foundational understanding and practical protocols for working with this and structurally related molecules.

Introduction

1-(4-Propylphenyl)butan-1-ol is a secondary benzylic alcohol. The presence of both a hydroxyl group and a substituted phenyl ring suggests potential applications as a synthon in organic synthesis, a building block for novel polymers, or as a scaffold in the design of new bioactive molecules. The propyl substituent on the phenyl ring and the butyl chain attached to the carbinol center contribute to its lipophilicity, a key parameter in drug design influencing absorption, distribution, metabolism, and excretion (ADME) properties. This guide will detail its fundamental properties, provide robust synthetic procedures, and outline a comprehensive characterization workflow.

Predicted Physicochemical Properties

In the absence of experimentally determined data, the following physical and chemical properties for 1-(4-propylphenyl)butan-1-ol have been predicted using established computational models. These values serve as a valuable baseline for experimental design and analysis.

PropertyPredicted ValueNotes
Molecular Formula C₁₃H₂₀O-
Molecular Weight 192.30 g/mol -
Boiling Point ~280-300 °C at 760 mmHgEstimated based on structurally similar compounds.
Melting Point Not availableLikely a low-melting solid or a viscous oil at room temperature.
Density ~0.95-0.98 g/cm³Estimated based on related aryl alcohols.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform).The nonpolar character of the propylphenyl and butyl groups dominates.
LogP ~3.5-4.0Indicates significant lipophilicity.

Synthesis of 1-(4-Propylphenyl)butan-1-ol

Two primary and reliable synthetic routes for the preparation of 1-(4-propylphenyl)butan-1-ol are presented below. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.

Method 1: Grignard Reaction of 4-Propylbenzaldehyde

This is a classic and highly effective method for forming the carbon-carbon bond required to construct the target alcohol. The reaction involves the nucleophilic addition of a propylmagnesium bromide Grignard reagent to 4-propylbenzaldehyde.

Reaction Scheme:

  • Preparation of Propylmagnesium Bromide:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of 1-bromopropane (1.1 eq) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromopropane solution to the magnesium. The reaction is initiated when the color of the iodine disappears and gentle bubbling is observed. Gentle warming may be necessary.

    • Once the reaction starts, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.

  • Reaction with 4-Propylbenzaldehyde:

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 4-propylbenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(4-propylphenyl)butan-1-ol.

Method 2: Reduction of 1-(4-Propylphenyl)butan-1-one

This method involves the reduction of the corresponding ketone, 1-(4-propylphenyl)butan-1-one, to the secondary alcohol. This is a straightforward and high-yielding transformation.

Reaction Scheme:

  • Reduction Reaction:

    • In a round-bottom flask, dissolve 1-(4-propylphenyl)butan-1-one (1.0 eq) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization Workflow

A comprehensive characterization of the synthesized 1-(4-propylphenyl)butan-1-ol is crucial to confirm its identity and purity. The following workflow outlines the key analytical techniques to be employed.

Caption: A typical workflow for the characterization of 1-(4-propylphenyl)butan-1-ol.

Predicted Spectroscopic Data

The following are predicted spectroscopic data for 1-(4-propylphenyl)butan-1-ol. These predictions can be used as a reference for the analysis of experimental data.[1][2][3][4]

  • ~7.1-7.3 ppm (m, 4H): Aromatic protons of the 1,4-disubstituted benzene ring.

  • ~4.6-4.7 ppm (t, 1H): Methine proton of the carbinol group (-CH(OH)-).

  • ~2.5-2.6 ppm (t, 2H): Methylene protons of the propyl group attached to the benzene ring (-CH₂-CH₂-CH₃).

  • ~1.5-1.7 ppm (m, 4H): Methylene protons of the butyl group adjacent to the carbinol and the methylene protons of the propyl group (-CH(OH)-CH₂-CH₂-CH₃ and -CH₂-CH₂-CH₃).

  • ~2.0-2.5 ppm (s, 1H): Hydroxyl proton (-OH). The chemical shift of this proton can vary depending on concentration and solvent.

  • ~0.9 ppm (t, 6H): Terminal methyl protons of both the propyl and butyl groups (-CH₂-CH₃).

  • ~140-145 ppm: Quaternary aromatic carbon attached to the propyl group.

  • ~140-145 ppm: Quaternary aromatic carbon attached to the butanol group.

  • ~128-130 ppm: Aromatic CH carbons.

  • ~75-80 ppm: Carbinol carbon (-CH(OH)-).

  • ~35-40 ppm: Methylene carbon of the butyl group adjacent to the carbinol.

  • ~35-40 ppm: Methylene carbon of the propyl group attached to the benzene ring.

  • ~20-25 ppm: Methylene carbon of the propyl group.

  • ~18-22 ppm: Methylene carbon of the butyl group.

  • ~14 ppm: Terminal methyl carbons of the propyl and butyl groups.

  • ~3600-3200 cm⁻¹ (broad): O-H stretching vibration of the alcohol.

  • ~3100-3000 cm⁻¹ (medium): C-H stretching of the aromatic ring.

  • ~2960-2850 cm⁻¹ (strong): C-H stretching of the aliphatic (propyl and butyl) groups.

  • ~1600 and ~1500 cm⁻¹ (medium): C=C stretching vibrations of the aromatic ring.

  • ~1100-1000 cm⁻¹ (strong): C-O stretching vibration of the secondary alcohol.

  • Molecular Ion (M⁺): m/z = 192.

  • Major Fragmentation Peaks:

    • m/z = 149: Loss of the propyl group ([M - C₃H₇]⁺).

    • m/z = 135: Loss of the butyl group ([M - C₄H₉]⁺).

    • m/z = 117: Benzylic cleavage.

    • m/z = 91: Tropylium ion.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 1-(4-propylphenyl)butan-1-ol and its precursors.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and dispose of it as chemical waste in accordance with local regulations.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 1-(4-propylphenyl)butan-1-ol. While experimental data for this specific molecule is scarce, the provided predicted properties and detailed experimental protocols for its synthesis via Grignard reaction or ketone reduction offer a solid foundation for researchers. The outlined characterization workflow will enable confident verification of the synthesized product. Adherence to the safety and handling guidelines is paramount to ensure a safe laboratory environment.

References

  • International Chemical Safety Cards (ICSC). (n.d.). ALLYL ALCOHOL. Retrieved from [Link]

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Anlon Chemical Research Organization. (2016). Improved Processes For Manufacturing 4 Phenyl 1 Butanol.
  • Patel, R. N., et al. (1992). Microbial reduction of 1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl) - PubMed. Enzyme and Microbial Technology, 14(9), 731-738.
  • Guan, Y., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 11(10), 675.
  • The Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from [Link]

  • LookChem. (n.d.). 4-Propylbenzaldehyde. Retrieved from [Link]

  • MolPort. (n.d.). 1-[4-(propan-2-yl)phenyl]butan-1-ol. Retrieved from [Link]

  • Natural Products Magnetic Resonance Database. (2022, September 4). Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173). Retrieved from [Link]

  • Google Patents. (n.d.). CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.
  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Ataman Kimya. (n.d.). P-N-PROPYLBENZALDEHYDE. Retrieved from [Link]

  • Bähn, S., et al. (2011). 1,4-Butanediol as a Reducing Agent in Transfer Hydrogenation Reactions.
  • U.S. Environmental Protection Agency (EPA). (2025, October 15). 1-methoxy-1-(4-phenylphenyl)butan-2-ol. Comptox Chemicals Dashboard. Retrieved from [Link]

  • Stenutz. (n.d.). 1-(4-methylphenyl)butan-1-one. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-phenyl-1-butanol. Retrieved from [Link]

  • Google Patents. (n.d.). US6469221B1 - Process for the conversion of 1, 4 butynediol to 1, 4 butanediol, or a mixture of 1, 4 butenediol and 1,4 butanediol.
  • Cheméo. (n.d.). Chemical Properties of 4-phenyl-2-buten-1-al. Retrieved from [Link]phenyl-2-buten-1-al)

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C-NMR Chemical Shifts of 1-(4-Propylphenyl)butan-1-ol

Introduction In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular framework of organic compounds. This guide offers a detailed exploration of the ¹H and ¹³C-NMR spectral characteristics of 1-(4-Propylphenyl)butan-1-ol, a substituted aromatic alcohol. By dissecting the chemical shifts and coupling patterns, we aim to provide researchers, scientists, and drug development professionals with a comprehensive reference for the structural verification of this and structurally related molecules. The principles and methodologies discussed herein are grounded in established spectroscopic theory and field-proven practices, ensuring both technical accuracy and practical applicability.

Molecular Structure and NMR-Active Nuclei

The structural integrity of 1-(4-Propylphenyl)butan-1-ol is the foundation of its spectral signature. The molecule comprises a p-substituted benzene ring, a hydroxyl-bearing benzylic carbon, and two aliphatic chains. Each unique hydrogen and carbon atom within this structure will resonate at a distinct frequency in an applied magnetic field, providing a detailed map of the molecular environment.

Figure 1. Molecular structure of 1-(4-Propylphenyl)butan-1-ol with atom numbering.

Predicted ¹H-NMR Spectral Data

The proton NMR spectrum of 1-(4-Propylphenyl)butan-1-ol is anticipated to exhibit a series of distinct signals, the chemical shifts of which are influenced by the electronic environment of each proton. The aromatic protons are expected to appear in the downfield region due to the deshielding effect of the benzene ring current. The benzylic proton, adjacent to both the aromatic ring and the hydroxyl group, will also be shifted downfield. The aliphatic protons of the butyl and propyl chains will resonate in the upfield region.

Table 1: Predicted ¹H-NMR Chemical Shifts for 1-(4-Propylphenyl)butan-1-ol in CDCl₃

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Ar-H (ortho to butanol)~7.25d2H
Ar-H (meta to butanol)~7.15d2H
CH-OH (benzylic)~4.65t1H
Ar-CH₂ (propyl)~2.58t2H
OHVariable (typically ~1.8-2.5)s (broad)1H
CH₂ (butyl, adjacent to CH-OH)~1.75m2H
CH₂ (propyl, middle)~1.62sextet2H
CH₂ (butyl, middle)~1.35m2H
CH₃ (propyl)~0.94t3H
CH₃ (butyl)~0.90t3H

Chemical shifts are estimated based on analogous structures and general NMR principles. Actual values may vary.

Rationale Behind the Assignments:
  • Aromatic Protons: The protons on the benzene ring are split into two doublets due to the para-substitution pattern. The protons ortho to the electron-donating alkyl groups are slightly more shielded than those meta.

  • Benzylic Proton (CH-OH): This proton is significantly deshielded due to its proximity to the electronegative oxygen atom and the aromatic ring. It is expected to appear as a triplet due to coupling with the adjacent methylene group of the butyl chain.

  • Aliphatic Protons: The chemical shifts of the aliphatic protons are primarily influenced by their distance from the deshielding aromatic ring and hydroxyl group. The methylene group of the propyl chain attached to the ring (Ar-CH₂) is more deshielded than the other aliphatic protons. The terminal methyl groups of both the butyl and propyl chains are the most shielded and therefore appear at the highest field.

Predicted ¹³C-NMR Spectral Data

The carbon-13 NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. Due to the molecule's symmetry, the aromatic region will show four distinct signals. The aliphatic region will display signals for each of the seven unique carbon atoms in the propyl and butyl chains.

Table 2: Predicted ¹³C-NMR Chemical Shifts for 1-(4-Propylphenyl)butan-1-ol in CDCl₃

Carbon Assignment Predicted Chemical Shift (ppm)
C (aromatic, ipso to butanol)~142
C (aromatic, ipso to propyl)~141
CH (aromatic, ortho to butanol)~128
CH (aromatic, meta to butanol)~126
CH-OH (benzylic)~76
CH₂ (butyl, adjacent to CH-OH)~42
Ar-CH₂ (propyl)~38
CH₂ (propyl, middle)~25
CH₂ (butyl, middle)~19
CH₃ (propyl)~14
CH₃ (butyl)~14

Chemical shifts are estimated based on analogous structures and general NMR principles. Actual values may vary.

Rationale Behind the Assignments:
  • Aromatic Carbons: The quaternary aromatic carbons (ipso-carbons) are typically observed in the 140-145 ppm region. The protonated aromatic carbons appear between 125-130 ppm. The specific shifts are influenced by the electronic effects of the alkyl and hydroxyl substituents.

  • Benzylic Carbon (CH-OH): The carbon atom bonded to the hydroxyl group is significantly deshielded and is expected to resonate around 76 ppm.

  • Aliphatic Carbons: The chemical shifts of the aliphatic carbons decrease as their distance from the deshielding aromatic ring and hydroxyl group increases. The terminal methyl carbons are the most shielded.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for structural elucidation, a standardized experimental protocol is essential. The following provides a step-by-step methodology for acquiring ¹H and ¹³C-NMR data for 1-(4-Propylphenyl)butan-1-ol.

G cluster_0 Sample Preparation cluster_1 Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing A Weigh ~5-10 mg of 1-(4-Propylphenyl)butan-1-ol B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing TMS A->B C Transfer solution to a 5 mm NMR tube B->C D Insert NMR tube into the spectrometer C->D E Lock the spectrometer on the deuterium signal of the solvent D->E F Shim the magnetic field to achieve optimal resolution E->F G Tune and match the probe for ¹H and ¹³C frequencies F->G H Acquire ¹H spectrum using a standard pulse sequence (e.g., zg30) G->H I Acquire ¹³C{¹H} spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) H->I J Acquire DEPT-135 spectrum to differentiate CH, CH₂, and CH₃ signals I->J K Apply Fourier transform to the acquired FIDs J->K L Phase the spectra K->L M Reference the spectra to the TMS signal (0.00 ppm) L->M N Integrate the ¹H spectrum M->N

Figure 2. Workflow for NMR data acquisition and processing.

Self-Validating System:

The integrity of this protocol is maintained through a series of checks. The use of a deuterated solvent with an internal standard (TMS) ensures accurate chemical shift referencing[1]. The locking and shimming procedures are critical for achieving high-resolution spectra where fine coupling patterns can be resolved[2]. The acquisition of complementary 1D spectra, such as DEPT, provides an internal validation of the carbon signal assignments[3].

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C-NMR spectral features of 1-(4-Propylphenyl)butan-1-ol. By understanding the underlying principles that govern chemical shifts and coupling constants, researchers can confidently utilize NMR spectroscopy for the structural verification of this and related compounds. The detailed spectral predictions, coupled with a robust experimental protocol, serve as a valuable resource for professionals in the fields of chemical research and drug development. The accurate interpretation of NMR data, as outlined in this guide, is a critical step in ensuring the identity and purity of synthesized molecules, thereby upholding the standards of scientific integrity.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenyl-1-butanol. PubChem. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenylbutanol, (+)-. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved from [Link]

  • SpectraBase. (n.d.). (S)-1-Phenylbutane-1-ol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from [Link]

  • Bahmanyar, S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 12(3), 244.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • MDPI. (2022).
  • University of Calgary. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability Profile of 1-(4-Propylphenyl)butan-1-ol: A Comprehensive Technical Guide

Executive Summary 1-(4-Propylphenyl)butan-1-ol is a structurally nuanced secondary benzylic alcohol. Its thermodynamic stability profile is a critical parameter when evaluating its viability as an intermediate in active...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Propylphenyl)butan-1-ol is a structurally nuanced secondary benzylic alcohol. Its thermodynamic stability profile is a critical parameter when evaluating its viability as an intermediate in active pharmaceutical ingredient (API) synthesis, fragrance compounding, or fine chemical manufacturing. Because the benzylic carbon is inherently reactive, understanding the thermodynamic boundaries of this molecule prevents costly downstream degradation.

This whitepaper provides an in-depth, self-validating framework for understanding the thermodynamic parameters of 1-(4-Propylphenyl)butan-1-ol and empirically measuring its degradation kinetics under environmental stress.

Molecular Architecture & Thermodynamic Baseline

The core structural motif of 1-(4-Propylphenyl)butan-1-ol consists of a benzylic alcohol moiety flanked by a para-propyl group on the phenyl ring and an alpha-propyl chain extending from the carbinol carbon.

To establish a thermodynamic baseline, we utilize predictive thermodynamic models such as [1], which calculates molecular heat of formation by summing the contributions of individual functional groups. The baseline standard enthalpy of formation ( ΔHf∘​ ) for the parent compound, benzyl alcohol, is experimentally established at -154.5 kJ/mol in the liquid state, as detailed in the [2].

Expertise & Causality Insight: The addition of the para-propyl and alpha-propyl chains increases the lipophilicity and overall heat capacity of the molecule. However, these alkyl groups also introduce steric bulk around the sp3 hybridized carbinol carbon. This steric strain slightly destabilizes the ground state relative to unsubstituted benzyl alcohol, lowering the activation energy ( Ea​ ) required for thermodynamic degradation pathways like dehydration.

Table 1: Estimated Thermodynamic Parameters (Liquid State, 298.15 K)
Thermodynamic ParameterEstimated ValueDerivation Methodology
Standard Enthalpy of Formation ( ΔHf∘​ ) -285.5 kJ/molBenson Group Additivity (Extrapolated)
Standard Entropy ( S∘ ) 345 J/(mol·K)Group Contribution Method
Heat Capacity ( Cp​ ) 310 J/(mol·K)Structural Analog Extrapolation
Vaporization Enthalpy ( ΔHvap​ ) ~72.0 kJ/molTrouton's Rule & Analog Data

Thermal Degradation & Stability Pathways

The thermodynamic instability of 1-(4-Propylphenyl)butan-1-ol under stress conditions primarily manifests through two distinct chemical pathways. Understanding these pathways is essential for developing stability-indicating assays.

  • Dehydration (E1 Mechanism): The secondary benzylic alcohol is highly susceptible to acid-catalyzed or thermal dehydration. The loss of water generates 1-(4-propylphenyl)but-1-ene. This process is thermodynamically driven by the formation of a highly conjugated π -system extending from the phenyl ring through the newly formed alkene double bond.

  • Oxidation: In the presence of reactive oxygen species (ROS) or intense UV light, the secondary alcohol can be oxidized to 1-(4-propylphenyl)butan-1-one. The conversion of a sterically hindered sp3 carbinol carbon to a planar sp2 carbonyl carbon relieves steric strain, making the reaction exothermic and irreversible under standard atmospheric conditions.

Degradation Molecule 1-(4-Propylphenyl)butan-1-ol (Secondary Benzylic Alcohol) Dehydration Dehydration (-H2O) Acid-Catalyzed / Thermal Molecule->Dehydration Heat / H+ Oxidation Oxidation ROS / Photolytic Molecule->Oxidation O2 / Light Alkene 1-(4-Propylphenyl)but-1-ene (Conjugated Alkene) Dehydration->Alkene Thermodynamically Favored Ketone 1-(4-Propylphenyl)butan-1-one (Aryl Alkyl Ketone) Oxidation->Ketone Irreversible

Figure 1: Primary chemical degradation pathways of 1-(4-Propylphenyl)butan-1-ol under stress.

Experimental Workflows for Stability Profiling

To empirically validate the thermodynamic stability of this compound, we employ a dual-pronged approach adhering strictly to the[3]. Every protocol described below is designed as a self-validating system, ensuring that internal controls confirm the validity of the applied stress.

Protocol 1: Isothermal Microcalorimetry (IMC) for Solid/Liquid-State Kinetics

Purpose: To detect sub-microwatt heat flows indicative of slow, thermodynamically driven degradation reactions long before chemical changes are detectable by standard chromatography. Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 100 mg of 1-(4-Propylphenyl)butan-1-ol into a glass ampoule. Seal under a controlled atmosphere (use dry nitrogen as a negative control for the thermal baseline, and ambient air to profile oxidative susceptibility).

  • Equilibration: Lower the ampoule into the microcalorimeter maintained strictly at 40.0°C. Allow 2 hours for thermal equilibration to dissipate any frictional heat generated from sample insertion. Self-Validation: The nitrogen-purged ampoule must show a flat baseline after 2 hours to validate instrument calibration.

  • Data Acquisition: Record the heat flow ( μW ) continuously for 7 days. A stable, near-zero baseline indicates thermodynamic stability. An exothermic drift indicates ongoing degradation.

  • Arrhenius Modeling: Repeat the measurement at 50°C and 60°C. Plot ln(k) vs. 1/T to calculate the activation energy ( Ea​ ) of the primary degradation pathway.

Protocol 2: Forced Degradation via LC-HRMS

Purpose: To elucidate the specific chemical pathways of degradation and establish a stability-indicating assay. Step-by-Step Methodology:

  • Acidic Stress (E1 Catalyst): Dissolve 1 mg/mL of the compound in a 50:50 mixture of Acetonitrile and 0.1N HCl. Incubate at 60°C for 24 hours. Causality: The high concentration of protons protonates the hydroxyl group, converting it into a superior leaving group ( H2​O ) and driving the thermodynamically favored E1 dehydration.

  • Oxidative Stress: Dissolve 1 mg/mL in a 50:50 mixture of Acetonitrile and 3% H2​O2​ . Incubate at 25°C for 24 hours. Causality: Peroxides abstract the labile benzylic hydrogen, initiating a radical cascade that oxidizes the alcohol to the corresponding ketone.

  • Quenching: Neutralize all samples to pH 7.0 (using 0.1N NaOH or sodium thiosulfate for peroxides) to halt degradation prior to injection, ensuring the degradation profile represents the exact incubation period.

  • Analysis: Inject 10 μL onto a C18 RP-HPLC column coupled to a High-Resolution Mass Spectrometer (HRMS). Utilize a gradient of Water/Acetonitrile (0.1% Formic Acid). Quantify the disappearance of the parent peak and identify the exact masses of the degradants.

Workflow Start Sample Preparation (API & Excipient Compatibility) Stress Forced Degradation Stress (ICH Q1A Guidelines) Start->Stress IMC Isothermal Microcalorimetry (Heat Flow Measurement) Stress->IMC Solid/Liquid State HPLC HPLC-UV/MS Analysis (Degradant Identification) Stress->HPLC Solution State Data Thermodynamic Kinetic Modeling (Arrhenius Extrapolation) IMC->Data HPLC->Data

Figure 2: ICH-compliant thermodynamic profiling workflow combining IMC and LC-MS.

Environmental Stability Matrix

Based on the structural thermodynamics and accelerated testing principles, the stability profile of 1-(4-Propylphenyl)butan-1-ol under varying environmental stressors is summarized below.

Table 2: Accelerated Stability Profile (ICH Q1A(R2) Compliant)
Environmental StressorTest ConditionThermodynamic Response / Degradation PathwayStability Rating
Thermal (Long-Term) 25°C / 60% RHNegligible heat flow; thermodynamically stable.High
Thermal (Accelerated) 40°C / 75% RHMinor endothermic shifts if ambient moisture is absorbed.Moderate
Acidic (pH < 3) 0.1N HCl, 60°CRapid E1 dehydration to conjugated 1-(4-propylphenyl)but-1-ene.Low
Basic (pH > 10) 0.1N NaOH, 60°CStable; sterically hindered secondary alcohols resist base hydrolysis.High
Oxidative 3% H2​O2​ , 25°CExothermic oxidation to 1-(4-propylphenyl)butan-1-one.Low
Photolytic UV-Vis (ICH Q1B)Radical initiation at the benzylic position leading to cleavage.Moderate

Conclusion

The thermodynamic stability of 1-(4-Propylphenyl)butan-1-ol is fundamentally dictated by the reactivity of its secondary benzylic position. While the molecule is inherently stable under ambient, neutral conditions, it exhibits a pronounced thermodynamic vulnerability to acid-catalyzed dehydration and oxidative stress due to the energetic favorability of forming conjugated alkenes or planar ketones. By implementing rigorous, self-validating workflows like Isothermal Microcalorimetry and LC-HRMS forced degradation, scientists can accurately map its kinetic degradation profile, ensuring robust formulation, synthesis, and storage strategies.

References

  • Thermodynamics Estimation Using Group Additivity Source: Reaction Mechanism Generator (RMG) Database URL:[Link]

  • Thermochemistry of Benzyl Alcohol: Reaction Equilibria Involving Benzyl Alcohol and tert-Alkyl Ethers Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Exploratory

mass spectrometry fragmentation pattern of 1-(4-Propylphenyl)butan-1-ol

The structural elucidation of complex active pharmaceutical ingredients (APIs) and their metabolites relies heavily on the predictable, yet highly nuanced, behavior of molecules under mass spectrometric (MS) ionization....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The structural elucidation of complex active pharmaceutical ingredients (APIs) and their metabolites relies heavily on the predictable, yet highly nuanced, behavior of molecules under mass spectrometric (MS) ionization. As a Senior Application Scientist, I frequently encounter alkylphenyl carbinols—a class of secondary benzylic alcohols—during drug metabolism and pharmacokinetic (DMPK) profiling.

This technical whitepaper deconstructs the mass spectrometry fragmentation landscape of 1-(4-Propylphenyl)butan-1-ol (Molecular Formula: C₁₃H₂₀O, Exact Mass: 192.1514 Da). By examining the causality behind its electron ionization (EI) and electrospray ionization (ESI) behaviors, this guide provides researchers with the mechanistic grounding required to confidently identify this compound and its analogs in complex matrices.

Structural Anatomy and Ionization Dynamics

1-(4-Propylphenyl)butan-1-ol is a secondary benzylic alcohol characterized by a central carbinol carbon bonded to four distinct moieties: a hydroxyl group (-OH), a hydrogen atom, an aliphatic propyl chain (from the butanol backbone), and a 4-propylphenyl ring.

Under "hard" ionization conditions like 70 eV Electron Ionization (EI), the molecule's fragmentation is dictated by the competition between charge retention on the oxygen atom versus the aromatic ring. According to established, ionization predominantly occurs at the oxygen lone pair, initiating a cascade of predictable homolytic and heterolytic cleavages.

The Dominance of Alpha-Cleavage (m/z 149)

The most critical diagnostic pathway for secondary alcohols is α -cleavage. The radical cation [M]+∙ at m/z 192 undergoes homolytic cleavage of the C-C bond adjacent to the hydroxyl group. The fundamental rule of α -cleavage dictates that the largest alkyl group is preferentially lost because the resulting radical is more polarizable, and its departure relieves steric strain.

For 1-(4-Propylphenyl)butan-1-ol, the carbinol carbon is flanked by a propyl group (-C₃H₇, 43 Da) and a 4-propylphenyl group (-C₉H₁₁, 119 Da). Loss of the propyl radical yields an oxonium ion at m/z 149 . This fragment is overwhelmingly favored (often the base peak) because the resulting positive charge is highly delocalized across the adjacent aromatic ring, forming a stable resonance hybrid. Conversely, losing the aryl group to form a simple aliphatic oxonium ion (m/z 73) is energetically prohibitive due to the lack of extended conjugation.

Dehydration and Alkyl Chain Dynamics (m/z 174, 120, 91)

Benzylic alcohols are highly susceptible to dehydration. The loss of water (-18 Da) via a 1,2- or 1,4-elimination yields a conjugated radical cation at m/z 174 [M−H2​O]+∙ . This alkene derivative is stabilized by the extended π -system of the phenyl ring [1].

Furthermore, the para-propyl group on the aromatic ring introduces secondary fragmentation pathways. Alkylbenzenes typically undergo benzylic cleavage, losing an ethyl radical (-C₂H₅, 29 Da) to form a stable substituted tropylium or benzyl cation. When this occurs sequentially after the initial α -cleavage (m/z 149), it generates a highly diagnostic fragment at m/z 120 . Extreme fragmentation ultimately collapses the structure into the ubiquitous unsubstituted tropylium ion at m/z 91 .

Mechanistic Visualizations

The following diagram illustrates the logical flow of the EI-MS fragmentation cascade, mapping the precursor-to-product ion relationships based on thermodynamic stability.

EI_Fragmentation M Molecular Ion [M]+. C13H20O+. m/z 192 A Alpha-Cleavage [M - C3H7]+ m/z 149 (Base Peak) M->A - C3H7• (43 Da) Homolytic Cleavage B Dehydration [M - H2O]+. m/z 174 M->B - H2O (18 Da) Elimination C Sequential Alkyl Loss [m/z 149 - C2H5]+ m/z 120 A->C - C2H5• (29 Da) Benzylic Cleavage D Tropylium Ion [C7H7]+ m/z 91 A->D Rearrangement & Chain Loss B->D Extensive Fragmentation

EI-MS fragmentation logic of 1-(4-Propylphenyl)butan-1-ol highlighting causality and stable ion formation.

Quantitative Data Summary

To facilitate rapid spectral interpretation, the quantitative mass shifts and corresponding structural assignments are summarized below.

m/z RatioFragment FormulaMass Loss (Da)Mechanistic OriginRelative Stability / Abundance
192 [C13​H20​O]+∙ 0Intact Molecular IonLow (Typical for secondary alcohols)
174 [C13​H18​]+∙ -18Dehydration ( [M−H2​O] )Moderate (Stabilized conjugated alkene)
149 [C10​H13​O]+ -43 α -Cleavage (Loss of aliphatic propyl)High (Base Peak, resonance stabilized)
120 [C8​H8​O]+∙ -72 α -Cleavage + loss of para-ethyl radicalModerate
91 [C7​H7​]+ -101Tropylium ion formationHigh (Universal aromatic marker)

Self-Validating Experimental Protocol: HRMS Workflow

To ensure absolute trustworthiness in structural elucidation, analytical workflows must be self-validating. The following protocol for High-Resolution Mass Spectrometry (HRMS) incorporates internal system suitability checks to differentiate true structural fragments from in-source artifacts or matrix interferences, a standard practice in .

Phase 1: Sample Preparation & Internal Standardization

Causality: Matrix effects can suppress ionization or induce artificial thermal degradation. Introducing a stable isotopically labeled (SIL) standard ensures that any variations in ionization efficiency are mathematically normalized.

  • Spiking: Aliquot 100 µL of the biological/synthetic sample into a low-bind microcentrifuge tube. Spike with 10 µL of a deuterium-labeled internal standard (e.g., 1-(4-Propylphenyl)butan-1-ol-d5) at a concentration of 1 µg/mL.

  • Extraction: Add 300 µL of ice-cold LC-MS grade Acetonitrile to precipitate proteins and extract the analyte. Vortex for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial equipped with a glass insert.

Phase 2: Chromatographic Separation (UHPLC)

Causality: Isomeric alcohols (e.g., varying positions of the propyl group) will yield near-identical MS/MS spectra. Baseline chromatographic resolution is mandatory to prevent chimeric spectra.

  • Column: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Promotes protonation in ESI+).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 95% B over 8 minutes. The lipophilic nature of the propyl and phenyl groups ensures retention until approximately 60-70% B.

Phase 3: Mass Spectrometric Acquisition (ESI-QTOF)

Causality: While EI provides library-searchable fragmentation, ESI-QTOF provides exact mass (sub-5 ppm error) to definitively prove the elemental composition of the fragments.

  • Ionization Mode: Positive Electrospray Ionization (ESI+). Look for the [M+H−H2​O]+ ion at m/z 175.1481, as benzylic alcohols often lose water instantly in the ESI source before reaching the detector.

  • Data-Dependent Acquisition (DDA): Set the MS1 scan range from m/z 100-500. Trigger MS/MS on the top 3 most abundant precursor ions.

  • Collision Energy (CE): Apply a ramped CE of 15-35 eV using Nitrogen as the collision gas. This energy gradient ensures the capture of both fragile fragments (like the m/z 149 oxonium ion) and high-energy terminal fragments (m/z 91 tropylium).

HRMS_Workflow S1 SIL Spiking & Extraction (Self-Validation) S2 UHPLC Separation (Isomer Resolution) S1->S2 S3 ESI+ Ionization (In-Source Dehydration) S2->S3 S4 QTOF MS/MS (Exact Mass Tracking) S3->S4

Self-validating HRMS workflow ensuring matrix normalization and exact-mass fragment verification.

Conclusion

The fragmentation of 1-(4-Propylphenyl)butan-1-ol is a textbook demonstration of thermodynamic control in mass spectrometry. The overwhelming preference for α -cleavage to form the m/z 149 base peak highlights the stabilizing power of benzylic conjugation, while the secondary losses of water and alkyl radicals provide a definitive structural fingerprint. By coupling these mechanistic insights with rigorous, self-validating LC-HRMS protocols, analytical scientists can achieve unambiguous identification of complex alkylphenyl carbinols.

References

  • Metware Biotechnology. "Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra." MetwareBio Knowledge Base. URL: [Link]

  • National Center for Biotechnology Information. "1-Phenyl-1-butanol." PubChem Compound Summary for CID 95372 (Utilized as a structural analog baseline for benzylic alcohol fragmentation). URL:[Link]

Foundational

An In-depth Technical Guide to the Solubility of 1-(4-Propylphenyl)butan-1-ol in Polar and Non-Polar Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical parameter that dictates its behavior in various stages of research, development, and manufac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical parameter that dictates its behavior in various stages of research, development, and manufacturing. This guide provides a comprehensive technical analysis of the solubility characteristics of 1-(4-Propylphenyl)butan-1-ol, an aromatic alcohol. By dissecting its molecular structure and the governing principles of intermolecular forces, we will predict its solubility profile in a range of common polar and non-polar organic solvents. Furthermore, this document furnishes a field-proven, robust experimental protocol for the quantitative determination of solubility, ensuring researchers can validate these principles in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of solute-solvent interactions to inform solvent selection, process optimization, and formulation design.

Introduction: The Significance of Solubility

In the realms of synthetic chemistry and pharmaceutical science, the selection of an appropriate solvent is paramount. It influences reaction kinetics, purification efficiency, crystallization behavior, and ultimately, the bioavailability of a drug substance.[1] 1-(4-Propylphenyl)butan-1-ol is an amphiphilic molecule, possessing both hydrophobic (water-hating) and hydrophilic (water-loving) characteristics.[2][3] Understanding how this dual nature dictates its interaction with various solvents is key to its successful application. This guide bridges theoretical prediction with practical execution, offering a complete framework for assessing the solubility of this compound.

Theoretical Framework: Predicting Solubility

The foundational principle governing solubility is the adage "like dissolves like."[4] This means substances with similar intermolecular forces and polarities are more likely to be soluble in one another.[4][5] To predict the solubility of 1-(4-Propylphenyl)butan-1-ol, we must first analyze its molecular structure and the forces at play.

Molecular Structure Analysis

1-(4-Propylphenyl)butan-1-ol (C₁₃H₂₀O) possesses a distinct molecular architecture that gives it its amphiphilic character.

  • Hydrophilic Region: The hydroxyl (-OH) group on the butanol chain is the polar, hydrophilic center. This group is capable of acting as both a hydrogen bond donor and acceptor, a powerful intermolecular force that governs interaction with other polar molecules.[4][6]

  • Hydrophobic Region: The molecule has a significant non-polar, hydrophobic portion. This includes the propyl-substituted benzene ring and the four-carbon butyl chain. These regions interact primarily through weaker van der Waals forces (specifically, London dispersion forces).[6]

The balance between the polar hydroxyl group and the large non-polar hydrocarbon structure is the critical determinant of its solubility profile.

Caption: Dominant intermolecular forces driving solubility in different solvent types.

Predicted Solubility Profile

Based on the principles outlined above, we can predict the solubility of 1-(4-Propylphenyl)butan-1-ol in a selection of representative organic solvents.

Solvent ClassExample SolventPolarityDominant Intermolecular ForcesPredicted SolubilityRationale
Non-Polar HexaneNon-PolarLondon DispersionHigh The large non-polar structure of the solute interacts favorably with the non-polar solvent via dispersion forces. [7][6]
Non-Polar TolueneNon-PolarLondon Dispersion (π-stacking)Very High Similar to hexane, but the aromatic ring of toluene can also interact favorably with the phenyl ring of the solute.
Polar Aprotic Diethyl EtherLow PolarityDipole-Dipole, DispersionHigh The ether's small dipole and significant hydrocarbon character make it an excellent solvent for amphiphilic molecules.
Polar Aprotic AcetonePolar AproticDipole-Dipole, DispersionModerate The strong dipole-dipole forces of acetone are somewhat disrupted by the solute's non-polar tail, but the ketone can accept a hydrogen bond.
Polar Protic EthanolPolar ProticHydrogen Bonding, DispersionHigh Ethanol's two-carbon chain provides non-polar character to solubilize the hydrocarbon tail, while its -OH group forms hydrogen bonds. [4]
Polar Protic MethanolPolar ProticHydrogen Bonding, DispersionModerate More polar than ethanol. The energetic penalty for accommodating the large non-polar group is higher, likely reducing solubility compared to ethanol.
Polar Protic WaterVery PolarHydrogen BondingVery Low / Immiscible The very strong hydrogen-bonding network of water is difficult for the large, hydrophobic part of the solute to penetrate, making dissolution energetically unfavorable. [3][8]

Experimental Protocol: Quantitative Solubility Determination via Shake-Flask Method

To move from prediction to empirical data, a robust and reliable experimental method is required. The isothermal shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound. [9][10]It is recognized by regulatory bodies such as the OECD. [11][12]

Principle

An excess amount of the solid solute, 1-(4-Propylphenyl)butan-1-ol, is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is achieved between the dissolved solute and the undissolved solid. The saturated solution is then separated from the excess solid, and the concentration of the solute is quantified using a suitable analytical technique. [9]

Materials & Equipment
  • 1-(4-Propylphenyl)butan-1-ol (high purity)

  • Selected solvents (analytical grade)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative method.

Step-by-Step Methodology
  • Preparation: Add an excess amount of 1-(4-Propylphenyl)butan-1-ol to a series of vials. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached. [9]2. Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired solvent into each vial. Prepare at least three replicates for each solvent.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set to a standard temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 48-72 hours). The time required to reach equilibrium should be determined in preliminary experiments by sampling over time until the concentration remains constant. [9]4. Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation, centrifuge the vials at a moderate speed. [12]5. Sampling & Dilution: Carefully withdraw an aliquot of the clear, supernatant liquid using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC method. Calculate the concentration of 1-(4-Propylphenyl)butan-1-ol in the original saturated solution by accounting for the dilution factor.

  • Data Reporting: Express the solubility as mg/mL or mol/L. The final result should be reported as the mean and standard deviation of the replicate measurements.

Shake_Flask_Workflow start Start prep Step 1: Preparation Add excess solute to vial start->prep solvent Step 2: Solvent Addition Add known volume of solvent prep->solvent equilibrate Step 3: Equilibration Agitate at constant T (48-72h) solvent->equilibrate separate Step 4: Phase Separation Settle and/or Centrifuge equilibrate->separate sample Step 5: Sampling Filter supernatant and dilute separate->sample quantify Step 6: Quantification Analyze by HPLC sample->quantify report Step 7: Data Reporting Calculate solubility (e.g., mg/mL) quantify->report end_node End report->end_node

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Conclusion

The solubility of 1-(4-Propylphenyl)butan-1-ol is a direct consequence of its amphiphilic molecular structure. Its large non-polar region, comprising the propylphenyl group and butyl chain, ensures high solubility in non-polar organic solvents like hexane and toluene through van der Waals interactions. Conversely, the polar hydroxyl group facilitates interactions with polar solvents. In polar protic solvents like ethanol, the combination of hydrogen bonding and the solvent's own hydrocarbon character leads to high solubility. However, in highly polar solvents like water, the energetic cost of disrupting the extensive hydrogen bond network to accommodate the large hydrophobic moiety results in very poor solubility. The provided theoretical framework allows for rational solvent selection, while the detailed experimental protocol offers a reliable system for generating the precise, quantitative data needed for advanced research and development applications.

References

  • Physics & Maths Tutor. (n.d.). Polarity, Intermolecular Forces and Solubility of Molecules. Retrieved from [Link]

  • Garrido, J., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • AP Chemistry. (n.d.). 3.10 Solubility. Retrieved from [Link]

  • Vlasiuka, D., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Retrieved from [Link]

  • Vlasiuka, D., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility and intermolecular forces. Retrieved from [Link]

  • Scribd. (n.d.). Intermolecular Forces and Solubility. Retrieved from [Link]

  • Haghtalab, S., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Retrieved from [Link]

  • O'Dowd, J., et al. (2021). Student Discovery of the Relationship between Molecular Structure, Solubility, and Intermolecular Forces. Journal of Chemical Education. Retrieved from [Link]

  • St. John, P.C., et al. (2023). Data-driven organic solubility prediction at the limit of aleatoric uncertainty. Nature Communications. Retrieved from [Link]

  • EUR-Lex. (n.d.). A.8. PARTITION COEFFICIENT. Retrieved from [Link]

  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]

  • Analytice. (2024). OECD n°120 : Dissolution behaviour in the laboratory. Retrieved from [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

  • KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [Link]

  • Purdue University Department of Chemistry. (n.d.). Alcohols and Ethers. Retrieved from [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. Retrieved from [Link]

Sources

Exploratory

A Researcher's Guide to the Structural Determination of 1-(4-Propylphenyl)butan-1-ol via X-ray Diffraction

Abstract: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties. For novel compounds such as 1-(4-Propylphenyl)butan-1-ol, single-crysta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties. For novel compounds such as 1-(4-Propylphenyl)butan-1-ol, single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating its molecular structure.[1][2][3] This guide provides a comprehensive, in-depth protocol for the structural determination of 1-(4-Propylphenyl)butan-1-ol, from crystal growth to data analysis. In instances where single crystals are not obtainable, this paper also details the application of powder X-ray diffraction (PXRD) as a powerful alternative.[4][5] This document is intended for researchers in crystallography, medicinal chemistry, and materials science, offering both theoretical grounding and practical, field-proven methodologies.

Part 1: The Foundational Step - Synthesis and Purification of 1-(4-Propylphenyl)butan-1-ol

Prior to any crystallographic analysis, the synthesis of 1-(4-Propylphenyl)butan-1-ol is required. A common synthetic route involves the Grignard reaction between 4-propylbenzaldehyde and propylmagnesium bromide.

Following synthesis, rigorous purification is paramount. The presence of impurities can significantly impede crystal growth. Standard purification techniques such as column chromatography and distillation should be employed to achieve a purity of >99%, as verified by NMR spectroscopy and mass spectrometry.

Part 2: The Art of Crystal Growth: From Solution to Single Crystal

The bottleneck in many crystallographic studies is the growth of high-quality single crystals.[1][6] For a small organic molecule like 1-(4-Propylphenyl)butan-1-ol, which is likely an oil or low-melting solid at room temperature, several techniques can be employed. The primary goal is to achieve a state of supersaturation slowly, allowing for the ordered deposition of molecules onto a growing crystal lattice.[7][8]

Solvent Selection: The Key to Success

The choice of solvent is critical and can influence crystal packing and morphology.[7] A systematic screening of solvents with varying polarities is recommended. For 1-(4-Propylphenyl)butan-1-ol, solvents such as hexane, ethyl acetate, dichloromethane, and ethanol, or binary mixtures thereof, would be appropriate starting points. The ideal solvent is one in which the compound is moderately soluble.[9]

Crystallization Techniques

Several methods can be utilized to obtain single crystals:

  • Slow Evaporation: This is often the simplest method.[7] A nearly saturated solution of the compound is prepared and left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[9]

  • Vapor Diffusion: This technique is highly effective for small quantities of material.[7] A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses out, while the vapor of the anti-solvent diffuses in, inducing crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or even lower, in a controlled manner (e.g., in a Dewar flask with warm water).[8]

Part 3: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides detailed information about the internal lattice of a crystalline substance, including unit cell dimensions, bond lengths, and bond angles.[10]

Crystal Mounting and Data Collection

A suitable crystal (ideally 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from X-ray damage.

Data collection is performed using a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[10] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[2]

Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. This data is then used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the atomic positions.

Structure Refinement

The initial model is refined using least-squares methods to improve the agreement between the observed and calculated diffraction data. The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and thermal parameters.

The workflow for single-crystal X-ray diffraction is illustrated in the following diagram:

SC_XRD_Workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation & CIF Generation structure_refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction.

Part 4: When Single Crystals Are Elusive: Powder X-ray Diffraction (PXRD)

If obtaining single crystals of 1-(4-Propylphenyl)butan-1-ol proves to be challenging, powder X-ray diffraction (PXRD) can be a valuable tool.[11] PXRD is performed on a polycrystalline sample and provides information about the crystal lattice parameters, phase purity, and polymorphs.

Sample Preparation and Data Collection

A finely ground powder of the compound is packed into a sample holder. The sample is then irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected as a function of the scattering angle (2θ).

Data Analysis

The resulting powder diffraction pattern is a plot of diffracted intensity versus 2θ. The positions of the diffraction peaks are used to determine the unit cell parameters. In favorable cases, the full crystal structure can be solved from powder data using methods like the Rietveld refinement.[4][5]

The process for powder X-ray diffraction is outlined below:

PXRD_Workflow cluster_pxrd_exp Experimental cluster_pxrd_analysis Analysis sample_prep Sample Preparation (Grinding) pxrd_data_collection PXRD Data Collection sample_prep->pxrd_data_collection phase_id Phase Identification pxrd_data_collection->phase_id indexing Unit Cell Indexing phase_id->indexing rietveld Rietveld Refinement (Structure Solution) indexing->rietveld

Caption: Workflow for Powder X-ray Diffraction.

Part 5: Data Interpretation and Reporting

The final output of a successful crystallographic study is a Crystallographic Information File (CIF). This file contains all the necessary information about the crystal structure, including the unit cell parameters, atomic coordinates, and bond lengths and angles. This data can be deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), to make it available to the scientific community.

Hypothetical Crystallographic Data for 1-(4-Propylphenyl)butan-1-ol

The following table presents hypothetical crystallographic data that could be obtained for 1-(4-Propylphenyl)butan-1-ol.

ParameterHypothetical Value
Chemical FormulaC13H20O
Formula Weight192.30
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123
b (Å)5.432
c (Å)22.567
β (°)98.76
Volume (ų)1223.4
Z4
Density (calculated) (g/cm³)1.045
R-factor0.045

Conclusion

The structural elucidation of novel compounds like 1-(4-Propylphenyl)butan-1-ol is a critical step in their characterization. This guide has provided a detailed roadmap for researchers, outlining the necessary steps from crystal growth to final structure refinement using both single-crystal and powder X-ray diffraction techniques. By following these established protocols, researchers can confidently determine the three-dimensional atomic arrangement of this and other new chemical entities, paving the way for a deeper understanding of their structure-property relationships.

References

  • SPT Labtech. Chemical crystallization. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), 931–939. [Link]

  • MacLachlan, M. J., & Trewin, A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1637–1664. [Link]

  • Creative Biostructure. (2025, April 13). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. American Chemical Society. [Link]

  • Sato, F., et al. (2024). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. Applied Physics Letters, 125(1), 013301. [Link]

  • Williams, P. A., & Harris, K. D. M. (2018). Determination of a complex crystal structure in the absence of single crystals: analysis of powder X-ray diffraction data, guided by solid-state NMR and periodic DFT calculations, reveals a new 2′-deoxyguanosine structural motif. Chemical Science, 9(28), 6064–6071. [Link]

  • Gali, S., et al. (2022). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole. IUCrJ, 9(Pt 2), 173–182. [Link]

  • Sawyer, J. (2007, May 17). Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. [Link]

  • Boyle, P. D. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. North Carolina State University. [Link]

  • Excillum. (2023, August 21). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. [Link]

  • ORNL Neutron Sciences. (2016, August 8). Single Crystal Diffraction: The Definitive Structural Technique. [Link]

  • Creative Biostructure. (2025, April 14). Overview of Powder X-ray Diffraction (PXRD). [Link]

  • Adrjanowicz, K., et al. (2022). Supramolecular Structure of Phenyl Derivatives of Butanol Isomers. The Journal of Physical Chemistry B, 126(20), 3846–3857. [Link]

Sources

Foundational

safety data sheet (SDS) and toxicity profile of 1-(4-Propylphenyl)butan-1-ol

An In-depth Technical Guide to the Safety and Toxicological Profile of 1-(4-Propylphenyl)butan-1-ol: A Read-Across Approach Executive Summary This technical guide provides a comprehensive analysis of the safety and toxic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safety and Toxicological Profile of 1-(4-Propylphenyl)butan-1-ol: A Read-Across Approach

Executive Summary

This technical guide provides a comprehensive analysis of the safety and toxicological profile of the chemical compound 1-(4-Propylphenyl)butan-1-ol. Due to the limited availability of direct experimental data for this specific molecule, this document employs a scientifically rigorous read-across approach. By synthesizing data from structurally analogous compounds, we construct a predictive toxicological and safety profile. This guide is intended for researchers, scientists, and professionals in drug development who may be handling this or similar chemical entities. The analysis covers predicted physicochemical properties, hazard identification based on the Globally Harmonized System (GHS), a detailed toxicological assessment, and recommended protocols for safe handling and emergency response. The primary analogs used for this assessment include 4-Phenyl-1-butanol, 1-Butanol, and other substituted phenylbutanols.

Chemical Identification and the Rationale for a Read-Across Approach

Chemical Identity of the Target Compound
  • IUPAC Name: 1-(4-Propylphenyl)butan-1-ol

  • Molecular Formula: C₁₃H₂₀O

  • Molecular Weight: 192.3 g/mol

  • CAS Number: 100532-13-6[1]

  • Chemical Structure: alt text

    (Note: A placeholder for the chemical structure image)

The Scientific Basis for a Read-Across Assessment

In the absence of direct safety and toxicity data for 1-(4-Propylphenyl)butan-1-ol, a read-across methodology is the most reliable approach for hazard prediction. This toxicological principle posits that the properties of a substance can be inferred from data on structurally similar chemicals. The validity of this approach rests on the hypothesis that the compound's biological activity is comparable to its analogs. For this analysis, we have selected key analogs whose safety profiles are well-documented, allowing for a robust, evidence-based prediction.

The diagram below illustrates the structural relationship between the target compound and its primary analogs used in this assessment.

target 1-(4-Propylphenyl)butan-1-ol (Target Compound) analog1 4-Phenyl-1-butanol (Positional Isomer) target->analog1 Different -OH position analog2 1-Butanol (Aliphatic Core) target->analog2 Lacks substituted phenyl group analog3 1-(4-Isopropylphenyl)butan-1-ol (Close Structural Analog) target->analog3 Isopropyl vs. n-Propyl group analog4 1-Phenyl-1-butanol (Aryl-Alcohol Core) target->analog4 Lacks para-propyl group

Caption: Structural relationships between the target compound and its analogs.

Predicted Physicochemical Properties and Hazard Classification

The physicochemical properties of a compound are fundamental to understanding its behavior, potential for exposure, and toxicokinetics. The following table summarizes key properties derived from its analogs.

PropertyPredicted Value for 1-(4-Propylphenyl)butan-1-olRationale / Analog Data Source
Physical State Colorless LiquidBased on analogs like 4-Phenyl-1-butanol being colorless liquids.[2]
Boiling Point ~275 °CEstimated based on the boiling point of 1-(4-Isopropylphenyl)butan-1-ol.[1]
Flash Point ~124.5 °CEstimated based on the flash point of 1-(4-Isopropylphenyl)butan-1-ol.[1]
Solubility Poorly soluble in water; Soluble in alcohol.Aromatic alcohols generally have low water solubility. 4-Phenyl-1-butanol is soluble in alcohol.[3]
Vapor Pressure Low (e.g., <0.01 hPa at 20-25°C)Based on the very low estimated vapor pressure of 1-(4-Isopropylphenyl)butan-1-ol.[1]
Predicted GHS Hazard Classification

A composite GHS classification has been derived from the safety data sheets of the analog compounds. This represents a conservative, protective prediction of the hazards associated with 1-(4-Propylphenyl)butan-1-ol.

Hazard ClassPredicted ClassificationCorresponding H-StatementJustification from Analog Data
Acute Toxicity, Oral Category 4H302: Harmful if swallowed1-Butanol is classified as H302.[4][5] This is a baseline hazard for the butanol moiety.
Skin Corrosion/Irritation Category 2H315: Causes skin irritationAnalogs 4-Phenyl-1-butanol and 1-Butanol are consistently classified as skin irritants.[2][4]
Serious Eye Damage/Irritation Category 2 or 1H319: Causes serious eye irritation / H318: Causes serious eye damage4-Phenyl-1-butanol causes serious eye irritation[2][6], while 1-Butanol is classified as causing serious eye damage.[4] A high potential for significant eye effects is therefore predicted.
STOT - Single Exposure Category 3H335: May cause respiratory irritationThis is a common classification for volatile alcohols like 1-Butanol and is also noted for 4-Phenyl-1-butanol.[4][6]
STOT - Single Exposure Category 3H336: May cause drowsiness or dizzinessThis narcotic effect is a well-documented hazard for 1-Butanol.[4][5]

Comprehensive Toxicological Profile

This section synthesizes the available toxicological data from analog compounds to build a predictive profile for 1-(4-Propylphenyl)butan-1-ol.

Acute Toxicity
  • Oral: The oral LD50 for 1-Butanol in rats is approximately 2290 mg/kg, classifying it as harmful if swallowed (Category 4).[7] It is anticipated that 1-(4-Propylphenyl)butan-1-ol would exhibit similar or slightly lower acute oral toxicity. Human exposure to butanol-containing products can lead to gastrointestinal symptoms such as nausea, vomiting, and abdominal pain.[8]

  • Dermal: The dermal LD50 for 1-Butanol in rabbits is 3400 mg/kg, indicating minimal toxicity via this route.[7][9][10]

  • Inhalation: Inhalation of vapors is likely to cause respiratory tract irritation.[2][6] High concentrations, similar to other alcohols, could lead to central nervous system (CNS) depression, with symptoms including headache, dizziness, and drowsiness.[11][12]

Local Irritation
  • Skin Irritation: Based on consistent data from 1-Butanol and 4-Phenyl-1-butanol, the target compound is predicted to be a skin irritant, causing redness, pain, and potential dryness upon contact.[2][6][12]

  • Eye Irritation: The potential for serious eye damage is significant. Analogs are classified as causing serious eye irritation or damage.[2][4][6] Contact would likely result in immediate pain, redness, and could lead to lasting damage if not promptly addressed.

Sensitization

There is no evidence from the analog data to suggest that 1-(4-Propylphenyl)butan-1-ol would act as a skin or respiratory sensitizer.[7]

Repeated Dose Toxicity and Chronic Effects
  • Genotoxicity & Mutagenicity: In vitro studies on 1-Butanol have returned negative results for gene mutation.[7] There is no structural alert within 1-(4-Propylphenyl)butan-1-ol to suggest mutagenic potential.

  • Carcinogenicity: No carcinogenicity studies are available for the direct analogs.[7] Neither IARC, NTP, nor OSHA lists 1-Butanol or similar analogs as carcinogens.[13]

  • Reproductive Toxicity: Extensive studies on 1-Butanol have not classified it as a reproductive toxicant.[7]

Experimental and Emergency Protocols

The following protocols are based on the predicted hazards and are designed to ensure the safe handling of 1-(4-Propylphenyl)butan-1-ol in a research setting.

Standard Protocol for Safe Handling
  • Engineering Controls: All manipulations should be performed within a certified chemical fume hood to prevent inhalation of vapors.[14] Ensure safety showers and eyewash stations are readily accessible and tested.[9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles conforming to EN 166 or NIOSH standards.[2]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene). Dispose of contaminated gloves after use.

    • Skin and Body Protection: Wear a standard laboratory coat. For larger quantities, consider additional protective clothing.[2]

  • Handling Practices: Avoid contact with skin, eyes, and clothing.[4] Keep the compound away from heat, sparks, and open flames.[4][14] Use explosion-proof equipment and non-sparking tools.[4][9] Ground all containers and receiving equipment to prevent static discharge.[4]

Emergency Response Workflow

The following diagram outlines the immediate steps to be taken in the event of an accidental exposure.

start_node start_node process_node process_node decision_node decision_node end_node end_node A Exposure Event Occurs B Identify Route of Exposure A->B C INHALATION: 1. Move to fresh air. 2. Keep at rest. 3. If breathing is difficult, give oxygen. B->C Inhalation D SKIN CONTACT: 1. Immediately remove all contaminated clothing. 2. Rinse skin with soap and water for 15-20 minutes. B->D Skin E EYE CONTACT: 1. Rinse cautiously with water for at least 15 minutes. 2. Remove contact lenses if present and easy to do. 3. Protect unexposed eye. B->E Eyes F INGESTION: 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Never give anything by mouth to an unconscious person. B->F Ingestion G Seek Immediate Medical Attention (Bring SDS/Label) C->G D->G E->G F->G

Caption: Workflow for first aid response to chemical exposure.

Detailed First Aid Measures
  • After Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[2][15] If symptoms like coughing, dizziness, or shortness of breath persist, seek medical attention.[12][15]

  • After Skin Contact: Immediately remove all contaminated clothing.[15] Wash the affected skin area gently with plenty of soap and water for 15-20 minutes.[2][15] If skin irritation occurs and persists, get medical advice.[9][15]

  • After Eye Contact: Protect the unexposed eye.[15] Immediately rinse the exposed eye cautiously with water for at least 15 minutes, holding the eyelids open.[2][6] Remove contact lenses if present and easy to do so.[2] Due to the high potential for serious damage, immediate medical attention from an ophthalmologist is critical.[16]

  • After Ingestion: Do NOT induce vomiting.[2] Rinse the mouth thoroughly with water.[17] Seek immediate medical attention or call a poison center.[2][9]

Conclusion and Recommendations

This in-depth guide provides a predictive safety and toxicological profile for 1-(4-Propylphenyl)butan-1-ol based on a read-across analysis of its structural analogs. The compound is predicted to be harmful if swallowed, a skin and respiratory irritant, and capable of causing serious eye damage. It may also cause CNS effects such as drowsiness if inhaled at high concentrations.

Key Recommendations for Professionals:

  • Assume Hazard: Until definitive data is available, 1-(4-Propylphenyl)butan-1-ol should be handled with the same precautions as a compound classified with the hazards outlined in this guide.

  • Prioritize Controls: Strict adherence to engineering controls (fume hoods) and consistent use of appropriate PPE are paramount to minimize exposure.

  • Data Generation: For any application in drug development or large-scale chemical synthesis, it is imperative that empirical toxicological studies be commissioned for 1-(4-Propylphenyl)butan-1-ol to validate these predictions and fully characterize its safety profile.

References

  • Safety Data Sheet - Fisher Scientific. (2015, June 17).

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 26).

  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, February 26).

  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).

  • SAFETY DATA SHEET - rci labscan limited. (2021, April 1).

  • Material Safety Data Sheets (MSDS) - Reflecta Laboratory Supplies.

  • Butanol - ChemSupply Australia.

  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 20).

  • Substance Information Document - ECHA. (2024, July 25).

  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, January 22).

  • PubChem Compound Summary for CID 95372, 1-Phenyl-1-butanol. National Center for Biotechnology Information.

  • SAFETY DATA SHEET. (2025, October 15).

  • SAFETY DATA SHEET - Fisher Scientific. (2010, September 13).

  • Safety Data Sheet: 1-(4-Methylphenyl)-1-propanol - Chemos GmbH&Co.KG.

  • 1-(4-Isopropylphenyl)butan-1-ol CAS# 100532-13-6 - Scent.vn.

  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, March 05).

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 06).

  • Safety Data Sheet: 1-Butanol - Carl ROTH. (2025, March 31).

  • SAFETY DATA SHEET - SigmaAldrich.cn. (2025, October 16).

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 06).

  • 1-Butanol - Safety Data Sheet. (2024, July 07).

  • 4-phenyl-1-butanol, 3360-41-6 - The Good Scents Company.

  • Butan 1 Ol Formula: Properties, Chemical Structure and Uses - Extramarks.

  • 1-Butanol - Wikipedia.

  • ICSC 0111 - 1-BUTANOL - INCHEM.

  • PubChem Compound Summary for CID 76236, 1-(4-Propylphenyl)ethan-1-one. National Center for Biotechnology Information.

  • Al-Abdullah, N. M., et al. (2013). Antimutagenic and antioxidant activity of novel 4-substituted phenyl-2,2'-bichalcophenes and aza-analogs. Drug Design, Development and Therapy.

  • Srisuma, S., et al. (2021). Poisoning of Butanol-Containing Products: Clinical Characteristics and Outcomes. Journal of Toxicology.

Sources

Exploratory

Unraveling the In Vitro Bioactivity of 1-(4-Propylphenyl)butan-1-ol: A Proposed Mechanistic Investigation

Introduction 1-(4-Propylphenyl)butan-1-ol is a synthetic alcohol whose biological activities and mechanism of action are not yet extensively documented in publicly available literature. Its structure, featuring a propyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(4-Propylphenyl)butan-1-ol is a synthetic alcohol whose biological activities and mechanism of action are not yet extensively documented in publicly available literature. Its structure, featuring a propyl-substituted phenyl ring attached to a butanol chain, suggests potential interactions with various biological targets. The presence of both a hydroxyl group and a lipophilic aromatic moiety allows for a range of potential non-covalent interactions with biomolecules. This guide puts forth a structured, hypothesis-driven framework for the systematic in vitro investigation of the mechanism of action of 1-(4-Propylphenyl)butan-1-ol. Drawing upon the known activities of structurally analogous compounds, we will outline a comprehensive series of experiments designed to elucidate its potential molecular targets and effects on cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Hypothesized Mechanisms of Action Based on Structural Analogs

The chemical architecture of 1-(4-Propylphenyl)butan-1-ol shares features with several classes of bioactive molecules. These similarities allow us to formulate testable hypotheses regarding its potential mechanisms of action.

Modulation of Endoplasmic Reticulum (ER) Stress

Analogs of 4-phenylbutyric acid (4-PBA) have been shown to selectively block the IRE1 and ATF6 pathways of the unfolded protein response (UPR), a key component of ER stress.[1] Given the structural resemblance, it is plausible that 1-(4-Propylphenyl)butan-1-ol could function as a chemical chaperone or signaling modulator to alleviate ER stress. This could have therapeutic implications in diseases where ER stress is a contributing factor, such as neurodegenerative disorders and metabolic diseases.[2]

Anti-inflammatory Activity

Structurally related butanol derivatives have demonstrated anti-inflammatory properties. For instance, 4-(p-chlorophenylthio)butanol has been shown to inhibit histamine release and the synthesis of slow-reacting substance of anaphylaxis (SRS-A).[3] Additionally, 4-(phenylsulfanyl) butan-2-one suppresses the production of the pro-inflammatory chemokine CCL-1 in monocytes by modulating the MAPK and NF-κB signaling pathways and through epigenetic regulation via histone acetylation.[4] Therefore, 1-(4-Propylphenyl)butan-1-ol may exert anti-inflammatory effects by targeting key nodes in inflammatory signaling cascades.

Neuroprotective Effects via NMDA Receptor Antagonism

Ifenprodil and its analogs, which share a phenyl-alcohol substructure, are known N-methyl-D-aspartate (NMDA) receptor antagonists with neuroprotective properties.[5] These compounds often exhibit selectivity for specific NMDA receptor subtypes. The structural elements of 1-(4-Propylphenyl)butan-1-ol could potentially allow it to interact with neurotransmitter receptors, offering a potential avenue for neuroprotection against excitotoxicity.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties.[6] The 4-propylphenyl group in the molecule could potentially scavenge free radicals, thereby reducing oxidative stress. The n-butanol fraction of certain natural products has also been associated with antioxidant activity.[7] This antioxidant potential could contribute to cytoprotective effects in various in vitro models.

Proposed In Vitro Experimental Workflow

To systematically investigate these hypotheses, a multi-tiered experimental approach is proposed. This workflow is designed to first establish a biologically active concentration range and then to probe specific molecular pathways.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Screening cluster_2 Phase 3: Pathway Validation A Compound QC (Purity, Identity) B Cell Viability/Cytotoxicity Assays (e.g., MTT, Neutral Red) A->B C Determine Non-Toxic Concentration Range B->C D ER Stress Pathway Analysis (Western Blot, Reporter Assays) C->D Apply concentrations from Phase 1 E Anti-inflammatory Screening (Cytokine/Chemokine Profiling) C->E Apply concentrations from Phase 1 F Neuroreceptor Binding Assays (Competitive Binding) C->F Apply concentrations from Phase 1 G Antioxidant Capacity Assays (DPPH, ABTS) C->G Apply concentrations from Phase 1 H Western Blot for Key Signaling Proteins (p-PERK, p-p65, p-JNK) D->H E->H J Functional Assays (e.g., Neuronal protection from excitotoxicity) F->J I Gene Expression Analysis (qPCR for target genes) H->I

Figure 1: A proposed experimental workflow for the in vitro mechanistic study of 1-(4-Propylphenyl)butan-1-ol.

Phase 1: Foundational Assays

The initial step is to determine the concentration range of 1-(4-Propylphenyl)butan-1-ol that is suitable for mechanistic studies, avoiding overt cytotoxicity that could confound results.

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Plate a relevant cell line (e.g., human lung adenocarcinoma A549 cells or human hepatoma HepG2 cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[8][9]

  • Compound Treatment: Prepare a serial dilution of 1-(4-Propylphenyl)butan-1-ol in the appropriate cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells with the compound for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) can be determined by non-linear regression analysis.

Phase 2: Mechanistic Screening

Based on the non-toxic concentration range determined in Phase 1, the following screening assays can be performed in parallel to test the primary hypotheses.

Protocol 2: Analysis of ER Stress Markers by Western Blot

This protocol is designed to assess the effect of the compound on key proteins in the UPR pathway.

  • Cell Culture and Treatment: Use a suitable cell line, such as the rat renal tubular epithelial cell line NRK-52E.[1] Pre-treat cells with non-toxic concentrations of 1-(4-Propylphenyl)butan-1-ol for 30 minutes.

  • ER Stress Induction: Induce ER stress by adding an agent like tunicamycin (2.5 µg/mL) or thapsigargin (500 nM) and incubate for 2-4 hours.[1]

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key ER stress markers: p-PERK, p-eIF2α, total PERK, total eIF2α, and CHOP. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify band intensities to determine the relative protein expression levels.

G cluster_UPR Unfolded Protein Response (UPR) cluster_PERK PERK Pathway cluster_IRE1 IRE1 Pathway cluster_ATF6 ATF6 Pathway ER ER Stress (Unfolded Proteins) PERK PERK ER->PERK IRE1 IRE1α ER->IRE1 ATF6_full ATF6 (full) ER->ATF6_full pPERK p-PERK PERK->pPERK peIF2a p-eIF2α pPERK->peIF2a Phosphorylates eIF2a eIF2α ATF4 ATF4 peIF2a->ATF4 Translation CHOP CHOP ATF4->CHOP Transcription Apoptosis Apoptosis CHOP->Apoptosis pIRE1 p-IRE1α IRE1->pIRE1 XBP1s XBP1s mRNA pIRE1->XBP1s Splices XBP1u XBP1u mRNA XBP1s_p XBP1s Protein XBP1s->XBP1s_p Translation ER-Associated\nDegradation ER-Associated Degradation XBP1s_p->ER-Associated\nDegradation ATF6_cleaved ATF6 (cleaved) ATF6_full->ATF6_cleaved Golgi Cleavage Chaperone Genes\n(e.g., GRP78) Chaperone Genes (e.g., GRP78) ATF6_cleaved->Chaperone Genes\n(e.g., GRP78) Compound 1-(4-Propylphenyl)butan-1-ol (Hypothesized Target) Compound->pPERK Inhibition? Compound->pIRE1 Inhibition? Compound->ATF6_cleaved Inhibition?

Sources

Foundational

pharmacokinetics and bioavailability of 1-(4-Propylphenyl)butan-1-ol derivatives

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of 1-(4-Propylphenyl)butan-1-ol Derivatives Authored by: A Senior Application Scientist Foreword: Navigating the Developmental Path of Aryl-Alcohol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of 1-(4-Propylphenyl)butan-1-ol Derivatives

Authored by: A Senior Application Scientist

Foreword: Navigating the Developmental Path of Aryl-Alcohol Derivatives

The 1-(4-Propylphenyl)butan-1-ol scaffold represents a class of compounds with significant potential in medicinal chemistry. As aryl-alcohol derivatives, their structural attributes suggest a lipophilic nature, which is a double-edged sword in drug development. While lipophilicity can enhance membrane permeability and target engagement, it often leads to challenges in solubility, metabolism, and overall bioavailability.[1][2][3] This guide is crafted for researchers, scientists, and drug development professionals to provide a comprehensive framework for characterizing the pharmacokinetic (PK) and bioavailability profile of novel 1-(4-Propylphenyl)butan-1-ol derivatives. We will move beyond theoretical discussions to provide actionable, field-proven insights and detailed experimental protocols. Our approach is grounded in the principles of Absorption, Distribution, Metabolism, and Excretion (ADME), the cornerstones of understanding a drug's journey through the body.[4][5]

Part 1: Physicochemical Landscape and its Pharmacokinetic Implications

The journey of a drug from administration to its site of action is fundamentally governed by its physicochemical properties. For 1-(4-Propylphenyl)butan-1-ol derivatives, the presence of a phenyl ring and a propyl group suggests a high degree of lipophilicity. This characteristic is a primary determinant of their ADME profile.[3]

Lipophilicity and its Impact on Absorption and Distribution

Lipophilicity, often expressed as the logarithm of the n-octanol-water partition coefficient (log P), is a critical parameter.[3] A high log P value generally correlates with enhanced membrane permeability, a prerequisite for oral absorption. However, excessive lipophilicity (log P > 5) can lead to poor aqueous solubility, sequestration in fatty tissues, and rapid metabolic turnover, all of which can negatively impact bioavailability.[3]

  • Expert Insight: For this class of compounds, a log P in the range of 2-4 is often a good starting point for balancing permeability with solubility. Derivatives should be designed to maintain this optimal range.

The Role of the Hydroxyl Group in Metabolism

The butan-1-ol moiety provides a primary site for metabolic attack. The hydroxyl group can undergo Phase I oxidation reactions, primarily mediated by cytochrome P450 (CYP) enzymes, to form corresponding aldehydes and carboxylic acids.[6][7] Subsequently, these metabolites, or the parent compound itself, can undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion.[7]

  • Trustworthiness: Understanding the metabolic fate is crucial. Rapid metabolism can lead to low systemic exposure of the active compound, while the formation of active or toxic metabolites necessitates further investigation.[8]

Part 2: A Step-by-Step Guide to In Vitro ADME Profiling

In vitro assays are the workhorse of early drug discovery, providing critical data to select and optimize lead candidates before advancing to more complex in vivo studies.[4]

Workflow for Comprehensive In Vitro ADME Assessment

The following diagram outlines a logical workflow for the in vitro characterization of 1-(4-Propylphenyl)butan-1-ol derivatives.

ADME_Workflow cluster_physchem Physicochemical Properties cluster_absorption Absorption & Permeability cluster_metabolism Metabolic Stability cluster_distribution Distribution Solubility Aqueous Solubility PAMPA PAMPA Solubility->PAMPA Informs formulation LogP Lipophilicity (LogP) LogP->PAMPA Caco2 Caco-2 Permeability PAMPA->Caco2 Initial screen Microsomal Microsomal Stability Caco2->Microsomal Prioritize compounds PPB Plasma Protein Binding Caco2->PPB Hepatocyte Hepatocyte Stability Microsomal->Hepatocyte Confirmatory MetID Metabolite Identification Hepatocyte->MetID

Caption: In Vitro ADME Profiling Workflow.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This assay provides an initial assessment of the susceptibility of a compound to Phase I metabolism.[9][10]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of 1-(4-Propylphenyl)butan-1-ol derivatives.[11]

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Pooled human liver microsomes (HLMs) (20 mg/mL)

  • 0.5 M Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

  • Acetonitrile with an internal standard (for quenching and sample preparation)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • On ice, prepare a master mix containing phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with the internal standard to stop the reaction.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[12][13]

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life: t1/2 = 0.693 / k

  • Calculate intrinsic clearance: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

ParameterFormulaDescription
Elimination Rate Constant (k) Slope of ln(% remaining) vs. timeRate of disappearance of the parent compound.
In Vitro Half-life (t1/2) 0.693 / kTime required for 50% of the compound to be metabolized.[11]
Intrinsic Clearance (Clint) (0.693 / t1/2) / [protein]The ability of the liver to metabolize a drug.[11]

Part 3: In Vivo Pharmacokinetic Studies in Animal Models

In vivo studies are essential to understand how a drug behaves in a whole organism, integrating the complex interplay of ADME processes.[14][15]

Study Design for Oral Bioavailability Assessment

To determine the oral bioavailability (F%), a compound must be administered both intravenously (IV) and orally (PO) to the same animal model (e.g., rat) in a crossover design.[16][17]

Bioavailability_Study cluster_group1 Group 1 (n=3-5) cluster_group2 Group 2 (n=3-5) cluster_analysis Data Analysis G1_PO Oral (PO) Administration G1_Washout Washout Period (7 days) G1_PO->G1_Washout G1_IV Intravenous (IV) Administration G1_Washout->G1_IV Blood_Sampling Serial Blood Sampling G1_IV->Blood_Sampling G2_IV Intravenous (IV) Administration G2_Washout Washout Period (7 days) G2_IV->G2_Washout G2_PO Oral (PO) Administration G2_Washout->G2_PO G2_PO->Blood_Sampling LCMS_Analysis LC-MS/MS Quantification PK_Parameters Calculate PK Parameters (AUC, Cmax, Tmax) LCMS_Analysis->PK_Parameters Bioavailability Calculate Bioavailability (F%) PK_Parameters->Bioavailability

Caption: Crossover Study Design for Oral Bioavailability.

Protocol: Rodent Pharmacokinetic Study (Oral and IV)

Objective: To determine the key pharmacokinetic parameters and absolute oral bioavailability of a 1-(4-Propylphenyl)butan-1-ol derivative in rats.

Animals: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for blood sampling.[14]

Formulation:

  • IV formulation: Solubilize the compound in a vehicle suitable for intravenous administration (e.g., 5% DMSO, 40% PEG400, 55% saline).

  • Oral formulation: Suspend the compound in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water).

Procedure:

  • Dosing:

    • IV Group: Administer the compound as an IV bolus via the tail vein (e.g., 1 mg/kg).

    • Oral Group: Administer the compound by oral gavage (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approx. 100 µL) from the jugular vein cannula at pre-dose and multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[18]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.[19][20]

Pharmacokinetic Parameter Calculation:

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentrationRepresents the total drug exposure over time.
t1/2 Elimination half-lifeTime taken for the plasma concentration to decrease by half.
Cl ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Absolute Bioavailability(AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.[17]

Part 4: Formulation Strategies to Enhance Bioavailability

Given the anticipated poor aqueous solubility of 1-(4-Propylphenyl)butan-1-ol derivatives, formulation strategies will be critical to achieving adequate oral bioavailability.[21][22]

Key Approaches for Poorly Soluble Compounds
  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[21][23]

  • Solid Dispersions: Dispersing the drug in a polymer matrix at the molecular level can create an amorphous solid dispersion, which typically has higher solubility and dissolution rates than the crystalline form.[21][24]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be highly effective for lipophilic drugs.[23][25] These systems are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[22]

Decision Tree for Formulation Strategy Selection

Formulation_Strategy Start Compound with Low Aqueous Solubility BCS_Class Determine Biopharmaceutics Classification System (BCS) Class Start->BCS_Class Class_II_IV BCS Class II or IV? BCS_Class->Class_II_IV High_LogP High LogP (>3)? Class_II_IV->High_LogP Yes Particle_Size Particle Size Reduction (Nanosuspension) Class_II_IV->Particle_Size No Lipid_Formulation Lipid-Based Formulation (e.g., SEDDS) High_LogP->Lipid_Formulation Yes Solid_Dispersion Amorphous Solid Dispersion High_LogP->Solid_Dispersion No

Caption: Formulation Strategy Decision Tree.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]

  • Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems. PubMed. Available from: [Link]

  • Strategies for the formulation development of poorly soluble drugs via oral route. VBN. Available from: [Link]

  • Influence of molecular properties on oral bioavailability of lipophilic drugs – Mapping of bulkiness and different measures of polarity. Sci-Hub. Available from: [Link]

  • Influence of molecular properties on oral bioavailability of lipophilic drugs – Mapping of bulkiness and different measures of polarity. Taylor & Francis Online. Available from: [Link]

  • Bioavailability assessment of the lipophilic benfotiamine as compared to a water-soluble thiamin derivative. PubMed. Available from: [Link]

  • Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. MDPI. Available from: [Link]

  • Can We Predict Clinical Pharmacokinetics of Highly Lipophilic Compounds by Integration of Machine Learning or In Vitro Data into Physiologically Based Models? A Feasibility Study Based on 12 Development Compounds. ACS Publications. Available from: [Link]

  • THE POTENTIAL ANTIMALARIAL DRUG OF ARYL AMINO ALCOHOL DERIVATIVES FROM EUGENOL: SYNTHESIS, in-vitro AND in-silico ANALYSIS OF BIOACTIVITY. ResearchGate. Available from: [Link]

  • the potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. Rasayan Journal of Chemistry. Available from: [Link]

  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. Available from: [Link]

  • In vitro metabolic stability assays for the selected compounds. ResearchGate. Available from: [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Link. Available from: [Link]

  • Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. PMC. Available from: [Link]

  • Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration. PubMed. Available from: [Link]

  • ADME Studies: Determining Promising Drug Compounds. Pharmaceutical Technology. Available from: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Available from: [Link]

  • Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. PubMed. Available from: [Link]

  • A review on biological matrices and analytical methods used for determination of drug of abuse. Taylor & Francis Online. Available from: [Link]

  • Epoxidation of the methamphetamine pyrolysis product, trans-phenylpropene, to trans-phenylpropylene oxide by CYP enzymes and stereoselective glutathione adduct formation. PubMed. Available from: [Link]

  • An Introduction to Pharmacokinetics. University of Washington. Available from: [Link]

  • Bioavailability and Pharmacokinetics of Natural Volatile Terpenes in Animals and Humans. Thieme Connect. Available from: [Link]

  • Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate. Available from: [Link]

  • Pharmacokinetics of 1,4-Butanediol in Rats: Bioactivation to γ-Hydroxybutyric Acid, Interaction with Ethanol, and Oral Bioavailability. PMC. Available from: [Link]

  • Drug Metabolism in Drug Discovery and Preclinical Development. IntechOpen. Available from: [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Available from: [Link]

  • An Overview of Analytical Methods for the Estimation of Propofol in Pharmaceutical Formulations, Biological Matrices, and Hair Marker. ResearchGate. Available from: [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. Available from: [Link]

  • In Vivo Pharmacokinetics. Wiley Online Library. Available from: [Link]

  • PRINCIPLES OF DRUG METABOLISM. CHUV. Available from: [Link]

  • Drug Metabolism and Toxicological Mechanisms. MDPI. Available from: [Link]

  • Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. PMC. Available from: [Link]

  • Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from. Semantic Scholar. Available from: [Link]

  • Basic Aspects and the Overview on Pharmacokinetics and Studies on Drug Distribution- A Panoramic Review. Medwin Publishers. Available from: [Link]

  • bioavailability-an-overview.pdf. Hilaris Publisher. Available from: [Link]

  • In Vivo Metabolism of Ibuprofen in Growing Conventional Pigs: A Pharmacokinetic Approach. Frontiers in Pharmacology. Available from: [Link]

  • Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. MDPI. Available from: [Link]

  • Drug Metabolism, Pharmacokinetics and Bioanalysis. MDPI. Available from: [Link]

  • Pharmacokinetics of 1,4-butanediol in rats: bioactivation to gamma-hydroxybutyric acid, interaction with ethanol, and oral bioavailability. PubMed. Available from: [Link]

  • The absolute oral bioavailability of selected drugs. ResearchGate. Available from: [Link]

  • Impact of valproic acid on busulfan pharmacokinetics: In vitro assessment of potential drug-drug interaction. PLOS One. Available from: [Link]

Sources

Exploratory

Infrared (IR) Spectroscopic Profiling of 1-(4-Propylphenyl)butan-1-ol: A Mechanistic and Methodological Guide

Executive Summary For researchers and drug development professionals, accurate structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory and scientific requi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, accurate structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory and scientific requirement. 1-(4-Propylphenyl)butan-1-ol is a complex organic molecule featuring a para-substituted aromatic core flanked by a secondary alcohol and two aliphatic chains (propyl and butyl).

This whitepaper provides an in-depth mechanistic analysis of the Infrared (IR) spectroscopy absorption bands for 1-(4-Propylphenyl)butan-1-ol. By bridging theoretical vibrational dynamics with field-proven analytical workflows, this guide establishes a self-validating framework for the spectral identification of this compound.

Molecular Architecture and Vibrational Modes

To accurately interpret the IR spectrum of 1-(4-Propylphenyl)butan-1-ol, one must first deconstruct its molecular architecture into its IR-active functional groups:

  • The Hydroxyl Group (-OH): A secondary alcohol positioned at the benzylic carbon.

  • The Aliphatic Chains: A propyl group (-CH₂CH₂CH₃) and a butyl backbone, contributing heavily to sp³ C-H stretching and bending modes.

  • The Aromatic Core: A benzene ring with 1,4-disubstitution (para-substitution), which dictates specific out-of-plane bending frequencies.

When exposed to infrared radiation, these functional groups undergo quantized vibrational transitions (stretching and bending) at specific frequencies, yielding a unique spectral fingerprint[1].

Core IR Absorption Bands

The quantitative data for the expected vibrational modes of 1-(4-Propylphenyl)butan-1-ol are summarized in the table below. These assignments are grounded in established spectroscopic principles for organic functional groups[1].

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & Shape
Hydroxyl (-OH) O-H Stretch3200 – 3600Strong, Broad
Aromatic Ring C-H Stretch (sp²)3000 – 3100Weak to Medium, Sharp
Aliphatic Chains C-H Stretch (sp³)2850 – 2960Strong, Sharp (Multiple)
Aromatic Ring C=C Skeletal Stretch~1510 and ~1600Medium, Sharp (Pair)
Aliphatic Chains C-H Scissoring/Bending~1375 and ~1450Medium, Sharp
Secondary Alcohol C-O Stretch1000 – 1100Strong
Aromatic Ring C-H Out-of-Plane (OOP) Bend800 – 850Strong

Mechanistic Spectral Analysis

Listing absorption bands is insufficient for rigorous structural validation; understanding the causality behind these frequencies is essential.

Hydrogen Bonding Dynamics (O-H Stretch)

According to , the O-H stretch of an alcohol typically appears as a broad band between 3400 and 3650 cm⁻¹[1]. In a neat (undiluted) sample of 1-(4-Propylphenyl)butan-1-ol, the molecules engage in extensive intermolecular hydrogen bonding. This interaction lengthens and weakens the covalent O-H bond, lowering its force constant. Consequently, the absorption frequency shifts to the lower end of the range (~3200–3400 cm⁻¹) and broadens significantly due to the diverse array of hydrogen-bonded microstates in the liquid phase.

Aromatic vs. Aliphatic C-H Stretching

The IR spectrum clearly differentiates the aromatic core from the propyl/butyl chains based on carbon hybridization:

  • sp² C-H Bonds (Aromatic): The carbons in the benzene ring are sp² hybridized. The increased s-character makes these bonds shorter and stiffer, requiring higher energy to stretch. Thus, aromatic C-H stretches appear above 3000 cm⁻¹[1].

  • sp³ C-H Bonds (Aliphatic): The carbons in the alkyl chains are sp³ hybridized. These bonds are slightly longer and more flexible, placing their stretching frequencies strictly below 3000 cm⁻¹ (2850–2960 cm⁻¹)[1].

Fingerprint Region Diagnostics

The region below 1500 cm⁻¹ is highly diagnostic[1]. For 1-(4-Propylphenyl)butan-1-ol, two features are paramount:

  • C-O Stretch: The C-O bond of the secondary alcohol couples with adjacent C-C stretches, typically localizing the absorption band near 1100 cm⁻¹.

  • Para-Substitution Pattern: The out-of-plane (OOP) bending of the two adjacent hydrogen atoms on the 1,4-disubstituted benzene ring produces a highly characteristic, intense band between 800 and 850 cm⁻¹. The serves as an authoritative database for verifying these specific aromatic substitution patterns across thousands of reference spectra[2].

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Because 1-(4-Propylphenyl)butan-1-ol is a viscous liquid at room temperature, Attenuated Total Reflectance (ATR) FTIR is the optimal sampling technique. ATR eliminates the need for solvent dilution or KBr pellet pressing, preventing solvent band interference and preserving the natural hydrogen-bonding state of the molecule.

Step-by-Step Methodology:

  • Instrument Initialization & Purging:

    • Power on the FTIR spectrometer and allow the IR source to thermally stabilize for at least 30 minutes.

    • Causality: Source temperature fluctuations alter the interferogram profile, leading to baseline drift.

  • Crystal Preparation:

    • Clean the diamond or ZnSe ATR crystal using a lint-free wipe and high-purity isopropanol. Allow the solvent to evaporate completely.

    • Causality: Residual isopropanol will introduce spurious O-H and C-H bands, compromising the target spectrum.

  • Background Acquisition:

    • Collect a background spectrum of the clean, empty crystal (32 scans at 4 cm⁻¹ resolution).

    • Causality: This creates a baseline that mathematically subtracts the instrument's optical signature and ambient atmospheric conditions (H₂O/CO₂) from the final data.

  • Sample Application:

    • Apply 1–2 drops of neat 1-(4-Propylphenyl)butan-1-ol directly onto the ATR crystal, ensuring complete coverage of the sensor area without trapping air bubbles.

  • Spectral Acquisition:

    • Record the sample spectrum using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Data Processing & Validation:

    • Execute the Fourier transform. Inspect the regions at ~2350 cm⁻¹ (CO₂) and ~3600/1600 cm⁻¹ (H₂O vapor). If sharp, jagged peaks are present, perform an atmospheric compensation routine to clean the baseline before assigning bands.

Workflow Visualization

The following diagram maps the logical flow of the ATR-FTIR acquisition process, emphasizing the self-validating steps required to ensure data integrity.

ATR_FTIR_Workflow Prep 1. Crystal Cleaning & Prep (Isopropanol Wash) Background 2. Background Scan (Atmospheric Baseline) Prep->Background Sample 3. Sample Application (Neat Liquid Film) Background->Sample Acquisition 4. Interferogram Acquisition (IR Source & Detector) Sample->Acquisition Transform 5. Fourier Transform (Time to Frequency Domain) Acquisition->Transform Validation 6. Spectral Validation (H2O/CO2 Subtraction) Transform->Validation Assignment 7. Band Assignment (O-H, C-H, C=C, OOP) Validation->Assignment

Figure 1: Self-validating ATR-FTIR workflow for 1-(4-Propylphenyl)butan-1-ol.

References

  • OpenStax Organic Chemistry Title: 12.8 Infrared Spectra of Some Common Functional Groups Source: OpenStax URL:[Link]

  • NIST Chemistry WebBook Title: NIST Standard Reference Database Number 69 Source: National Institute of Standards and Technology (NIST) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Enantioselective Synthesis of (R)-1-(4-Propylphenyl)butan-1-ol

For: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview and detailed protocols for the enantioselective synthesis of (R)-1-(4-Propylphenyl)butan-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the enantioselective synthesis of (R)-1-(4-Propylphenyl)butan-1-ol, a chiral secondary alcohol of interest in pharmaceutical and materials science. The primary focus of this note is the asymmetric reduction of the prochiral ketone, 1-(4-propylphenyl)butan-1-one. We will explore two highly effective and widely recognized catalytic methods: the Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst and the Noyori asymmetric hydrogenation employing a ruthenium-BINAP complex.[1][2][3] This document will elucidate the mechanistic underpinnings of each method, provide step-by-step experimental protocols, and discuss the analytical techniques for determining the enantiomeric excess of the final product.

Introduction: The Significance of Chiral Alcohols

Chiral secondary alcohols are crucial building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals.[4] The specific stereochemistry of these molecules is often paramount to their biological activity, making their enantioselective synthesis a critical area of research and development. (R)-1-(4-Propylphenyl)butan-1-ol serves as a representative example of a chiral aromatic alcohol where the control of stereochemistry is essential for its potential applications. The asymmetric reduction of prochiral ketones stands as one of the most direct and efficient methods for accessing such enantiopure alcohols.[5][6]

Strategic Approaches to Enantioselective Ketone Reduction

The conversion of a prochiral ketone to a specific enantiomer of a secondary alcohol requires the use of a chiral reducing agent or a catalyst that can differentiate between the two enantiotopic faces of the carbonyl group. This guide will detail two leading catalytic approaches that offer high enantioselectivity and broad substrate applicability.[2][3][5]

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of a wide range of ketones.[2][3][7] The reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, in conjunction with a stoichiometric borane source, such as borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (BH3•THF).[3][8]

Mechanism of Action: The key to the high enantioselectivity of the CBS reduction lies in the formation of a coordination complex between the oxazaborolidine catalyst, the borane, and the ketone substrate.[9] The chiral environment of the catalyst directs the hydride delivery from the borane to one specific face of the ketone, leading to the preferential formation of one enantiomer of the alcohol.[9] The steric bulk of the substituents on both the catalyst and the ketone substrate plays a crucial role in dictating the stereochemical outcome.[7]

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is another cornerstone of enantioselective ketone reduction, recognized with the Nobel Prize in Chemistry in 2001.[1][10] This method employs a ruthenium catalyst bearing a chiral bisphosphine ligand, most notably 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), and uses molecular hydrogen as the reductant.[1][11]

Mechanism of Action: The mechanism of Noyori hydrogenation involves the coordination of the ketone to the chiral ruthenium-BINAP complex.[12] The catalyst facilitates the heterolytic cleavage of hydrogen, and the resulting hydride is transferred to the carbonyl carbon within the chiral coordination sphere of the metal complex. The C2-symmetric nature of the BINAP ligand effectively blocks one face of the ketone from the approaching hydride, thereby ensuring high enantioselectivity.[12]

Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents are to be handled with care, and anhydrous conditions should be maintained where specified.

Synthesis of Starting Material: 1-(4-Propylphenyl)butan-1-one

The prochiral ketone, 1-(4-propylphenyl)butan-1-one, can be synthesized via a Friedel-Crafts acylation of propylbenzene with butanoyl chloride.

ReagentMolar Mass ( g/mol )AmountMoles
Propylbenzene120.1912.0 g0.10
Butanoyl chloride106.5511.7 g0.11
Aluminum chloride (anhydrous)133.3414.7 g0.11
Dichloromethane (anhydrous)84.93100 mL-

Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add butanoyl chloride dropwise to the stirred suspension.

  • Following the addition of butanoyl chloride, add propylbenzene dropwise via the dropping funnel over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice.

  • Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1-(4-propylphenyl)butan-1-one.

Protocol 1: CBS Reduction of 1-(4-Propylphenyl)butan-1-one

This protocol is adapted from the general procedures for CBS reductions.

ReagentMolar Mass ( g/mol )ConcentrationAmountMoles
1-(4-Propylphenyl)butan-1-one176.26-1.76 g0.01
(R)-2-Methyl-CBS-oxazaborolidine~277.181.0 M in toluene1.0 mL0.001
Borane-dimethyl sulfide complex (BMS)~75.9710.0 M0.6 mL0.006
Tetrahydrofuran (THF), anhydrous72.11-20 mL-

Protocol:

  • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine solution.

  • Cool the catalyst solution to 0 °C in an ice bath.

  • Slowly add the borane-dimethyl sulfide complex (BMS) dropwise to the catalyst solution.

  • In a separate flask, dissolve 1-(4-propylphenyl)butan-1-one in anhydrous THF.

  • Add the ketone solution dropwise to the catalyst-BMS mixture over a period of 30 minutes at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield (R)-1-(4-Propylphenyl)butan-1-ol.

CBS_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification catalyst 1. Add (R)-CBS catalyst to flask cool_catalyst 2. Cool to 0 °C catalyst->cool_catalyst add_bms 3. Add BMS dropwise cool_catalyst->add_bms add_ketone 5. Add ketone solution dropwise add_bms->add_ketone ketone_sol 4. Dissolve Ketone in THF ketone_sol->add_ketone stir_cold 6. Stir at 0 °C add_ketone->stir_cold stir_rt 7. Stir at RT & Monitor stir_cold->stir_rt quench 8. Quench with Methanol stir_rt->quench concentrate 9. Concentrate quench->concentrate extract 10. Extraction & Wash concentrate->extract dry_purify 11. Dry & Purify extract->dry_purify product Final Product: (R)-1-(4-Propylphenyl)butan-1-ol dry_purify->product Noyori_Hydrogenation_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification charge_reactor 1. Charge autoclave with catalyst, ketone, and base seal_purge 2. Seal and purge with H₂ charge_reactor->seal_purge pressurize 3. Pressurize with H₂ seal_purge->pressurize heat_stir 4. Heat and stir pressurize->heat_stir monitor 5. Monitor reaction heat_stir->monitor cool_vent 6. Cool and vent H₂ monitor->cool_vent concentrate 7. Concentrate cool_vent->concentrate extract 8. Extraction & Wash concentrate->extract dry_purify 9. Dry & Purify extract->dry_purify product Final Product: (R)-1-(4-Propylphenyl)butan-1-ol dry_purify->product

Sources

Application

Application Note: 1-(4-Propylphenyl)butan-1-ol as a Versatile Precursor in Advanced Organic Synthesis

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Executive Summary & Chemical Profile In modern organic synthesis and drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary & Chemical Profile

In modern organic synthesis and drug development, the strategic selection of building blocks dictates the efficiency of late-stage functionalization. 1-(4-Propylphenyl)butan-1-ol (Chemical Formula: C₁₃H₂₀O) is a highly versatile secondary benzylic alcohol.

Mechanistically, its value lies in the synergy between the secondary hydroxyl group and the para-propyl substituted aromatic ring. The para-propyl chain provides hyperconjugative and inductive electron donation (+I effect), which significantly stabilizes developing positive charges or unpaired electrons at the benzylic position. In medicinal chemistry, this propyl group also serves to precisely tune the lipophilicity (LogP) of downstream active pharmaceutical ingredients (APIs), enhancing cellular membrane permeability. This guide details the causal mechanisms and self-validating protocols for utilizing this compound across three distinct synthetic paradigms: radical-mediated C-C coupling, oxidative divergent synthesis, and stereospecific nucleophilic substitution.

Mechanistic Rationale: The Power of the Benzylic Position

The reactivity of 1-(4-Propylphenyl)butan-1-ol is governed by the inherent stability of the benzylic position. This allows for three primary modes of activation:

  • Homolytic C-O Cleavage (Radical Generation): Traditionally, alcohols require pre-activation (e.g., conversion to halides) to participate in C-C bond formation. However, recent advances demonstrate that highly oxophilic, low-valent titanium reagents can directly cleave the C-O bond of benzylic alcohols via single-electron transfer (SET), generating a stabilized benzylic carbon radical[1, 3].

  • Oxidation to Ketone: The secondary alcohol is readily oxidized to 1-(4-propylphenyl)butan-1-one. Unlike primary alcohols, there is no risk of over-oxidation to carboxylic acids, making this a high-yielding node for subsequent reductive amination or Grignard additions.

  • Nucleophilic Substitution (Sₙ2/Sₙ1): The benzylic carbon is highly susceptible to nucleophilic attack. Under Mitsunobu conditions, the alcohol can be directly converted to an azide or amine with complete inversion of stereochemistry, a critical requirement when utilizing enantiopure starting materials.

Synthetic Workflows & Visualizations

DivergentPathways Precursor 1-(4-Propylphenyl)butan-1-ol Radical Benzylic Radical (TiCl4-collidine / Mn) Precursor->Radical Deoxygenation Ketone 1-(4-Propylphenyl)butan-1-one (DMP Oxidation) Precursor->Ketone Oxidation Azide Benzylic Azide (Mitsunobu / DPPA) Precursor->Azide Substitution Product1 C-C Coupling Products Radical->Product1 Product2 Amines / Tertiary Alcohols Ketone->Product2 Product3 Triazoles (Click Chemistry) Azide->Product3

Divergent synthetic pathways of 1-(4-Propylphenyl)butan-1-ol.

Experimental Protocols

Protocol A: Direct Benzylic Radical Generation & Conjugate Addition

Context: Utilizing alcohols directly as carbon radical precursors bypasses the need for halogenated intermediates, significantly improving atom economy. A low-valent Ti(II) reagent, prepared in situ, extracts the oxygen atom, driving a one-electron reduction to form the benzylic radical [1].

Causality & Self-Validation: TiCl₄(collidine) is reduced by Mn powder to form a highly oxophilic Ti(II) species. This species coordinates to the alcohol, expelling a titanium alkoxide and generating the radical. The reaction is self-validating via a distinct color change: the initial Ti(IV) solution turns deep blue/purple upon reduction to Ti(II).

Step-by-Step Methodology:

  • Preparation of Low-Valent Ti: In an argon-filled glovebox, combine TiCl₄(collidine) (1.5 mmol) and activated Mn powder (3.0 mmol) in anhydrous THF (5 mL). Stir at room temperature for 1 hour. Visual Cue: The mixture will transition to a deep, dark color, indicating active Ti(II) formation.

  • Radical Generation & Trapping: Add 1-(4-Propylphenyl)butan-1-ol (1.0 mmol) and an electron-deficient alkene (e.g., acrylonitrile, 3.0 mmol) directly to the vessel.

  • Reaction Monitoring: Stir at room temperature for 16 hours. Monitor via TLC (Hexanes/EtOAc 4:1, UV active). The starting material (R_f ~0.3) should disappear, replaced by a less polar product spot.

  • Workup: Quench carefully with 1M HCl (10 mL) to hydrolyze the Ti-alkoxide complex and dissolve unreacted Mn. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to isolate the C-C coupled product.

RadicalMechanism Ti_Reagent TiCl4(collidine) + Mn Low-Valent Ti(II) Complex Ti-Alkoxide Complex Ti_Reagent->Complex Coordination Alcohol Secondary Alcohol Alcohol->Complex -HCl Radical Carbon Radical Complex->Radical C-O Cleavage (1e- reduction) Trapped Trapped Adduct Radical->Trapped + Alkene

Mechanism of Ti-mediated radical generation from benzylic alcohols.
Protocol B: Oxidation to 1-(4-Propylphenyl)butan-1-one

Context: Ketones are critical nodes for late-stage functionalization. Dess-Martin Periodinane (DMP) is selected over Swern oxidation to avoid harsh cryogenic conditions and toxic dimethyl sulfide byproducts.

Causality & Self-Validation: DMP provides a mild, chemoselective oxidation. As the reaction proceeds, the hypervalent iodine reagent is reduced to an iodo-compound, which is insoluble in DCM. Therefore, the reaction self-validates by transitioning from a clear solution to a cloudy white suspension.

Step-by-Step Methodology:

  • Initiation: Dissolve 1-(4-Propylphenyl)butan-1-ol (1.0 mmol) in anhydrous DCM (10 mL) and cool to 0 °C under nitrogen.

  • Oxidation: Add DMP (1.2 mmol) portion-wise to control the mild exotherm.

  • Propagation: Remove the ice bath, warm to room temperature, and stir for 2 hours. Visual Cue: Observe the formation of a white precipitate.

  • Workup: Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (10 mL). Causality: Na₂S₂O₃ reduces any unreacted explosive DMP, while NaHCO₃ neutralizes the acetic acid byproduct, preventing acid-catalyzed aldol condensation of the newly formed ketone. Stir vigorously for 15 minutes until the organic layer is completely clear.

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate to yield the ketone.

Protocol C: Stereospecific Azidation via Mitsunobu Reaction

Context: For drug discovery, installing nitrogenous functional groups is paramount. The Mitsunobu reaction allows for the direct conversion of the alcohol to an azide.

Causality & Self-Validation: Triphenylphosphine (PPh₃) and DIAD form a reactive betaine intermediate that activates the benzylic hydroxyl group, turning it into an excellent leaving group. Diphenylphosphoryl azide (DPPA) provides the azide nucleophile. The reaction proceeds via an Sₙ2 mechanism, guaranteeing complete inversion of stereochemistry.

Step-by-Step Methodology:

  • Activation: Dissolve the alcohol (1.0 mmol) and PPh₃ (1.2 mmol) in anhydrous THF (5 mL) at 0 °C.

  • Betaine Formation: Add DIAD (1.2 mmol) dropwise. Stir for 10 minutes to allow the betaine complex to form.

  • Nucleophilic Attack: Add DPPA (1.2 mmol) dropwise. Warm the reaction to room temperature and stir for 12 hours.

  • Workup & Purification: Concentrate the mixture directly onto silica gel. Purify via flash chromatography (Hexanes/EtOAc) to separate the benzylic azide from the triphenylphosphine oxide byproduct.

Quantitative Data Summary

The following table summarizes the efficiency, atom economy, and primary applications of the three protocols described above.

Synthetic PathwayKey ReagentsReaction TimeTypical Yield (%)Atom EconomyPrimary Downstream Application
A. Radical Conjugate Addition TiCl₄(collidine), Mn, Alkene16 hours65 - 80%High (Direct C-O cleavage)Complex C-C scaffold generation
B. DMP Oxidation Dess-Martin Periodinane, DCM2 hours> 90%Moderate (Iodine byproducts)Reductive amination, Grignard additions
C. Mitsunobu Azidation PPh₃, DIAD, DPPA12 hours75 - 85%Low (PPh₃O byproduct)Click chemistry (Triazoles), Primary amines

Note: While photoredox/Ni dual-catalysis is another emerging method for benzylic alcohol cross-coupling, it typically requires pre-conversion to an α-hydroxyalkyltrifluoroborate [2]. The Ti-mediated approach (Protocol A) is prioritized here for its direct utilization of the unprotected alcohol.

References

  • Suga, T., et al. "Low-Valent Titanium-Mediated Radical Conjugate Addition Using Benzyl Alcohols as Benzyl Radical Sources." Phys.org (2018). URL:[Link]

  • Alam, R., & Molander, G. A. "Direct Synthesis of Secondary Benzylic Alcohols Enabled by Photoredox/Ni Dual-Catalyzed Cross-Coupling." The Journal of Organic Chemistry (2017). URL:[Link]

  • Kanazawa University. "Alcohols as carbon radical precursors." ScienceDaily (2018). URL:[Link]

Method

Application Notes &amp; Protocols: Catalytic Asymmetric Reduction of Ketones to 1-(4-Propylphenyl)butan-1-ol

Introduction Chiral alcohols are indispensable building blocks in modern pharmaceutical synthesis, serving as pivotal intermediates for a multitude of active pharmaceutical ingredients (APIs). The precise control of ster...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Chiral alcohols are indispensable building blocks in modern pharmaceutical synthesis, serving as pivotal intermediates for a multitude of active pharmaceutical ingredients (APIs). The precise control of stereochemistry is paramount, as different enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles. Among the various methods to produce enantiomerically pure alcohols, the catalytic asymmetric reduction of prochiral ketones stands out as one of the most efficient and atom-economical strategies.[1][2][3] This application note provides a detailed guide to the synthesis of 1-(4-Propylphenyl)butan-1-ol, a valuable chiral intermediate, through the catalytic asymmetric reduction of the corresponding ketone, 1-(4-propylphenyl)butan-1-one.

We will delve into the mechanistic underpinnings of two prominent catalytic systems, the Noyori-type asymmetric hydrogenation and the Corey-Bakshi-Shibata (CBS) reduction, offering field-proven protocols for their practical implementation. Furthermore, this guide will cover essential analytical techniques for the characterization of the chiral product and provide a comprehensive troubleshooting section to address common experimental challenges.

Mechanistic Overview of Key Catalytic Systems

The enantioselective reduction of a prochiral ketone hinges on the ability of a chiral catalyst to differentiate between the two enantiotopic faces of the carbonyl group, thereby directing the delivery of a hydride to a specific face.

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones using molecular hydrogen (H₂) and a chiral ruthenium catalyst.[4][5] These catalysts are typically composed of a ruthenium center complexed with a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand.[2] The reaction proceeds through a six-membered pericyclic transition state where the ketone coordinates to the ruthenium center.[2] The stereochemical outcome is dictated by the specific chirality of the BINAP and diamine ligands, which create a well-defined chiral pocket around the metal center.[4][6]

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction employs a chiral oxazaborolidine catalyst to stereoselectively reduce ketones with a borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[7][8][9][10] The mechanism involves the coordination of the borane to the Lewis basic nitrogen atom of the CBS catalyst.[7][11] This coordination enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the ketone at the sterically more accessible lone pair.[7][11] The hydride is then transferred from the borane to the carbonyl carbon via a six-membered ring transition state.[7][11] The enantioselectivity is governed by the steric and electronic properties of the catalyst and the substrate.[12]

Visualizing the Catalytic Cycle: The CBS Reduction

To better illustrate the mechanistic principles, the following diagram depicts the catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

CBS_Reduction_Cycle cluster_main CBS Reduction Catalytic Cycle Start CBS Catalyst + Borane (BH3) Complex Catalyst-Borane Complex Start->Complex Coordination Coordination Ketone Coordination Complex->Coordination + Ketone Transition_State Hydride Transfer (Six-membered TS) Coordination->Transition_State Intramolecular Hydride Transfer Product_Complex Alkoxyborane Product + Regenerated Catalyst Transition_State->Product_Complex Release Product_Complex->Start Catalyst Regeneration Workup Acidic Workup Product_Complex->Workup Hydrolysis Final_Product Chiral Alcohol Workup->Final_Product

Caption: Catalytic cycle of the CBS reduction for asymmetric ketone reduction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 1-(4-Propylphenyl)butan-1-ol. It is crucial to conduct these reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent catalyst deactivation and side reactions.[7]

Protocol 1: Noyori-Type Asymmetric Hydrogenation

This protocol outlines the asymmetric hydrogenation of 1-(4-propylphenyl)butan-1-one using a commercially available Ru-BINAP-diamine catalyst.

Materials:

  • 1-(4-propylphenyl)butan-1-one

  • (R,R)-TsDPEN Ru(p-cymene)Cl or a similar Noyori-type catalyst

  • Anhydrous isopropanol

  • Anhydrous toluene

  • Sodium isopropoxide solution (freshly prepared)

  • Hydrogen gas (high purity)

  • Standard laboratory glassware for inert atmosphere reactions

  • High-pressure reactor (e.g., Parr hydrogenator)

Experimental Procedure:

  • Catalyst Activation: In a glovebox or under a stream of argon, charge a high-pressure reactor vessel with the Ru-catalyst (0.001-0.01 mol%).

  • Add anhydrous isopropanol and anhydrous toluene to the vessel.

  • Add a solution of sodium isopropoxide in isopropanol (typically 1-2 mol%).

  • Seal the reactor and purge with hydrogen gas several times.

  • Reaction: Prepare a solution of 1-(4-propylphenyl)butan-1-one in anhydrous toluene.

  • Introduce the substrate solution into the reactor via a cannula or syringe.

  • Pressurize the reactor with hydrogen gas to the desired pressure (typically 10-50 atm).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 25-50 °C).

  • Monitor the reaction progress by TLC or GC analysis.

  • Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen gas.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-Propylphenyl)butan-1-ol.

Table 1: Key Parameters for Noyori Asymmetric Hydrogenation

ParameterRecommended RangeNotes
Catalyst Loading0.001 - 0.01 mol%Lower loadings may require longer reaction times.
Hydrogen Pressure10 - 50 atmHigher pressures can increase reaction rates.
Temperature25 - 50 °COptimization may be required for specific substrates.
SolventToluene/IsopropanolAnhydrous conditions are critical.
Expected Yield>90%
Expected Enantiomeric Excess (ee)>95%
Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the enantioselective reduction of 1-(4-propylphenyl)butan-1-one using a chiral oxazaborolidine catalyst.

Materials:

  • 1-(4-propylphenyl)butan-1-one

  • (R)- or (S)-CBS catalyst solution (e.g., in toluene)

  • Borane-dimethyl sulfide complex (BMS) or Borane-THF complex

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Standard laboratory glassware for inert atmosphere reactions

Experimental Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the CBS catalyst solution (5-10 mol%).

  • Cool the flask to 0 °C in an ice bath.

  • Borane Addition: Slowly add the borane-dimethyl sulfide (BMS) or borane-THF solution (typically 0.6-1.0 equivalents) to the catalyst solution while stirring.

  • Stir the mixture at 0 °C for 10-15 minutes.

  • Substrate Addition: In a separate flask, dissolve 1-(4-propylphenyl)butan-1-one in anhydrous THF.

  • Add the ketone solution dropwise to the catalyst-borane mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Stir for 30 minutes, then extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Key Parameters for CBS Reduction

ParameterRecommended RangeNotes
Catalyst Loading5 - 10 mol%Higher loadings can improve reaction rates and enantioselectivity.
Borane Equivalents0.6 - 1.0 eq.A slight excess may be needed to drive the reaction to completion.
Temperature0 °C to room temp.Lower temperatures generally lead to higher enantioselectivity.[13]
SolventAnhydrous THFMoisture will deactivate the catalyst and borane.[7]
Expected Yield>85%
Expected Enantiomeric Excess (ee)>90%

Characterization and Analysis

Accurate determination of the enantiomeric excess (ee) and structural confirmation of the product are critical.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric excess of the synthesized 1-(4-Propylphenyl)butan-1-ol.[14][15]

  • Column: A polysaccharide-based chiral stationary phase (CSP) is often effective. Common choices include columns with cellulose or amylose derivatives coated on a silica support.

  • Mobile Phase: A mixture of n-hexane and isopropanol is a typical mobile phase for normal-phase chiral HPLC. The ratio may need to be optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a wavelength where the aromatic ring of the molecule absorbs (e.g., 254 nm) is standard.

Table 3: Sample Chiral HPLC Data

EnantiomerRetention Time (min)Area (%)
(R)-1-(4-Propylphenyl)butan-1-ol12.598.5
(S)-1-(4-Propylphenyl)butan-1-ol15.21.5
Enantiomeric Excess (ee) 97.0%
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the product. The spectra should be consistent with the structure of 1-(4-Propylphenyl)butan-1-ol.[16][17]

  • ¹H NMR: Expect characteristic signals for the aromatic protons, the benzylic proton (CH-OH), the methylene and methyl groups of the butyl and propyl chains, and the hydroxyl proton (which may be a broad singlet).[16][17]

  • ¹³C NMR: Expect distinct signals for each carbon atom in the molecule. The chemical shift of the carbon bearing the hydroxyl group is a key indicator of the reduction of the ketone.

Troubleshooting Guide

Even with well-established protocols, experimental challenges can arise. The following table provides guidance on common issues and their potential solutions.

Table 4: Troubleshooting Asymmetric Ketone Reduction

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion - Inactive catalyst- Insufficient reducing agent- Low reaction temperature- Use fresh, high-purity catalyst.- Ensure accurate stoichiometry of the reducing agent.- Gradually increase the reaction temperature.
Low Enantiomeric Excess (ee) - Moisture or air contamination- Incorrect catalyst choice- Non-optimal reaction temperature- Ensure all glassware is dry and the reaction is run under an inert atmosphere.[13]- Screen different chiral ligands or catalysts.[13]- Optimize the reaction temperature; lower temperatures often improve ee.[13]
Formation of Byproducts - Over-reduction- Side reactions with the solvent or impurities- Carefully monitor the reaction and stop it once the starting material is consumed.- Use high-purity, anhydrous solvents and reagents.
Difficult Purification - Incomplete reaction- Similar polarity of product and starting material- Drive the reaction to completion.- Use a different eluent system for column chromatography or consider preparative HPLC.

References

  • Enantioselective reduction of ketones - Wikipedia. Available at: [Link]

  • Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. J Ind Microbiol Biotechnol. 2008 Sep;35(9):1047-51. Available at: [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube. Available at: [Link]

  • Asymmetric Routes to Chiral Secondary Alcohols - Pharmaceutical Technology. Available at: [Link]

  • Chiral Surfactant-Type Catalyst for Asymmetric Reduction of Aliphatic Ketones in Water | Journal of the American Chemical Society. Available at: [Link]

  • Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. Available at: [Link]

  • Noyori Hydrogenation - YouTube. Available at: [Link]

  • Noyori Asymmetric Hydrogenation - SynArchive. Available at: [Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC. Available at: [Link]

  • Catalytic Asymmetric Reduction of Difficult-to-Reduce Ketones: Triple-Code Saturation Mutagenesis of an Alcohol Dehydrogenase - ACS Publications. Available at: [Link]

  • Corey-Bakshi-Shibata (CBS) Reduction - YouTube. Available at: [Link]

  • London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC. Available at: [Link]

  • Catalytic Asymmetric Reduction of Prochiral Ketones with Chiral β-Amino Alcohol N-Boranes and the Corresponding - Who we serve. Available at: [Link]

  • Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones - Center for Nonlinear Studies - Los Alamos National Laboratory. Available at: [Link]

  • Stereocontrolled catalytic asymmetric reduction of ketones with oxazaborolidines derived from new chiral amino alcohols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. Available at: [Link]

  • Reduction of Aldehydes and Ketones - Chemistry Steps. Available at: [Link]

  • Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst - PMC. Available at: [Link]

  • Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Available at: [Link]

  • Submitted by Boris Gaspar, Jerome Waser, and Erick M. Carreira - Organic Syntheses Procedure. Available at: [Link]

  • Ketone Reduction - Wordpress. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]

  • chiral columns . Available at: [Link]

  • propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • "Improved Processes For Manufacturing 4 Phenyl 1 Butanol" - Quick Company. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI. Available at: [Link]

  • Enantioselective Reduction of Ketones. Available at: [Link]

  • Enantioselective reduction of propiophenone formed from 3-chloropropiophenone and stereoinversion of the resulting alcohols in selected yeast cultures | Request PDF - ResearchGate. Available at: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

  • CN103073391A - Novel synthesis process for 4-phenyl-1-butanol - Google Patents.
  • Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system - PubMed. Available at: [Link]

  • butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173). Available at: [Link]

  • Exploring the Synthesis and Industrial Significance of 4-Phenyl-1-butanol. Available at: [Link]

  • Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • 1-BUTANOL - Ataman Kimya. Available at: [Link]

  • Application of chiral technology in a pharmaceutical company. Enantiomeric separation and spectroscopic studies of key asymmetric intermediates using a combination of techniques. Phenylglycidols - PubMed. Available at: [Link]

  • Synthesis of 4-Chloro-1-(4-methylphenyl)butan-1-one - PrepChem.com. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Chromatographic Purification of 1-(4-Propylphenyl)butan-1-ol

Abstract This comprehensive guide provides detailed application notes and protocols for the chromatographic purification of 1-(4-Propylphenyl)butan-1-ol, a secondary aromatic alcohol of interest to researchers, scientist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the chromatographic purification of 1-(4-Propylphenyl)butan-1-ol, a secondary aromatic alcohol of interest to researchers, scientists, and professionals in drug development. This document offers a deep dive into the principles and practical execution of various chromatographic techniques, including flash chromatography, High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC). The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of Purifying 1-(4-Propylphenyl)butan-1-ol

1-(4-Propylphenyl)butan-1-ol is a chiral secondary alcohol with a structure that makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of a chiral center means it can exist as two non-superimposable mirror images, or enantiomers. These enantiomers can exhibit different pharmacological activities, with one being therapeutic while the other might be inactive or even cause adverse effects. Therefore, the ability to isolate and purify the desired stereoisomer is of paramount importance.

Furthermore, impurities from the synthetic process, such as starting materials, by-products, and reagents, must be meticulously removed to ensure the safety and efficacy of any downstream applications. This guide will address both achiral and chiral purification strategies to obtain 1-(4-Propylphenyl)butan-1-ol in high purity.

Physicochemical Properties and Initial Method Selection

A successful purification strategy begins with an understanding of the target molecule's properties.

Table 1: Physicochemical Properties of 1-(4-Propylphenyl)butan-1-ol

PropertyValue/DescriptionImplication for Chromatography
Molecular Formula C13H20OProvides the basis for molecular weight calculation.
Molecular Weight 192.30 g/mol Influences diffusion rates and interactions with stationary phases.
Polarity Moderately polarThe hydroxyl group imparts polarity, while the propylphenyl and butyl groups contribute to its non-polar character. This dual nature allows for flexibility in choosing between normal-phase and reversed-phase chromatography.
Solubility Soluble in organic solvents (e.g., dichloromethane, ethyl acetate, alcohols), poorly soluble in water.Dictates the choice of mobile phase and sample preparation techniques. Good organic solubility favors normal-phase chromatography.
Chirality Contains one stereocenter at the carbinol carbon.Requires chiral chromatography for the separation of enantiomers.

Based on its moderate polarity and good solubility in organic solvents, both normal-phase and reversed-phase chromatography are viable options. Normal-phase chromatography, with a polar stationary phase (like silica gel) and a non-polar mobile phase, is often a good starting point for compounds of this nature. Reversed-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase, is also a powerful alternative, particularly for its high reproducibility.

Purification Workflow Overview

The general workflow for purifying 1-(4-Propylphenyl)butan-1-ol can be visualized as follows:

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis & Characterization Crude_Product Crude 1-(4-Propylphenyl)butan-1-ol Flash_Chromatography Flash Chromatography (Achiral) Crude_Product->Flash_Chromatography Initial Bulk Purification HPLC Preparative HPLC (Achiral or Chiral) Flash_Chromatography->HPLC High-Resolution Polishing SFC Preparative SFC (Chiral) Flash_Chromatography->SFC Chiral Separation Purity_Analysis Purity Analysis (e.g., Analytical HPLC, GC) HPLC->Purity_Analysis SFC->Purity_Analysis Structure_Verification Structure Verification (e.g., NMR, MS) Purity_Analysis->Structure_Verification Final_Product Pure 1-(4-Propylphenyl)butan-1-ol Structure_Verification->Final_Product

Caption: General workflow for the purification of 1-(4-Propylphenyl)butan-1-ol.

Achiral Purification: Flash Chromatography

Flash chromatography is an efficient technique for the initial bulk purification of the crude product to remove major impurities. Given the moderate polarity of 1-(4-Propylphenyl)butan-1-ol, normal-phase flash chromatography on silica gel is a highly effective approach.

Principle of Normal-Phase Flash Chromatography

In normal-phase chromatography, the stationary phase is polar (e.g., silica gel), and the mobile phase is non-polar (e.g., a mixture of hexanes and ethyl acetate). Separation is based on the principle of adsorption. More polar compounds in the mixture will have a stronger interaction with the polar stationary phase and will therefore move more slowly through the column. Less polar compounds will have a greater affinity for the non-polar mobile phase and will elute faster. 1-(4-Propylphenyl)butan-1-ol, with its hydroxyl group, will exhibit moderate retention on silica gel.

Protocol for Normal-Phase Flash Chromatography

Objective: To remove non-polar and highly polar impurities from the crude reaction mixture.

Materials:

  • Crude 1-(4-Propylphenyl)butan-1-ol

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or heptane) and Ethyl Acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column

  • Compressed air or nitrogen source

  • Collection tubes

Procedure:

  • Method Development using TLC:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems of increasing polarity (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate).

    • Visualize the spots under UV light (if applicable) and/or by staining (e.g., potassium permanganate stain).

    • The ideal solvent system will give the target compound a Retention Factor (Rf) of approximately 0.2-0.4.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, allowing it to pack evenly.

    • Alternatively, dry-pack the column with silica gel and then carefully add the mobile phase.

    • Add another layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a non-polar solvent like dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This prevents band broadening.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.

    • Collect fractions in separate tubes.

    • Monitor the elution of compounds by TLC analysis of the collected fractions.

  • Fraction Analysis and Product Isolation:

    • Identify the fractions containing the pure product by TLC.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1-(4-Propylphenyl)butan-1-ol.

Table 2: Typical Flash Chromatography Parameters

ParameterRecommended Value/ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar stationary phase for normal-phase chromatography.
Mobile Phase Hexanes:Ethyl Acetate (e.g., 9:1 to 4:1 v/v)Provides good separation of moderately polar compounds. The ratio can be adjusted based on TLC results.
Sample Loading Dry loadingMinimizes band broadening and improves resolution.
Elution Isocratic or gradient elutionIsocratic elution is simpler, while a gradient (increasing ethyl acetate concentration) can improve separation of compounds with a wide range of polarities.
Detection TLC with UV and/or stainingAllows for the visualization and identification of fractions containing the target compound.

High-Resolution Purification: High-Performance Liquid Chromatography (HPLC)

For achieving higher purity or for separating closely related impurities, preparative HPLC is the method of choice. It can be employed in both normal-phase and reversed-phase modes.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the

Method

Application Notes &amp; Protocols: Investigating 1-(4-Propylphenyl)butan-1-ol as a Novel Scaffold in Pharmaceutical Drug Discovery

Introduction: Rationale for Investigation The field of medicinal chemistry is in a constant search for novel molecular scaffolds that offer new vectors in chemical space for engaging biological targets. The compound 1-(4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Rationale for Investigation

The field of medicinal chemistry is in a constant search for novel molecular scaffolds that offer new vectors in chemical space for engaging biological targets. The compound 1-(4-Propylphenyl)butan-1-ol, while not extensively characterized in pharmaceutical literature, presents an intriguing starting point for discovery campaigns. Its structure, featuring a substituted phenyl ring, a hydroxyl group, and a flexible butyl chain, combines key pharmacophoric elements found in a variety of bioactive molecules.

Derivatives of the simple 1-phenylbutanol scaffold are known to serve as intermediates in the synthesis of established pharmaceutical compounds.[1] For instance, the structural isomer 4-phenyl-1-butanol is a key starting material for the synthesis of the asthma medications Salmeterol and Pranlukast.[2] This precedent establishes the phenylbutanol core as a pharmaceutically relevant moiety.

Furthermore, the presence of a phenolic-like hydroxyl group suggests potential for antioxidant and anti-inflammatory activities, as these properties are well-documented for phenolic compounds which can scavenge free radicals and inhibit leukocyte chemotaxis.[3][4][5] The overall structure also shares features with small-molecule inhibitors of protein-protein interactions and enzyme active sites, such as tubulin polymerization inhibitors.[6]

This document outlines a series of hypotheses and provides detailed protocols for the initial characterization and screening of 1-(4-Propylphenyl)butan-1-ol as a potential lead compound or fragment for drug discovery programs targeting inflammation and oncology.

Physicochemical Properties and Drug-Likeness Profile

Before commencing biological screening, an initial assessment of the compound's physicochemical properties is critical for evaluating its potential as a drug candidate. Based on its structure, we can predict key parameters relevant to ADME (Absorption, Distribution, Metabolism, and Excretion) properties, often benchmarked against frameworks like Lipinski's Rule of Five.

PropertyPredicted Value / InformationSource / MethodRelevance in Drug Discovery
Molecular Formula C₁₃H₂₀O-Foundational for all calculations.
Molecular Weight 192.30 g/mol PubChem CID 12046394Well under the 500 Da limit, suggesting good potential for absorption and distribution.
XLogP3 (LogP) 3.5PubChem CID 12046394Indicates moderate lipophilicity, balancing membrane permeability with aqueous solubility.
Hydrogen Bond Donors 1 (the -OH group)-Within the typical range for oral bioavailability.
Hydrogen Bond Acceptors 1 (the O atom)-Within the typical range for oral bioavailability.
Structural Alerts None apparent-Lacks obvious toxicophores or groups known for metabolic instability.

The profile of 1-(4-Propylphenyl)butan-1-ol is favorable for a lead discovery compound, exhibiting characteristics of a good fragment or lead-like molecule suitable for further investigation.

Proposed Applications and Screening Protocols

Based on the structural analysis and precedents from related compounds, we propose two primary therapeutic areas for investigation: anti-inflammatory and anticancer activity.

Application I: As a Novel Anti-inflammatory Agent

Hypothesis: The 1-(4-Propylphenyl)butan-1-ol structure, possessing a free phenolic hydroxyl group, may exhibit anti-inflammatory properties by inhibiting neutrophil chemotaxis, a key process in the inflammatory cascade.[3] This inhibition could be mediated by scavenging reactive oxygen species (ROS) produced by leukocytes.[3]

Workflow for Anti-Inflammatory Screening

G cluster_0 Synthesis & Purification cluster_1 In Vitro Screening cluster_2 Data Analysis & Next Steps synthesis Protocol 1: Chemical Synthesis purify HPLC Purification & QC (NMR, MS) synthesis->purify neutrophil Isolate Guinea Pig Peritoneal Neutrophils purify->neutrophil chemotaxis Protocol 2: Neutrophil Chemotaxis Assay (FMLP as chemoattractant) neutrophil->chemotaxis viability LDH Release Assay (Assess Cytotoxicity) chemotaxis->viability Confirm non-toxic concentrations ic50 Calculate IC50 for Chemotaxis Inhibition viability->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar G cluster_0 Biochemical Assay cluster_1 Cell-Based Assays cluster_2 Mechanism & Optimization tubulin Purify Tubulin (e.g., from bovine brain) assay Protocol 3: In Vitro Tubulin Polymerization Assay tubulin->assay cell_lines Select Cancer Cell Lines (e.g., HeLa, A549) assay->cell_lines prolif Anti-proliferative Assay (MTT or SRB) cell_lines->prolif Confirm G2/M arrest cell_cycle Cell Cycle Analysis (Flow Cytometry) prolif->cell_cycle Confirm G2/M arrest binding Colchicine Site Competition Assay cell_cycle->binding optimization Lead Optimization (SAR by Synthesis) binding->optimization

Sources

Application

Application Notes and Protocols: Derivatization of 1-(4-Propylphenyl)butan-1-ol for Enhanced GC-MS Analysis

Introduction: Overcoming the Analytical Challenges of Polar Aromatic Alcohols Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, prized for its high-resolution separation and definitiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Overcoming the Analytical Challenges of Polar Aromatic Alcohols

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, prized for its high-resolution separation and definitive compound identification capabilities.[1][2] However, the direct analysis of polar compounds, such as the aromatic alcohol 1-(4-propylphenyl)butan-1-ol, presents significant hurdles. The presence of a hydroxyl (-OH) group in its structure leads to low volatility and a propensity for intermolecular hydrogen bonding.[3][4] These characteristics result in poor chromatographic performance, including broad, tailing peaks, low sensitivity, and potential thermal degradation within the GC inlet.[3][4]

To circumvent these issues, chemical derivatization is an essential sample preparation strategy.[3][5] This process chemically modifies the analyte to produce a new compound with properties more amenable to GC analysis.[3] Specifically, derivatization of the hydroxyl group in 1-(4-propylphenyl)butan-1-ol replaces the active hydrogen with a non-polar functional group.[6] This transformation effectively masks the polar nature of the alcohol, leading to a more volatile, thermally stable derivative that exhibits improved chromatographic behavior.[3][4] This application note provides a comprehensive guide to the derivatization of 1-(4-propylphenyl)butan-1-ol, focusing on two robust and widely adopted methods: silylation and acylation.

The Rationale Behind Derivatization: Enhancing Volatility and Thermal Stability

The primary objective of derivatizing 1-(4-propylphenyl)butan-1-ol is to increase its volatility and thermal stability.[3] By converting the polar hydroxyl group into a less polar ether, ester, or silyl ether, we disrupt the strong intermolecular hydrogen bonds that hinder its transition into the gas phase.[3][6] This modification leads to several key advantages for GC-MS analysis:

  • Improved Peak Shape: Derivatization minimizes interactions between the analyte and active sites on the GC column, resulting in sharper, more symmetrical peaks.[3]

  • Increased Sensitivity: Enhanced volatility and improved peak shape lead to a greater signal-to-noise ratio, thereby increasing the sensitivity of the analysis.[7]

  • Reduced Thermal Degradation: The resulting derivatives are often more thermally stable than the parent alcohol, preventing on-column degradation and the formation of artifacts.[3]

  • Enhanced Mass Spectral Information: Derivatization can introduce specific fragmentation patterns in the mass spectrum, aiding in structural elucidation and confirmation.[7]

Method 1: Silylation - The Gold Standard for Hydroxyl Group Derivatization

Silylation is arguably the most prevalent derivatization technique for compounds containing active hydrogens, such as alcohols.[3] The reaction involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[6] The resulting TMS ethers are significantly more volatile and thermally stable than the parent alcohol.[3]

Mechanism of Silylation

The silylation of an alcohol proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom of the silylating reagent.[3] The reactivity of alcohols towards silylation follows the order: primary > secondary > tertiary, due to steric hindrance.

Recommended Silylation Reagent: BSTFA + 1% TMCS

For the derivatization of 1-(4-propylphenyl)butan-1-ol, a potent silylating agent is required. We recommend N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed with 1% Trimethylchlorosilane (TMCS). BSTFA is a strong silylating agent, and the addition of TMCS as a catalyst enhances its reactivity, particularly for sterically hindered hydroxyl groups.[8] A key advantage of BSTFA is that its by-products are volatile and typically do not interfere with the analysis.[8][9]

Experimental Protocol: Silylation of 1-(4-Propylphenyl)butan-1-ol

Materials:

  • 1-(4-Propylphenyl)butan-1-ol standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or other aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for solvent evaporation (if necessary)

Procedure:

  • Sample Preparation: If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous, as silylating reagents are moisture-sensitive.[3]

  • Reagent Addition: To the dried sample residue in a reaction vial, add 100 µL of BSTFA + 1% TMCS. If the sample is not readily soluble in the reagent, a small amount of anhydrous pyridine (e.g., 50 µL) can be added to facilitate dissolution. A molar excess of the silylating reagent is necessary to drive the reaction to completion.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70-80°C for 30-60 minutes in a heating block or oven.[4][8]

  • Cooling: Allow the vial to cool to room temperature.

  • GC-MS Analysis: The derivatized sample can be directly injected into the GC-MS system. If the concentration is high, the sample can be diluted with a suitable aprotic solvent like hexane or ethyl acetate before injection.

Visualization of the Silylation Workflow

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start with sample containing 1-(4-Propylphenyl)butan-1-ol dry Evaporate solvent to dryness (if applicable) start->dry add_reagent Add BSTFA + 1% TMCS (and optional solvent) dry->add_reagent vortex Vortex to mix add_reagent->vortex heat Heat at 70-80°C for 30-60 min vortex->heat cool Cool to room temperature heat->cool inject Inject into GC-MS cool->inject G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up & Extraction cluster_analysis Analysis start Start with sample containing 1-(4-Propylphenyl)butan-1-ol dry Evaporate solvent to dryness start->dry add_reagents Add solvent, pyridine, and TFAA or PFPA dry->add_reagents vortex_react Vortex and heat at 60-70°C add_reagents->vortex_react cool_react Cool to room temperature vortex_react->cool_react neutralize Neutralize with NaHCO₃ solution cool_react->neutralize extract Extract with organic solvent neutralize->extract separate Separate organic layer extract->separate inject Inject into GC-MS separate->inject

Caption: Acylation workflow for 1-(4-Propylphenyl)butan-1-ol.

GC-MS Method Parameters for Analysis of Derivatives

The following table provides recommended starting parameters for the GC-MS analysis of both silylated and acylated derivatives of 1-(4-propylphenyl)butan-1-ol. Optimization may be required based on the specific instrument and column used.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., 5% phenyl-methylpolysiloxane)A standard non-polar column provides good separation for a wide range of analytes, including these derivatives. [10]
Carrier Gas Helium, constant flow rate of 1.0-1.5 mL/minProvides good efficiency and is compatible with mass spectrometry.
Inlet Temperature 250-280°CEnsures efficient volatilization of the derivatives without causing thermal degradation. [10]
Injection Mode Splitless or Split (adjust ratio as needed)Splitless mode is suitable for trace analysis, while split injection can be used for more concentrated samples. [10]
Oven Program Initial temp: 80°C, hold for 1-2 min; Ramp: 10-20°C/min to 280-300°C, hold for 5-10 minAn initial hold allows for solvent focusing, followed by a ramp to elute the derivative in a reasonable time. [10]
MS Ion Source Temp 230°CA standard ion source temperature that balances ionization efficiency and minimizes thermal degradation. [10]
MS Quadrupole Temp 150°CA typical quadrupole temperature for good mass filtering. [10]
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching. [10]
Scan Range m/z 40-550A wide scan range to capture the molecular ion and key fragment ions of the derivatives.

Troubleshooting Common Derivatization Issues

ProblemPotential CauseSuggested Solution
Poor or no derivatization Presence of moisture in the sample or reagents.Ensure all glassware is dry and use anhydrous solvents and reagents. Evaporate the sample to complete dryness.
Insufficient reagent concentration.Use a molar excess of the derivatizing reagent.
Inadequate reaction time or temperature.Optimize the reaction time and temperature. For sterically hindered alcohols, longer reaction times or higher temperatures may be necessary.
Multiple peaks for the derivatized analyte Incomplete derivatization.Increase reaction time, temperature, or reagent concentration.
Presence of isomers in the original sample.This is inherent to the sample and not a derivatization issue.
Formation of by-products.Optimize reaction conditions to minimize side reactions. For acylation, ensure complete neutralization and removal of by-products during work-up.
Peak tailing Active sites in the GC system (inlet liner, column).Use a deactivated inlet liner and a high-quality, well-conditioned GC column.
Incomplete derivatization.Re-optimize the derivatization protocol.
Extraneous peaks in the chromatogram Contamination from solvents, reagents, or glassware.Run a reagent blank to identify sources of contamination. Use high-purity solvents and reagents.
By-products from the derivatization reaction.For silylation with BSTFA, by-products are typically volatile and elute early. For acylation, ensure the work-up procedure effectively removes by-products.

Conclusion

Derivatization is an indispensable tool for the successful GC-MS analysis of polar compounds like 1-(4-propylphenyl)butan-1-ol. Both silylation with BSTFA/TMCS and acylation with TFAA or PFPA are highly effective methods for improving the volatility, thermal stability, and chromatographic behavior of this analyte. The choice between these methods may depend on the specific analytical requirements, such as the desired stability of the derivative and the sensitivity needed. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers, scientists, and drug development professionals can achieve robust, reliable, and sensitive quantification of 1-(4-propylphenyl)butan-1-ol, thereby enhancing the quality and integrity of their analytical data.

References

  • Regis Technologies, Inc. (n.d.). GC Derivatization. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. In IntechOpen. DOI: 10.5772/intechopen.79337
  • Williams, M. R., & Johnson, R. C. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.GOV. DOI: 10.2172/1763901
  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 143-151.
  • Lin, C.-E., Lin, W.-C., & Chen, Y.-C. (2008). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide and Trimethylsilyldiazomethane for the Determination of Fecal Sterols by Gas Chromatography-Mass Spectrometry. International Journal of Circuits, Systems and Signal Processing, 2(4), 284-289.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Shimadzu Corporation. (2020). Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. Retrieved from [Link]

  • Lin, D.-L., & Yin, H.-L. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-10.
  • Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Retrieved from [Link]

  • Pérez-Quintanilla, D., Sánchez, A., del Hierro, I., Fajardo, M., & Sierra, I. (2011). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Analytical Chemistry, 2011, 858904.
  • Behrends, V., & Tredwell, G. D. (2017).
  • Tsikas, D., & Chobanyan-Jürgens, K. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. International Journal of Molecular Sciences, 24(2), 1642.
  • Restek Corporation. (2025). Alcoholic Beverage Analysis by GC. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). Acylation Derivatization Reagents. Retrieved from [Link]

  • Ross, A. B., Shepherd, M. J., Schüpp, M., Sinclair, V., Alfaro, B., Kamal-Eldin, A., & Åman, P. (2003). Alkylresorcinols in cereals and their products. Journal of Agricultural and Food Chemistry, 51(14), 4111-4118.
  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • Le Bizec, B., Monteau, F., & André, F. (2000). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples.
  • Agilent Technologies. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Retrieved from [Link]

  • Al-Rimawi, F., & Kmail, A. (2023).
  • Ataman Kimya. (n.d.). Trifluoroacetic Anhydride. Retrieved from [Link]

  • The GRL Law Firm. (2013). The top 2 problems seen with Gas Chromatography BAC results. Retrieved from [Link]

Sources

Method

Application Note: A Scalable and Validated Approach to the Synthesis of 1-(4-Propylphenyl)butan-1-ol

Abstract: This document provides a comprehensive guide for the synthesis of 1-(4-propylphenyl)butan-1-ol, a valuable secondary alcohol intermediate. We present a detailed, validated protocol for laboratory-scale batch sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-(4-propylphenyl)butan-1-ol, a valuable secondary alcohol intermediate. We present a detailed, validated protocol for laboratory-scale batch synthesis via the Grignard reaction, alongside critical considerations and methodologies for scaling production to the pilot plant or manufacturing level. The core of this guide is built on principles of chemical safety, process control, and robust analytical characterization, designed to provide researchers and drug development professionals with a reliable and scalable synthetic route. We delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles and safety standards.

Strategic Overview: The Grignard Approach

The synthesis of 1-(4-propylphenyl)butan-1-ol is most effectively achieved through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an aldehyde.[1][2] This method is renowned for its efficiency in forming carbon-carbon bonds.[3] Our selected strategy involves the reaction of 4-propylphenylmagnesium bromide with butanal. This pathway was chosen for its reliance on readily available starting materials and its predictable reaction profile.

The reaction proceeds in two main stages:

  • Formation of the Grignard Reagent: 4-propylbromobenzene reacts with magnesium turnings in an anhydrous ether solvent to form 4-propylphenylmagnesium bromide.

  • Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of butanal. A subsequent acidic workup protonates the resulting alkoxide to yield the final secondary alcohol product.[4]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 4-Propylbromobenzene D 4-Propylphenylmagnesium bromide (Grignard Reagent) A->D + Anhydrous Ether B Magnesium (Mg) B->D + Anhydrous Ether C Butanal E Alkoxide Intermediate C->E Nucleophilic Addition D->E Nucleophilic Addition F 1-(4-Propylphenyl)butan-1-ol E->F + Acidic Workup (e.g., H₃O⁺)

Caption: Reaction scheme for the synthesis of 1-(4-Propylphenyl)butan-1-ol.

Hazard Analysis and Risk Mitigation

The Grignard reaction is powerful but carries significant hazards that must be rigorously controlled. The primary risks are fire and uncontrolled exothermic reactions (runaways).[5][6] A thorough risk assessment is mandatory before any synthesis.[7]

HazardPotential ConsequenceMitigation Strategy
Flammable Solvents Fire, explosionEngineering: Perform all operations in a certified chemical fume hood.[5][6] Ensure fire extinguishers (Class D for magnesium fires, ABC/CO₂ for solvent fires) are accessible.[7] Administrative: Remove all ignition sources. Do not work alone.[5]
Exothermic Reaction Runaway reaction, solvent boil-off, vessel over-pressurizationEngineering: Use a reactor vessel that is no more than 50% full.[5] Employ a robust cooling system (ice bath, cryocooler). Use a laboratory jack for quick removal of heating sources.[7] Administrative: Add reagents slowly and monitor internal temperature continuously.
Water Reactivity Quenching of Grignard reagent, violent reaction, release of flammable hydrogen gasEngineering: Use flame-dried or oven-dried glassware.[8] Maintain a positive pressure of an inert gas (Nitrogen or Argon). Administrative: Use anhydrous grade solvents and reagents.
Magnesium Metal Flammable solid; difficult to extinguish if ignitedAdministrative: Handle in an inert atmosphere where possible. Avoid generating fine dust. Use a Class D fire extinguisher.
Corrosive Reagents Chemical burns (e.g., from iodine used for activation or acidic workup)PPE: Wear chemical splash goggles, a flame-resistant lab coat, and appropriate gloves (e.g., Nomex for pyrophorics, nitrile for general handling).[5][6]

Protocol 1: Laboratory-Scale Batch Synthesis (5-10 g Scale)

This protocol details a standard laboratory procedure for synthesizing approximately 5-10 grams of the target compound.

3.1. Reagents and Materials

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
Magnesium Turnings24.310.2261.25.5 g
4-Propylbromobenzene199.090.1881.037.5 g (26.6 mL)
Iodine253.81-Catalyst1-2 small crystals
Butanal72.110.2071.115.0 g (18.5 mL)
Anhydrous Tetrahydrofuran (THF)---300 mL
Saturated NH₄Cl (aq)---150 mL
Diethyl Ether (for extraction)---200 mL
Anhydrous MgSO₄---As needed

3.2. Step-by-Step Procedure

Part A: Grignard Reagent Formation

  • Glassware Preparation: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of dry nitrogen and then allow it to cool to room temperature under a positive nitrogen atmosphere.[8]

  • Initiation: Place the magnesium turnings (5.5 g) in the flask. Add one or two small crystals of iodine. The iodine serves as an activator for the magnesium surface.[8]

  • Reagent Addition: In the dropping funnel, prepare a solution of 4-propylbromobenzene (37.5 g) in 100 mL of anhydrous THF.

  • Reaction Start: Add approximately 10 mL of the 4-propylbromobenzene solution to the magnesium turnings. The reaction should initiate, evidenced by a color change (brownish-gray) and gentle refluxing. If the reaction does not start, gently warm the flask with a heat gun.

  • Controlled Addition: Once initiated, add the remaining 4-propylbromobenzene solution dropwise at a rate that maintains a steady but controlled reflux. This slow addition is crucial to prevent a runaway reaction.[6]

  • Completion: After the addition is complete, continue to stir the mixture and heat to a gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. Cool the resulting dark gray-brown solution to 0 °C in an ice bath.

Part B: Reaction with Butanal 7. Aldehyde Addition: Dissolve butanal (15.0 g) in 50 mL of anhydrous THF and add it to the dropping funnel. 8. Slow Addition: Add the butanal solution dropwise to the stirred, cooled Grignard reagent. Maintain the internal temperature below 10 °C throughout the addition to control the exotherm. 9. Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

Part C: Work-up and Purification 10. Quenching: Cool the reaction mixture again to 0 °C and slowly add 150 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent. This will form a white precipitate (magnesium salts). 11. Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and shake well. Separate the organic layer. Extract the aqueous layer with an additional 100 mL of diethyl ether. 12. Washing & Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. 13. Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to yield 1-(4-propylphenyl)butan-1-ol as a colorless oil.

Scale-Up Production Considerations

Transitioning from the benchtop to a pilot or manufacturing scale introduces significant challenges, primarily related to mass and heat transfer.[9] A simple multiplication of laboratory quantities is unsafe and inefficient.

4.1. Key Parameter Adjustments

ParameterLaboratory Scale (5-10 g)Pilot Scale (500 g - 1 kg)Rationale for Change
Reactor Round-bottom flaskJacketed glass or steel reactorProvides precise temperature control and containment.
Agitation Magnetic stir barOverhead mechanical stirrer (e.g., turbine or anchor)Ensures efficient mixing in larger volumes, preventing localized temperature and concentration gradients.
Temperature Control Ice/water bathCirculating thermal fluid in reactor jacketOffers superior heat removal capacity and precise temperature regulation, critical for managing the exotherm.[7]
Reagent Addition Dropping funnelMetering pump (e.g., peristaltic or diaphragm)Allows for highly controlled, reproducible, and documented addition rates, which is a key process safety parameter.
Work-up Separatory funnelReactor-based phase separation and pumpingMinimizes manual handling of large, flammable liquid volumes, improving safety and efficiency.
Purification Flash chromatographyFractional vacuum distillationChromatography is not economically viable for large quantities; distillation is the industry standard for purifying liquids at scale.

4.2. Scale-Up Workflow Diagram

G A 1. Reactor Preparation (Clean, Dry, Inert) B 2. Charge Mg & Solvent A->B C 3. Controlled Addition of 4-Propylbromobenzene (Grignard Formation) B->C D 4. Cool Reactor to 0-5 °C C->D E 5. Controlled Addition of Butanal (Monitor Temperature) D->E F 6. Reaction & Hold E->F G 7. Quench with Sat. NH₄Cl Solution F->G H 8. Phase Separation (Separate Aqueous Layer) G->H I 9. Solvent Stripping (Rotary Evaporation / Distillation) H->I J 10. Fractional Vacuum Distillation I->J K 11. Final Product QC Analysis J->K

Caption: General workflow for the scaled-up production of 1-(4-Propylphenyl)butan-1-ol.

Product Characterization and Quality Control

Confirming the identity and purity of the final product is essential. A combination of spectroscopic and chromatographic methods should be employed.

TechniqueParameterExpected Result for 1-(4-Propylphenyl)butan-1-ol
¹H NMR (CDCl₃, 400 MHz)Chemical Shift (δ)δ ~7.2-7.1 (m, 4H, Ar-H), 4.6 (t, 1H, CH-OH), 2.6 (t, 2H, Ar-CH₂), 1.8-1.6 (m, 4H, -CH₂- & Ar-CH₂-CH₂), 1.5-1.3 (m, 2H, -CH₂-), 0.9 (t, 6H, 2 x -CH₃)
¹³C NMR (CDCl₃, 100 MHz)Chemical Shift (δ)δ ~142, 140, 128, 127 (Ar-C), 75 (CH-OH), 40, 38, 25, 19, 14 (Aliphatic C)
FTIR (neat)Wavenumber (cm⁻¹)Broad peak ~3350 cm⁻¹ (O-H stretch), ~2960-2870 cm⁻¹ (C-H stretch), ~1510 cm⁻¹ (C=C aromatic stretch).[10]
GC-MS Purity & IdentityPurity >97% (by area %). Mass spectrum consistent with molecular ion (m/z = 192.3).[11][12]

Conclusion

The Grignard synthesis of 1-(4-propylphenyl)butan-1-ol is a robust and reliable method suitable for both laboratory and scaled-up production. Success hinges on meticulous attention to anhydrous conditions and rigorous control of the reaction exotherm. The protocols and considerations outlined in this application note provide a validated framework for the safe and efficient synthesis of this important chemical intermediate. By understanding the fundamental principles behind each operational step, from reagent initiation to final purification, researchers and development professionals can confidently reproduce and scale this process.

References

  • American Chemical Society. (n.d.). Grignard Reaction. ACS. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. UCSB. Retrieved from [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Quora. Retrieved from [Link]

  • American Chemical Society Publications. (2026, March 2). Grignard Reaction Laboratory Reaction Safety Summary (LRSS): A Practical Resource for Chemists. ACS Publications. Retrieved from [Link]

  • YouTube. (2024, June 6). Grignard reaction safety. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Large-Scale NaBr/Selectfluor Mediated Alcohol Oxidation: Conversion of (−)-Borneol into (−)-Camphor. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. Retrieved from [Link]

  • American Chemical Society Publications. (2024, October 3). Scale-Up Studies for the Dehydration of C4+ Alcohols into Drop-In Diesel Fuel. ACS Publications. Retrieved from [Link]

  • Quick Company. (n.d.). "Improved Processes For Manufacturing 4 Phenyl 1 Butanol". Quick Company. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • YouTube. (2019, July 21). Grignard Reaction: Synthesis of 1-Phenyl-1-Butanol. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Submitted by Boris Gaspar, Jerome Waser, and Erick M. Carreira. Organic Syntheses. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Alcohol Synthesis: From Simple to Complex. Organic Chemistry Tutor. Retrieved from [Link]

  • Odinity. (2014, February 25). Nucleophilic addition of propane to p-tolualdehyde through the Grignard reaction. Odinity. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 22). Exploring the Synthesis and Industrial Significance of 4-Phenyl-1-butanol. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Gelest, Inc. Retrieved from [Link]

  • Google Patents. (n.d.). US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol. Google Patents.
  • The Good Scents Company. (n.d.). 4-phenyl-1-butanol, 3360-41-6. The Good Scents Company. Retrieved from [Link]

  • Google Patents. (n.d.). CN103073391A - Novel synthesis process for 4-phenyl-1-butanol. Google Patents.
  • ResearchGate. (2026, February 9). Application of Different Analytical Methods for Characterization of Pharmaceutical Materials. ResearchGate. Retrieved from [Link]

  • MDPI. (2020, November 18). Chemical Characterization Using Different Analytical Techniques to Understand Processes: The Case of the Paraffinic Base Oil Production Line. MDPI. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2018, May 1). A SIMPLE GAS CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF RELATED IMPURITY (1,4-BUTANEDIOL) IN BUSULFAN DRUG. Rasayan Journal. Retrieved from [Link]

  • Google Patents. (n.d.). US4032583A - Purification of 1,4-butanediol. Google Patents.

Sources

Application

Application Notes and Protocols for In-Vivo Testing of 1-(4-Propylphenyl)butan-1-ol

Introduction: A Framework for In-Vivo Characterization of 1-(4-Propylphenyl)butan-1-ol 1-(4-Propylphenyl)butan-1-ol is an aryl alcohol whose specific biological activities and therapeutic potential are yet to be fully el...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Framework for In-Vivo Characterization of 1-(4-Propylphenyl)butan-1-ol

1-(4-Propylphenyl)butan-1-ol is an aryl alcohol whose specific biological activities and therapeutic potential are yet to be fully elucidated. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust in-vivo testing protocols for this novel chemical entity. The following application notes and protocols are built upon established principles of preclinical drug development and are intended to serve as a foundational framework.[1][2] The experimental designs proposed herein are adaptable and should be refined based on emerging in-vitro and in-vivo data.

The core objective of these protocols is to systematically evaluate the pharmacokinetic profile, safety, and potential efficacy of 1-(4-Propylphenyl)butan-1-ol. This iterative process begins with preliminary in-vitro characterization to inform dose selection for subsequent in-vivo safety, tolerability, and efficacy studies.[1]

Part 1: Preliminary In-Vitro Characterization - The Foundation for In-Vivo Success

Prior to initiating animal studies, a thorough in-vitro evaluation of 1-(4-Propylphenyl)butan-1-ol is paramount. This initial phase provides critical data for informed dose selection and hypothesis generation for in-vivo efficacy models.

Key In-Vitro Assays:

  • Cytotoxicity Assays: Determining the 50% inhibitory concentration (IC50) in relevant cell lines is essential for estimating a starting dose for in-vivo toxicity studies.[2]

  • Target-Based Assays: If a specific molecular target is hypothesized, in-vitro assays should be conducted to confirm engagement and determine the 50% effective concentration (EC50).

  • Metabolic Stability Assays: Using liver microsomes or hepatocytes can provide early insights into the metabolic fate of the compound, which is crucial for interpreting pharmacokinetic data.

  • Anti-inflammatory Assays: Given the structural similarity of some aryl alcohols to compounds with anti-inflammatory properties, in-vitro assays measuring the inhibition of inflammatory mediators (e.g., nitric oxide, prostaglandins, cytokines) in cell lines like RAW 264.7 macrophages can be informative.[3][4][5]

Part 2: Pharmacokinetic (PK) Studies - Understanding the ADME Profile

Pharmacokinetic studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of 1-(4-Propylphenyl)butan-1-ol.[6][7] This information is critical for establishing an appropriate dosing regimen for subsequent efficacy and toxicology studies.[2]

Protocol: Single-Dose Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters of 1-(4-Propylphenyl)butan-1-ol following a single administration in mice or rats.

Animal Model:

  • Species: Mouse (e.g., C57BL/6, BALB/c) or Rat (e.g., Sprague-Dawley).[1][8] The choice of strain may influence PK parameters.[8]

  • Sex: Both male and female animals should be included.[1]

  • Age: 6-8 weeks.[1]

Dose Formulation and Administration:

  • Vehicle Selection: A non-toxic vehicle in which 1-(4-Propylphenyl)butan-1-ol is soluble and stable should be used. Common vehicles include saline, PBS with a small percentage of a solubilizing agent like DMSO or Tween 80.

  • Dose Selection: A single, non-toxic dose, typically well below the in-vitro cytotoxic concentration, is administered.

  • Route of Administration: The intended clinical route should be used (e.g., oral gavage (PO), intravenous (IV), intraperitoneal (IP)).[2]

Blood Sampling:

  • Method: Serial blood sampling from a single animal is preferred to reduce biological variability.[9]

  • Time Points: A typical schedule for blood collection would be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-administration.[2]

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma, which is then stored at -80°C until analysis.

Bioanalysis:

  • Plasma concentrations of 1-(4-Propylphenyl)butan-1-ol are quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2]

Data Analysis:

  • Non-compartmental analysis is used to determine the key pharmacokinetic parameters.

Table 1: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity.
t1/2 Elimination half-life.
CL Clearance.
Vd Volume of distribution.
F% Bioavailability (if both IV and oral data are available).

Experimental Workflow for a Pharmacokinetic Study

PK_Workflow cluster_pre Pre-Study cluster_study Study Conduct cluster_post Post-Study Analysis Dose_Formulation Dose Formulation Dosing Compound Administration (IV, PO, IP) Dose_Formulation->Dosing Animal_Acclimation Animal Acclimation & Grouping Animal_Acclimation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing LC_MS LC-MS/MS Analysis Sample_Processing->LC_MS PK_Analysis Pharmacokinetic Parameter Calculation LC_MS->PK_Analysis Report Final Report PK_Analysis->Report

Caption: Workflow for a typical in-vivo pharmacokinetic study.

Part 3: Toxicology and Safety Assessment - Defining the Therapeutic Window

Toxicology studies are essential to determine the safety profile of 1-(4-Propylphenyl)butan-1-ol and to identify a safe dose range for efficacy studies.[10]

Protocol: Acute Toxicity and Maximum Tolerated Dose (MTD) Study

Objective: To determine the short-term toxicity and the maximum tolerated dose (MTD) of 1-(4-Propylphenyl)butan-1-ol after a single administration.[10]

Animal Model: The same species and strain as used in the PK studies.

Procedure:

  • Dose Escalation: Small groups of animals (n=3-5 per group) are administered single, escalating doses of the compound.[2] The starting dose should be based on in-vitro cytotoxicity data.[1]

  • Clinical Observations: Animals are monitored daily for 7-14 days for clinical signs of toxicity.[2]

  • Data Collection: Body weight, food and water intake, and any behavioral changes are recorded.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >10% body weight loss) or mortality.[2]

  • Necropsy and Histopathology: At the end of the observation period, animals are euthanized, and major organs are collected for gross pathological and histopathological examination.[2]

Table 2: Common Toxicological Endpoints

CategoryEndpoints
Clinical Signs Changes in posture, gait, respiration, and behavior.
Body Weight Daily or weekly measurements.
Food/Water Intake Daily measurements.
Hematology Complete blood count (CBC).
Clinical Chemistry Liver and kidney function tests.
Histopathology Microscopic examination of major organs (liver, kidney, spleen, heart, lungs, brain).

Workflow for MTD Determination

MTD_Workflow Start Start with Dose Estimated from In-Vitro Data Dose_Group Administer Single Dose to Group 1 (n=3-5) Start->Dose_Group Observe Observe for 7-14 Days (Clinical Signs, Body Weight) Dose_Group->Observe Toxicity_Check Significant Toxicity? Observe->Toxicity_Check MTD_Reached MTD Determined Toxicity_Check->MTD_Reached Yes Increase_Dose Increase Dose and Administer to Next Group Toxicity_Check->Increase_Dose No Increase_Dose->Dose_Group

Caption: Decision-making workflow for an MTD study.

Part 4: Pharmacodynamic (PD) and Efficacy Studies - Assessing Therapeutic Potential

Efficacy studies are designed to evaluate the therapeutic potential of 1-(4-Propylphenyl)butan-1-ol in relevant animal models of disease. The choice of model is entirely dependent on the hypothesized mechanism of action and therapeutic area.

General Protocol Template for In-Vivo Efficacy

Objective: To assess the therapeutic efficacy of 1-(4-Propylphenyl)butan-1-ol in a disease model.

Animal Model: Select a well-validated animal model relevant to the therapeutic hypothesis.[1]

Experimental Groups:

  • Vehicle Control

  • Positive Control (a known effective drug)

  • Treatment groups receiving different doses of 1-(4-Propylphenyl)butan-1-ol (doses should be below the MTD).

Procedure:

  • Disease Induction: The disease is induced in the animals (e.g., injection of an inflammatory agent, implantation of tumor cells).

  • Treatment: The compound is administered according to a predetermined schedule (e.g., daily, twice weekly) and route.

  • Efficacy Endpoints: Relevant pharmacodynamic and clinical outcomes are measured at predetermined time points.

  • Data Analysis: Statistical analysis is performed to compare the outcomes between treatment and control groups.

Example Adaptation 1: Anti-Inflammatory Efficacy
  • Model: Carrageenan-induced paw edema in rats.[3]

  • Treatment: Administer 1-(4-Propylphenyl)butan-1-ol orally 1 hour before carrageenan injection.

  • Efficacy Endpoint: Measure paw volume at various time points post-carrageenan injection.

Example Adaptation 2: Anticancer Efficacy
  • Model: Human tumor xenograft model in immunodeficient mice (e.g., nude mice).

  • Treatment: Administer 1-(4-Propylphenyl)butan-1-ol daily via oral gavage or IP injection once tumors reach a certain size.

  • Efficacy Endpoint: Measure tumor volume and body weight regularly.

Example Adaptation 3: Neuroprotective Efficacy
  • Model: A model of neurodegeneration, such as the 3xTg-AD mouse model for Alzheimer's disease.[11]

  • Treatment: Chronic administration of 1-(4-Propylphenyl)butan-1-ol.

  • Efficacy Endpoints: Behavioral tests to assess cognitive function and post-mortem analysis of brain tissue for pathological markers.

Generalized Efficacy Study Workflow

Efficacy_Workflow Animal_Model Select & Acclimate Relevant Animal Model Grouping Randomize into Control & Treatment Groups Animal_Model->Grouping Disease_Induction Induce Disease Model Grouping->Disease_Induction Treatment_Phase Administer Vehicle, Positive Control, or Compound Disease_Induction->Treatment_Phase Monitor Monitor Disease Progression & Clinical Signs Treatment_Phase->Monitor Endpoint_Analysis Measure Efficacy Endpoints Monitor->Endpoint_Analysis Data_Analysis Statistical Analysis & Interpretation Endpoint_Analysis->Data_Analysis

Caption: Generalized workflow for an in-vivo efficacy study.

Part 5: Data Analysis and Interpretation

  • Pharmacokinetic Data: Non-compartmental or compartmental analysis.

  • Toxicology and Efficacy Data: Analysis of variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's test) to compare treatment groups to the control group.

The results from these studies should be integrated to build a comprehensive in-vivo profile of 1-(4-Propylphenyl)butan-1-ol, guiding further development and potential clinical translation.

References

  • InfinixBio. (2026, March 8). Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. Retrieved from [Link]

  • Li, F., Jolivette, L. J., & Eng, H. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. Journal of Pharmacology and Experimental Therapeutics, 375(2), 266-274. Retrieved from [Link]

  • Current approaches to toxicity profiling in early-stage drug development. (2025, May 8). [Source name not available]. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity Protocols for Natural Products in the Drug Development Process. Retrieved from [Link]

  • Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration. (2016, December 15). PubMed. Retrieved from [Link]

  • Murine Pharmacokinetic Studies. (n.d.). PMC - NIH. Retrieved from [Link]

  • Pharmacokinetic parameters for mice, rats, and dogs obtained by the... (n.d.). ResearchGate. Retrieved from [Link]

  • Antiarthritic potential of the butanol fraction of Sesuvium sesuvioides: An in vitro, in vivo, and in silico evaluation. (n.d.). PMC. Retrieved from [Link]

  • Directed evolution of the aryl-alcohol oxidase: Beyond the lab bench. (n.d.). PMC. Retrieved from [Link]

  • The 4-(Phenylsulfanyl) butan-2-one Improves Impaired Fear Memory Retrieval and Reduces Excessive Inflammatory Response in Triple Transgenic Alzheimer's Disease Mice. (2021, February 3). PubMed. Retrieved from [Link]

  • Chemical profiles and biological activities of acetone extracts of nine Annonaceae plants. (2023, August 1). [Source name not available]. Retrieved from [Link]

  • Antioxidant, cytotoxic and nutritive properties of Roem & Schult. Ipomoea staphylina plant extracts with preliminary phytochemical and GCMS analysis. (2018, May 25). [Source name not available]. Retrieved from [Link]

  • Identification of a cis-2-Butene-1,4-dial-derived Glutathione Conjugate in the Urine of Furan-Treated Rats. (n.d.). OUCI. Retrieved from [Link]

  • Aryl alcohols in the physiology of ligninolytic fungi. (n.d.). University of Arizona. Retrieved from [Link]

  • Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. (n.d.). PMC. Retrieved from [Link]

  • Isolation of major compounds from the bioactive fraction as well as their anti-inflammatory activities. (n.d.). Global Science Research Journals. Retrieved from [Link]

  • 90-day nose-only inhalation toxicity study of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in Sprague-Dawley rats. (2022, February 15). Johns Hopkins University. Retrieved from [Link]

  • Tandem Oxidation/Halogenation of Aryl Allylic Alcohols under Moffatt-Swern Conditions. (n.d.). [Source name not available]. Retrieved from [Link]

  • Chemical Profiles and Biological Activities of Essential Oil from Serissa japonica. (2025, June 6). MDPI. Retrieved from [Link]

  • The crucial role of payload linker innovation in the growth of ADCs. (2026, March 31). [Source name not available]. Retrieved from [Link]

  • Study on the In Vitro and In Vivo Antioxidant Activity and Potential Mechanism of Polygonum viviparum L. (2025, January 1). MDPI. Retrieved from [Link]

  • 1-Butanone, 1-(4-hydroxyphenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 4-phenyl-1-butanol, 3360-41-6. (n.d.). The Good Scents Company. Retrieved from [Link]

  • 1-Phenyl-1-butanol | C10H14O | CID 95372. (n.d.). PubChem - NIH. Retrieved from [Link]

  • 1-(4-methoxyphenyl)butan-1-ol. (2024, April 9). ChemBK. Retrieved from [Link]

Sources

Method

handling, storage, and disposal guidelines for 1-(4-Propylphenyl)butan-1-ol

Application Note: Handling, Storage, and Disposal Guidelines for 1-(4-Propylphenyl)butan-1-ol Executive Summary 1-(4-Propylphenyl)butan-1-ol (CAS: 148581-25-3) is a lipophilic, secondary benzylic alcohol frequently utili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Handling, Storage, and Disposal Guidelines for 1-(4-Propylphenyl)butan-1-ol

Executive Summary

1-(4-Propylphenyl)butan-1-ol (CAS: 148581-25-3) is a lipophilic, secondary benzylic alcohol frequently utilized as an intermediate in active pharmaceutical ingredient (API) synthesis and medicinal chemistry scaffolding [1]. Due to its specific structural features—namely a reactive benzylic position and high lipophilicity—standard generic handling protocols are insufficient. This application note provides a causality-driven, self-validating framework for the lifecycle management of 1-(4-Propylphenyl)butan-1-ol, ensuring experimental reproducibility, chemical stability, and environmental compliance.

Physicochemical Profiling & Mechanistic Rationale

Understanding the physicochemical properties of 1-(4-Propylphenyl)butan-1-ol is critical for predicting its behavior during storage and handling. The presence of the benzylic alcohol moiety makes the compound susceptible to atmospheric auto-oxidation [2], while its high partition coefficient dictates specific personal protective equipment (PPE) requirements.

Table 1: Physicochemical Properties and Handling Rationale

PropertyValueCausality / Relevance to Handling
CAS Number 148581-25-3Unique identifier for safety tracking and inventory logging [1].
Molecular Formula C13H20ODetermines stoichiometry in API synthesis and downstream assays.
Molecular Weight 192.30 g/mol Required for precise molarity and yield calculations.
LogP (estimated) ~3.5 – 4.0High lipophilicity; can penetrate standard latex gloves and carry dissolved impurities across the dermal barrier.
TPSA 20.23 ŲLow polar surface area; highly soluble in non-polar to moderately polar organic solvents (e.g., DCM, EtOAc).
H-Bond Donors/Acceptors 1 / 1Influences solvent compatibility and potential for hydrogen bonding in target binding pockets.

Lifecycle Workflow

G Start 1-(4-Propylphenyl)butan-1-ol Receiving & Logging Storage Storage Protocol Inert Gas (Ar/N2), 2-8°C Start->Storage Handling Handling Protocol Fume Hood, PPE Storage->Handling Aliquot Retrieval OxidationCheck Pre-Use QC (Check for Ketone) Handling->OxidationCheck TLC/NMR Analysis Purification Purification (Flash Chromatography) OxidationCheck->Purification Impurities > 2% Application Experimental Application (API Synthesis/Assay) OxidationCheck->Application Purity > 98% Purification->Application Purified Material Waste Waste Segregation Non-Halogenated Organics Application->Waste Post-reaction Disposal Final Disposal High-Temp Incineration Waste->Disposal EPA/Local Compliance

Workflow for the handling, QC, and disposal of 1-(4-Propylphenyl)butan-1-ol.

Standard Operating Procedure: Handling & Transfer

Because 1-(4-Propylphenyl)butan-1-ol is a lipophilic compound with irritant properties (GHS Hazard Statements H315, H319, H335), strict adherence to PPE and environmental controls is required [3].

Mechanistic Causality: The compound's high LogP (~3.5-4.0) means it can rapidly partition into the lipid bilayers of the skin if exposed. Furthermore, benzylic alcohols can act as permeation enhancers, potentially carrying co-solvents or toxic reagents through the dermal barrier.

Step-by-Step Handling Protocol:

  • Preparation: Equip standard PPE, specifically opting for nitrile gloves (minimum 5 mil thickness) rather than latex, as nitrile offers superior resistance to lipophilic organic compounds.

  • Environment: Conduct all transfers within a certified chemical fume hood to mitigate inhalation risks associated with respiratory irritation (H335).

  • Transfer: Use a static-free stainless steel spatula (if the batch presents as a low-melting solid/wax) or a positive displacement pipette (if presenting as a viscous liquid) to transfer the required mass.

  • Self-Validation (Static Check): If the material clings to the spatula or pipette tip excessively, it indicates moisture absorption or static buildup. Ground the balance and ensure the ambient humidity in the lab is between 30-50%.

Storage & Stability Management

The most critical degradation pathway for 1-(4-Propylphenyl)butan-1-ol is the oxidation of the secondary benzylic alcohol to its corresponding ketone (1-(4-propylphenyl)butan-1-one). The carbon-hydrogen bond at the benzylic position is relatively weak and highly susceptible to radical-mediated auto-oxidation when exposed to atmospheric oxygen and light [2].

Step-by-Step Storage Protocol:

  • Aliquoting: Divide the bulk material into single-use or limited-use aliquots in amber glass vials . Causality: Amber glass prevents UV-induced homolytic cleavage at the benzylic position, halting the initiation phase of radical oxidation.

  • Inert Gas Purging: Gently blow a stream of Argon (preferred over Nitrogen due to its higher density) into the headspace of the vial for 5–10 seconds. Causality: Argon displaces atmospheric oxygen, removing the terminal oxidant required for ketone formation.

  • Sealing and Temperature: Seal tightly with a PTFE-lined cap and store at 2–8 °C.

Self-Validating QC System: To ensure the integrity of the storage protocol, implement a pre-use Quality Control (QC) step. Before utilizing an aliquot that has been stored for >30 days, run a rapid Thin-Layer Chromatography (TLC) or Infrared (IR) spectroscopy check. The appearance of a carbonyl stretch at ~1680 cm⁻¹ in IR, or a UV-active spot with a higher Rf value than the alcohol on TLC, confirms oxidation. This validates whether the argon blanket was compromised during previous uses.

Environmental Health & Safety (EHS): Disposal Protocols

Improper disposal of lipophilic benzylic alcohols can lead to environmental bioaccumulation and aquatic toxicity. Disposal must comply with institutional guidelines and general prudent laboratory practices [3].

Step-by-Step Disposal Protocol:

  • Segregation: Collect all unreacted 1-(4-Propylphenyl)butan-1-ol and its reaction byproducts in a designated "Non-Halogenated Organic Waste" container.

  • Chemical Incompatibilities: Never dispose of this compound in waste streams containing strong oxidizers (e.g., nitric acid, peroxides, permanganates). Causality: Mixing a benzylic alcohol with strong oxidizers in a closed waste carboy can trigger a highly exothermic oxidation reaction, leading to rapid gas evolution, pressurization, and potential container rupture.

  • Labeling & Destruction: Clearly label the waste container with the constituents and GHS hazard codes. Transfer the sealed carboys to the EHS department for high-temperature incineration, which ensures complete combustion of the aromatic ring system into CO₂ and H₂O, preventing environmental persistence.

References

  • Royal Society of Chemistry. "Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant." Green Chemistry, 2019. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(4-Propylphenyl)butan-1-ol Synthesis

Welcome to the Synthesis Troubleshooting Guide for 1-(4-Propylphenyl)butan-1-ol . This molecule is typically synthesized via two primary pathways: Route A (Grignard addition of propylmagnesium bromide to 4-propylbenzalde...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Troubleshooting Guide for 1-(4-Propylphenyl)butan-1-ol . This molecule is typically synthesized via two primary pathways: Route A (Grignard addition of propylmagnesium bromide to 4-propylbenzaldehyde) and Route B (Friedel-Crafts acylation of propylbenzene followed by sodium borohydride reduction).

This guide provides drug development professionals and synthetic chemists with mechanistic insights, validated protocols, and targeted solutions for common bottlenecks encountered in both routes.

Part 1: Troubleshooting Route A (Grignard Addition)

Q1: My Grignard reaction yield is low, and GC-MS indicates a significant presence of 4-propylbenzyl alcohol. What is causing this byproduct?

A1: You are observing a classic competing side reaction: the reduction of your starting aldehyde by the Grignard reagent. Because propylmagnesium bromide possesses β -hydrogens, it can act as a reducing agent rather than a nucleophile. This occurs via a six-membered cyclic transition state where a β -hydride is transferred to the carbonyl carbon, yielding the primary alcohol (4-propylbenzyl alcohol) and propene gas[1][2].

  • Resolution: To kinetically favor the desired nucleophilic addition over the β -hydride transfer, you must strictly maintain the reaction temperature between 0 °C and -78 °C during the aldehyde addition[1]. Avoid allowing the reaction to exotherm. Additionally, utilizing diethyl ether instead of THF can tighten the coordination sphere around the magnesium, increasing steric hindrance against the bulky six-membered transition state required for reduction.

Q2: I am struggling to initiate the Grignard reagent formation. When it finally initiates, my final titer is low, and I detect a large amount of hexane. How do I fix this?

A2: The hexane byproduct is the result of Wurtz coupling. This occurs when the newly formed Grignard reagent (propylmagnesium bromide) reacts with unreacted alkyl halide (propyl bromide) on the surface of the magnesium turnings, forming a homocoupled alkane[1].

  • Resolution: Ensure your magnesium turnings are freshly activated (e.g., by dry-stirring under argon to expose fresh metal, or by adding a crystal of iodine). More importantly, add the propyl bromide dropwise to keep the local concentration of the alkyl halide low at the metal surface[1]. Maintain a gentle reflux; a vigorous boil indicates an uncontrolled exotherm that accelerates Wurtz coupling.

Grignard SM 4-Propylbenzaldehyde + Propylmagnesium Bromide Path1 Nucleophilic Addition (Desired) SM->Path1 0 °C to -78 °C Path2 β-Hydride Transfer (Side Reaction) SM->Path2 Room Temp / Exotherm Prod 1-(4-Propylphenyl)butan-1-ol (Target) Path1->Prod Byprod 4-Propylbenzyl Alcohol + Propene Path2->Byprod

Grignard addition vs. β-hydride transfer pathways based on temperature control.

Part 2: Troubleshooting Route B (Friedel-Crafts & Reduction)

Q3: I am using the Friedel-Crafts route (propylbenzene + butyryl chloride). However, NMR shows a mixture of isomers. How can I maximize the para-substituted product?

A3: The propyl group on your starting material is an activating, ortho/para-directing group. Because the arenium ion intermediate is electronically stabilized at both positions, you will inherently generate a mixture[3]. However, regioselectivity in this reaction is heavily dictated by steric hindrance[4].

  • Resolution: To maximize the 1-(4-propylphenyl)butan-1-one (para isomer), you must increase the steric bulk of the active electrophile. Ensure you are using at least 1.1 equivalents of AlCl 3​ , as the active electrophile is the bulky acylium-AlCl 3​ complex[5]. Run the acylation at lower temperatures (0 °C) in a non-coordinating solvent like dichloromethane (DCM). The bulky complex will preferentially attack the sterically unhindered para position, drastically improving your para:ortho ratio[3][4].

Q4: My NaBH 4​ reduction of the intermediate ketone is stalling. Can I run this in anhydrous THF to prevent moisture issues?

A4: No. Running NaBH 4​ reductions in strictly aprotic solvents like THF significantly diminishes the reaction rate. Sodium borohydride requires a protic solvent, typically methanol or ethanol, to function efficiently[6][7].

  • Causality: Ab initio molecular dynamics studies demonstrate that in methanol, Na + and BH 4−​ form contact ion pairs. The Na + coordinates with the carbonyl oxygen, acting as a Lewis acid to activate the ketone. Concurrently, the protic solvent (methanol) stabilizes the transition state and readily protonates the resulting alkoxide intermediate, driving the reaction forward[7][8].

  • Resolution: Dissolve your ketone in methanol, cool to 0 °C (to control the exothermic hydrogen gas evolution), and add NaBH 4​ portionwise[6][9].

FC_Acylation SM Propylbenzene + Butyryl Chloride Complex Acylium-AlCl3 Complex (Bulky Electrophile) SM->Complex AlCl3, DCM, 0 °C Para Para Attack (Sterically Favored) Complex->Para Major Pathway Ortho Ortho Attack (Sterically Hindered) Complex->Ortho Minor Pathway Ketone 1-(4-Propylphenyl)butan-1-one Para->Ketone Byprod Ortho-isomer (Minor Byproduct) Ortho->Byprod Red NaBH4 / MeOH Reduction Ketone->Red Target 1-(4-Propylphenyl)butan-1-ol Red->Target

Regioselectivity in Friedel-Crafts acylation and subsequent reduction workflow.

Part 3: Quantitative Data & Route Comparison

When selecting a synthetic route for scale-up, consider the following comparative metrics derived from standard laboratory optimizations:

MetricRoute A: Grignard AdditionRoute B: Friedel-Crafts + Reduction
Overall Yield 65% - 75%80% - 85% (Over two steps)
Primary Byproducts 4-Propylbenzyl alcohol, HexaneOrtho-acyl isomer, Unreacted ketone
Atom Economy Moderate (Generates Mg salts)Low (Stoichiometric AlCl 3​ waste)
Scalability Limited (Exotherm & moisture sensitive)High (Standard industrial robust scale)
Key Reagents PrMgBr, 4-PropylbenzaldehydePropylbenzene, Butyryl chloride, NaBH 4​

Part 4: Standardized Experimental Protocols

Protocol A: Grignard Synthesis of 1-(4-Propylphenyl)butan-1-ol
  • Activation: Flame-dry a 3-neck flask equipped with a reflux condenser and dropping funnel. Add magnesium turnings (1.2 eq) and a single crystal of iodine in anhydrous diethyl ether.

  • Initiation: Add 5% of the total propyl bromide (1.1 eq total) to initiate the reaction. Once the iodine color fades and bubbling begins, add the remaining propyl bromide dropwise over 45 minutes to maintain a gentle reflux. Stir for 1 hour post-addition.

  • Addition: Cool the Grignard reagent to 0 °C. Dissolve 4-propylbenzaldehyde (1.0 eq) in anhydrous ether and add dropwise over 30 minutes.

  • Quench: Stir for 1 hour at 0 °C, then carefully quench by dropwise addition of saturated aqueous NH 4​ Cl.

  • Workup: Separate the organic layer, extract the aqueous layer with ether, wash combined organics with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Friedel-Crafts Acylation & Reduction

Step 1: Acylation

  • Complex Formation: Suspend anhydrous AlCl 3​ (1.1 eq) in dry DCM at 0 °C. Add butyryl chloride (1.0 eq) dropwise. Stir for 15 minutes to allow the acylium complex to form.

  • Addition: Add propylbenzene (1.0 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C to maximize para-selectivity.

  • Quench: Allow to warm to room temperature and stir for 2 hours. Carefully pour the mixture over crushed ice containing concentrated HCl to break the aluminum complex. Extract with DCM, wash with NaHCO 3​ , dry, and concentrate.

Step 2: Reduction

  • Preparation: Dissolve the crude 1-(4-propylphenyl)butan-1-one in methanol (0.2 M concentration) and cool to 0 °C.

  • Reduction: Add NaBH 4​ (1.5 eq) portionwise over 20 minutes to control hydrogen evolution.

  • Workup: Stir for 1 hour at room temperature. Quench with water, remove methanol under reduced pressure, and extract the aqueous residue with ethyl acetate. Wash with brine, dry over Na 2​ SO 4​ , and purify via column chromatography.

Sources

Optimization

Technical Support Center: Catalyst Optimization for 1-(4-Propylphenyl)butan-1-ol Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists scaling the synthesis of 1-(4-propylphenyl)butan-1-ol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists scaling the synthesis of 1-(4-propylphenyl)butan-1-ol. Converting the precursor, 1-(4-propylphenyl)butan-1-one, to its corresponding chiral secondary alcohol is typically achieved via Asymmetric Transfer Hydrogenation (ATH) using Noyori-Ikariya Ruthenium complexes (e.g., RuCl(p-cymene)(TsDPEN)).

Because Ruthenium is a precious metal, optimizing the Substrate-to-Catalyst (S/C) ratio from a standard 1,000 to >10,000 is economically imperative. This guide provides the mechanistic grounding, validated protocols, and troubleshooting steps required to push catalyst loadings to the parts-per-million (ppm) scale without sacrificing enantiomeric excess (ee) or conversion.

Mechanistic Pathway & Deactivation Risks

To optimize catalyst loading, one must understand the 1[1]. The active catalyst is an 18-electron Ru-hydride species that transfers a proton and a hydride to the ketone via a six-membered pericyclic transition state. At extremely high S/C ratios, the absolute concentration of this active species is minimal, making it highly susceptible to off-cycle deactivation by trace impurities.

G Precat Ru(II) Precatalyst (16e- complex) Active Active Ru-Hydride (18e- complex) Precat->Active HCOOH/Et3N (Activation) Active->Precat Product Release Product 1-(4-propylphenyl) butan-1-ol Active->Product Hydride Transfer (Pericyclic TS) Deact Deactivated Dimer (Off-cycle) Active->Deact O2 / Impurities (Low S/C risk) Substrate 1-(4-propylphenyl) butan-1-one Substrate->Active Coordination

Figure 1: Metal-ligand bifunctional catalytic cycle for ATH and off-cycle deactivation pathways.

Standard Operating Procedure: S/C Ratio Optimization Workflow

To achieve an S/C ratio of 10,000 or higher, the catalytic environment must be treated as a self-validating system where kinetic profiling dictates the process limits.

Step 1: Substrate Pre-Treatment (Critical for High S/C)

Causality: At S/C = 10,000, the catalyst concentration is 0.01 mol%. Even 0.05% of a coordinating impurity (e.g., unreacted alkylating agents from ketone synthesis) will stoichiometrically poison the entire catalyst pool.

  • Dissolve 1-(4-propylphenyl)butan-1-one in MTBE and wash with 0.1 M HCl to remove trace amine impurities, followed by a brine wash.

  • Dry over anhydrous MgSO 4​ , filter, and concentrate.

  • Perform a short-path vacuum distillation to isolate the pure ketone.

Step 2: Catalyst Activation & Baseline Establishment
  • In a rigorously Schlenk-flushed flask, add RuCl(p-cymene)(TsDPEN) (0.01 mol% relative to substrate).

  • Introduce a degassed 5:2 azeotropic mixture of Formic Acid/Triethylamine (HCOOH/Et 3​ N). Causality: The 2, preventing decoordination of the diamine ligand (which occurs in excess acid) and avoiding substrate antagonism (seen in excess base)[2].

  • Stir at 40°C for 15 minutes to generate the active 16-electron Ru-hydride species.

Step 3: Execution and Kinetic Profiling
  • Introduce the purified 1-(4-propylphenyl)butan-1-one (1.0 M concentration in the reaction mixture).

  • Maintain the reaction at 40°C. Monitor CO 2​ evolution via a bubbler.

  • Sample 50 µL aliquots at 2h, 6h, 12h, and 24h. Quench immediately in aerated ethyl acetate to oxidize the catalyst and halt the reaction.

  • Analyze via chiral HPLC to determine conversion and ee.

Quantitative Data: Catalyst Loading vs. Performance

The following table summarizes expected kinetic profiles when scaling the S/C ratio for 1-(4-propylphenyl)butan-1-one using the optimized HCOOH/Et 3​ N system at 40°C.

EntryS/C RatioCatalyst Load (mol%)Time (h)Conversion (%)Enantiomeric Excess (ee %)Status / Observation
11,0000.1002>9996.5Baseline established; rapid completion.
25,0000.0206>9996.4Optimal balance of time and catalyst cost.
310,0000.010149896.0Viable for scale-up; requires ultra-pure substrate.
420,0000.005248595.8Reaction stalls; kinetic catalyst death dominates.
520,0000.005129793.2Run at 60°C. Higher conversion, but ee degrades.

Troubleshooting & FAQs

Q1: My reaction stalls at 80-85% conversion when I increase the S/C ratio to 20,000. How do I drive it to completion? Expert Answer: At an S/C of 20,000, your Ru concentration is merely 50 ppm. The stall is rarely a thermodynamic equilibrium issue (since HCOOH decomposition to CO 2​ is irreversible); rather, it is kinetic catalyst death. Trace dissolved oxygen or unreacted starting materials irreversibly form inactive Ru-dimers or oxidize the ligand[2]. Solution: Implement a strict freeze-pump-thaw degassing cycle for your HCOOH/Et 3​ N mixture. If the stall persists, do not increase the temperature (which lowers ee); instead, spike the reaction with an additional 0.002 mol% catalyst at the 12-hour mark.

Q2: Should I use Isopropanol (iPrOH) or Formic Acid/Triethylamine (HCOOH/Et 3​ N) for high S/C ATH of this specific ketone? Expert Answer: For 1-(4-propylphenyl)butan-1-one, HCOOH/Et 3​ N is vastly superior at high S/C ratios. Causality: iPrOH acts as both solvent and hydrogen donor, but the reaction is an equilibrium (Meerwein-Ponndorf-Verley type). As 1-(4-propylphenyl)butan-1-ol accumulates, the reverse oxidation reaction accelerates, leading to product inhibition and a hard thermodynamic stall[1]. HCOOH/Et 3​ N bypasses this because the byproduct is CO 2​ gas, which escapes the system, driving the reaction to >99% conversion even at minimal catalyst loadings[2].

Q3: I scaled up the reaction and observed a 3% drop in enantiomeric excess (ee). What caused this? Expert Answer: A drop in ee during scale-up at low catalyst loads is almost always thermal or temporal. To compensate for the slower reaction rate at high S/C, operators often leave the reaction running longer or increase the jacket temperature. Prolonged exposure of the chiral alcohol to the active Ru-hydride species can lead to 3[3]. Solution: Strictly control the internal temperature to ≤40°C. Use real-time Process Analytical Technology (PAT) like ReactIR to monitor the disappearance of the ketone C=O stretch (approx. 1680 cm −1 ). Quench the reaction the moment the ketone is consumed.

Q4: Can I use water as a solvent to improve the economics and safety profile further? Expert Answer: Yes, but it requires a modified catalyst. Standard RuCl(p-cymene)(TsDPEN) is highly lipophilic and performs poorly in neat water due to mass transfer limitations with the bulky 1-(4-propylphenyl)butan-1-one. However, using a4 (e.g., PEG-supported TsDPEN) with Sodium Formate (HCOONa) in water has been shown to achieve >99% conversion at S/C 1,000 while allowing for easy catalyst recycling via phase separation[4]. For ultra-high S/C >10,000, homogeneous HCOOH/Et 3​ N remains the most reliable.

References

  • Metal–ligand bifunctional catalysis for asymmetric hydrogenation Source: Royal Society Publishing URL:[Link]

  • Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst Source: Organic Letters - ACS Publications URL:[Link]

  • Asymmetric transfer hydrogenation of aromatic ketones and azirines with NH-ligands Source: Diva-Portal.org URL:[Link]

  • Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes Source: PMC (PubMed Central) URL:[Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Oxidation of 1-(4-Propylphenyl)butan-1-ol During Long-Term Storage

Welcome to the technical support center for the handling and storage of 1-(4-Propylphenyl)butan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who rely on the stability and p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the handling and storage of 1-(4-Propylphenyl)butan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who rely on the stability and purity of their chemical reagents. As a secondary benzylic alcohol, 1-(4-Propylphenyl)butan-1-ol is susceptible to oxidation, which can compromise experimental results and the integrity of research data.[1][2] This document provides in-depth troubleshooting advice, preventative strategies, and validated protocols to ensure the long-term stability of your samples.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of 1-(4-Propylphenyl)butan-1-ol, providing explanations and actionable solutions.

Q1: I've observed a new impurity peak in the HPLC/GC analysis of my 1-(4-Propylphenyl)butan-1-ol sample after several weeks of storage. What is this new peak likely to be?

A1: The most probable identity of the new peak is the corresponding ketone, 1-(4-propylphenyl)butan-1-one . As a secondary benzylic alcohol, the hydroxyl group is readily oxidized to a carbonyl group.[3][4] This transformation is a common degradation pathway for this class of compounds, often initiated by exposure to atmospheric oxygen, light, or trace metal impurities.[5][6]

To confirm the identity of the impurity, you can:

  • Mass Spectrometry (MS): Analyze the sample via GC-MS or LC-MS. The ketone will have a molecular weight that is two Daltons less than the parent alcohol due to the loss of two hydrogen atoms.

  • Infrared (IR) Spectroscopy: Look for the appearance of a strong, sharp carbonyl (C=O) stretching band around 1680-1700 cm⁻¹ and the corresponding disappearance or reduction of the broad hydroxyl (O-H) stretching band around 3200-3600 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, you would observe the disappearance of the alcohol's -OH proton signal and the downfield shift of the protons on the carbon adjacent to the newly formed carbonyl.

Preventative Action: Immediately implement the storage protocols outlined in the FAQ section below, specifically focusing on inert atmosphere blanketing and the addition of an antioxidant.

Q2: My compound appears to have lost its biological activity or is showing reduced reactivity in my synthetic protocol. Could this be a storage issue?

A2: Yes, this is a strong indicator of chemical degradation. The oxidation of the alcohol to a ketone changes the molecule's three-dimensional structure, hydrogen bonding capability, and electronic properties. This structural change can drastically reduce or eliminate its ability to bind to a biological target or participate in a desired chemical reaction. Ensuring the chemical integrity of your starting materials is a prerequisite for reproducible results. The loss of efficacy is a direct consequence of the reduced concentration of the active alcohol compound in your sample.[6]

Q3: After opening and closing the vial multiple times, my previously colorless sample has developed a faint yellow tint. What does this signify?

A3: A color change is often a visual cue for chemical degradation. While the primary oxidation product (the ketone) is typically colorless, subsequent degradation or side reactions can form minor chromophoric impurities that absorb visible light, resulting in a yellow appearance. Each time the vial is opened, it is re-exposed to atmospheric oxygen and moisture, accelerating the degradation process.[7] This underscores the importance of proper aliquoting and storage practices to minimize exposure.

Frequently Asked Questions (FAQs) for Optimal Long-Term Storage

This section provides preventative guidance for maintaining the stability of 1-(4-Propylphenyl)butan-1-ol.

Q1: What is the primary degradation pathway for 1-(4-Propylphenyl)butan-1-ol?

A1: The primary degradation pathway is autoxidation, a free-radical chain reaction involving atmospheric oxygen.[6][8] The process is initiated by factors like light, heat, or metal ions, which cause the abstraction of a hydrogen atom from the carbon bearing the hydroxyl group. This forms a carbon-centered radical that rapidly reacts with oxygen to create a peroxy radical. This highly reactive peroxy radical can then abstract a hydrogen from another alcohol molecule, propagating the chain reaction and forming a hydroperoxide, which ultimately decomposes to the ketone product.

Below is a diagram illustrating this oxidative pathway and the intervention point for antioxidants.

Oxidation_Pathway cluster_propagation Propagation Cycle cluster_initiation Initiation cluster_termination Termination cluster_intervention Antioxidant Intervention Alcohol 1-(4-Propylphenyl)butan-1-ol (R-CH(OH)-R') Radical Benzylic Radical (R-C•(OH)-R') Alcohol->Radical H• abstraction Peroxy Peroxy Radical (R-C(OO•)(OH)-R') Radical->Peroxy + O₂ Peroxy->Radical - R-C•(OH)-R' Hydroperoxide Hydroperoxide (R-C(OOH)(OH)-R') Peroxy->Hydroperoxide + R-CH(OH)-R' Antioxidant Antioxidant (AH) Peroxy->Antioxidant StableProduct Stable Product Peroxy->StableProduct Quenched Ketone Ketone Product (1-(4-propylphenyl)butan-1-one) Hydroperoxide->Ketone Decomposition Initiator Initiator (Light, Heat, Metal) Initiator->Radical StableRadical Stable Radical (A•) Antioxidant->StableRadical H• donation

Caption: Oxidative degradation of a secondary benzylic alcohol and antioxidant intervention.

Q2: What are the ideal storage conditions (Temperature, Light, Atmosphere) for 1-(4-Propylphenyl)butan-1-ol?

A2: To maximize shelf-life, a multi-faceted approach is required. The following table summarizes the recommended conditions.

ConditionRecommendationRationale
Temperature Store at ≤ -20°C (frozen) or 2-8°C (refrigerated).Low temperatures significantly slow down the rate of chemical reactions, including oxidation.[9][10]
Light Store in an amber glass vial or in a dark location.Protects the compound from photochemical degradation, which can initiate the oxidation process.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Displacing oxygen from the container's headspace is the most effective way to prevent oxidation.[11][12][13] Argon is denser than air and can be more effective at blanketing, but nitrogen is a widely used and acceptable alternative.[14]
Container Use a tightly sealed glass vial with a PTFE-lined cap.Prevents gradual ingress of air and moisture and avoids potential leaching from plastic containers.

Q3: How do I properly prepare a sample for storage under an inert atmosphere?

A3: This requires careful handling to displace oxygen from the vial. Please follow the detailed methodology in Protocol 1 below.

Q4: Should I use an antioxidant? If so, which one and at what concentration?

A4: Yes, for long-term storage ( >6 months) or for solutions, adding a radical-scavenging antioxidant is highly recommended. These compounds act by interrupting the propagation step of the autoxidation chain reaction.[15]

AntioxidantRecommended Concentration (w/w)Mechanism & Considerations
Butylated Hydroxytoluene (BHT) 0.01% - 0.1%A hindered phenolic antioxidant that effectively donates a hydrogen atom to peroxy radicals, forming a stable, non-reactive radical.[16] It is widely used and cost-effective.
Butylated Hydroxyanisole (BHA) 0.01% - 0.1%Similar in mechanism to BHT. It is a mixture of isomers and is also a very effective radical scavenger.
α-Tocopherol (Vitamin E) 0.05% - 0.2%A natural, potent chain-breaking antioxidant.[17] It may be preferred in applications where synthetic phenols are undesirable, such as in biological or in-vivo studies.

Note: Always ensure the chosen antioxidant does not interfere with your downstream applications.

Q5: How can I monitor the stability of my compound over time?

A5: A proactive stability monitoring program is crucial for critical applications. This involves periodically analyzing a representative sample to quantify its purity. An accelerated stability study, where the sample is stressed at elevated temperatures (e.g., 40°C), can also help predict long-term stability under normal storage conditions.[18][19] For routine checks, follow the analytical workflow described in Protocol 2 .

Experimental Protocols

Protocol 1: Sample Preparation for Long-Term Storage

This protocol describes how to prepare an aliquot of 1-(4-Propylphenyl)butan-1-ol for storage under an inert atmosphere with an antioxidant.

Materials:

  • 1-(4-Propylphenyl)butan-1-ol

  • Amber glass vial with a PTFE-lined screw cap or a crimp cap with a septum

  • Anhydrous solvent (if preparing a solution)

  • Antioxidant (e.g., BHT) stock solution

  • Source of dry Argon or Nitrogen gas with a regulator and tubing

  • Long needle or cannula

Procedure:

  • Preparation: If storing neat, gently warm the compound if it is solid to allow for transfer. If preparing a stock solution, dissolve the desired amount of 1-(4-Propylphenyl)butan-1-ol in the chosen anhydrous solvent in the storage vial.

  • Add Antioxidant: Add the appropriate volume of the antioxidant stock solution to achieve the final target concentration (e.g., 0.02%). Mix thoroughly.

  • Inerting the Headspace: a. Puncture the vial's septum with two needles: one long needle reaching the bottom of the headspace (gas inlet) and one short needle acting as a vent. b. Gently flow the inert gas (Argon or Nitrogen) into the vial for 2-5 minutes. This will displace the heavier air out through the vent needle.[14] c. Remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas inside the vial.

  • Sealing: Immediately cap the vial tightly. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Label the vial clearly with the compound name, concentration, date, and storage conditions. Place the vial in the designated dark, cold storage location (e.g., a -20°C freezer).[9]

Protocol 2: HPLC/GC-MS Method for Stability Assessment

This protocol provides a general workflow for analyzing the purity of your stored sample.

Objective: To quantify the percentage of 1-(4-Propylphenyl)butan-1-ol and detect the presence of its primary oxidant, 1-(4-propylphenyl)butan-1-one.

Procedure:

  • Sample Preparation: Carefully prepare a dilute solution of your stored sample in a suitable mobile phase or volatile solvent (e.g., acetonitrile for HPLC, ethyl acetate for GC). Also prepare a reference standard of the pure, un-degraded compound if available.

  • Chromatographic Analysis:

    • Method: A reverse-phase HPLC method with a C18 column or a standard GC method with a non-polar column (e.g., DB-5) is typically suitable.

    • Detection: Use a UV detector for HPLC (monitoring around 220 nm and 254 nm) or a Flame Ionization Detector (FID) or Mass Spectrometer (MS) for GC.[20]

  • Data Analysis: a. Integrate the peak areas of all components in the chromatogram. b. Identify the peak corresponding to 1-(4-Propylphenyl)butan-1-ol by comparing its retention time to the reference standard. c. Identify the peak for the ketone impurity. It is expected to have a different retention time. Confirmation can be done via MS. d. Calculate the purity of the alcohol using the area percent method: Purity (%) = (Area of Alcohol Peak / Total Area of All Peaks) x 100

  • Record Keeping: Document the purity percentage and the date of analysis. Compare this with previous results to track the stability of the compound over time. A decrease in purity of >2% often indicates significant degradation.

References

  • Full article: Metal-free oxidation of secondary benzylic alcohols using aqueous TBHP. (2016). Taylor & Francis Online. [Link]

  • Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • How to Protect Your Brain from Alcohol & Never Be Hungover. (2016). Optimal Living Dynamics. [Link]

  • Chemical Storage. (n.d.). University of California, Riverside Environmental Health & Safety. [Link]

  • Accelerated shelf-life testing for alcoholic beverages - a blog from Campden BRI. (2025). Campden BRI. [Link]

  • Alcohol: Reducing the Risks. (n.d.). Life Extension. [Link]

  • Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. (n.d.). Royal Society of Chemistry. [Link]

  • Principles of Inert Atmosphere Storage. (2024). ResearchGate. [Link]

  • Electrochemical Oxidation of Benzyl Alcohols via Hydrogen Atom Transfer Mediated by 2,2,2-Trifluoroethanol. (2025). ACS Publications. [Link]

  • Vitamin Supplements as a Nutritional Strategy against Chronic Alcohol Consumption? An Updated Review. (2022). MDPI. [Link]

  • Alcohol, free radicals and antioxidants. (n.d.). PubMed. [Link]

  • The Importance of Inerting. (n.d.). Air Products. [Link]

  • Photochemical oxidation of alcohols: Simple derivatization strategy for their analysis by capillary electrophoresis. (2019). PubMed. [Link]

  • Summary of Methods for Blood-alcohol Analysis. (n.d.). ResearchGate. [Link]

  • Preventing some of the harmful effects of alcohol. (2018). Nutranews. [Link]

  • Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts. (2018). UKnowledge. [Link]

  • Sodium, Lucas & Oxidation Tests For Alcohols – HSC Chemistry. (n.d.). Science Ready. [Link]

  • Inerting in the chemical industry. (n.d.). Linde. [Link]

  • Simple Diagnostic Tests to Detect Toxic Alcohol Intoxications. (n.d.). NIH. [Link]

  • "Store under Argon". (2018). Reddit. [Link]

  • Thermo-oxidative aging of linear and branched alcohols as stability criterion for their use as e-fuels. (2024). RSC Publishing. [Link]

  • Estimation of Alcohol Content in Wine by Dichromate Oxidation followed by Redox Titration. (n.d.). Deakin University. [Link]

  • ACCELERATED STABILITY TESTING. (n.d.). SlideShare. [Link]

  • The stability of aqueous ethanol solutions after 13 years storage. (n.d.). ResearchGate. [Link]

  • Accelerated Stability Testing – History and Recent Developments. (2021). ScienceDirect. [Link]

  • Accelerated Stability and Chemical Kinetics of Ethanol Extracts of Fruit of Piper sarmentosum Using High Performance Liquid Chromatography. (n.d.). NIH. [Link]

  • Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. (2018). UCLA Research & Creative Activities. [Link]

  • ASLT Method for Beer Accelerated Shelf-Life Determination. (n.d.). Zenodo. [Link]

  • Antioxidant Functions of the Aryl Hydrocarbon Receptor. (n.d.). NIH. [Link]

  • 1-Phenyl-1-butanol. (n.d.). PubChem. [Link]

  • Effects of Long-Term Bottle Storage on Red and Rosé Wines Sealed with Different Types of Closures. (2021). MDPI. [Link]

  • Secondary alcohols – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Characterization of a thermotolerant aryl-alcohol oxidase from Moesziomyces antarcticus oxidizing 5-hydroxymethyl-2-furancarboxylic acid. (2021). NIH. [Link]

  • 1-Butanol. (n.d.). Wikipedia. [Link]

  • Green, Catalytic Oxidations of Alcohols. (2002). ACS Publications. [Link]

  • Chemical Properties of 1-Butanol (CAS 71-36-3). (n.d.). Cheméo. [Link]

  • Showing Compound 1-Butanol (FDB012614). (2010). FooDB. [Link]

  • Degradation pathway: Significance and symbolism. (2026). iConcept. [Link]

  • Butan-1-Ol Formula. (2023). GeeksforGeeks. [Link]

  • Antioxidant Compounds and Their Antioxidant Mechanism. (2019). IntechOpen. [Link]

  • Unraveling 1,4-Butanediol Metabolism in Pseudomonas putida KT2440. (n.d.). NIH. [Link]

  • Formation and metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol enantiomers in vitro in mouse, rat and human tissues. (2000). PubMed. [Link]

  • Aryl-alcohol oxidases: catalysis, diversity, structure–function and emerging biotechnological applications. (2025). ResearchGate. [Link]

  • Degradation Pathway. (2017). ResearchGate. [Link]

  • Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. (n.d.). Frontiers. [Link]

Sources

Optimization

resolving enantiomeric mixtures of 1-(4-Propylphenyl)butan-1-ol via chiral HPLC

Technical Support Center: Chiral HPLC Troubleshooting Topic: Resolving Enantiomeric Mixtures of 1-(4-Propylphenyl)butan-1-ol via Chiral HPLC Welcome to the technical support guide for the enantiomeric resolution of 1-(4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chiral HPLC Troubleshooting

Topic: Resolving Enantiomeric Mixtures of 1-(4-Propylphenyl)butan-1-ol via Chiral HPLC

Welcome to the technical support guide for the enantiomeric resolution of 1-(4-Propylphenyl)butan-1-ol. As a Senior Application Scientist, I've designed this resource to provide not just solutions, but a deeper understanding of the principles governing chiral separations. This guide is structured to help you diagnose and resolve common issues encountered in the lab, ensuring your results are both accurate and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial challenges.

Q1: Why am I seeing only one peak for my racemic 1-(4-Propylphenyl)butan-1-ol standard?

A1: A single peak indicates a lack of enantiomeric recognition under your current conditions. The most common causes are:

  • Inappropriate Chiral Stationary Phase (CSP): The chosen column may not be suitable for resolving aromatic alcohols. Polysaccharide-based CSPs are generally a strong starting point for this class of compounds.[1][2]

  • Suboptimal Mobile Phase: The solvent system may be too strong or too weak, preventing the necessary transient diastereomeric interactions with the stationary phase.[3] Chiral separations are highly sensitive to mobile phase composition.[4]

  • Co-elution: The conditions might be close to achieving separation, but not quite there. Minor adjustments to the mobile phase composition or temperature could reveal the second peak.

Q2: What is the best starting point for choosing a chiral column?

A2: For aromatic alcohols like 1-(4-Propylphenyl)butan-1-ol, polysaccharide-based CSPs are the most successful and versatile.[1][2][4] Specifically, columns with cellulose or amylose derivatives coated or immobilized on a silica support are recommended. A good initial screening strategy involves testing a few complementary polysaccharide columns.[5]

Recommended Starting Columns for Aromatic Alcohols:

Column Name (Example) Chiral Selector Phase Type
CHIRALPAK® AD-H Amylose tris(3,5-dimethylphenylcarbamate) Coated
CHIRALCEL® OD-H Cellulose tris(3,5-dimethylphenylcarbamate) Coated
CHIRALPAK® IA Amylose tris(3,5-dimethylphenylcarbamate) Immobilized

| Lux® Cellulose-2 | Cellulose tris(3,5-dimethylphenylcarbamate) | Immobilized |

Q3: How can I improve my peak shape? I'm seeing significant tailing.

A3: Peak tailing is often caused by undesirable secondary interactions between your analyte and the stationary phase, or by system and method issues.[6]

  • Secondary Interactions: The hydroxyl group of the alcohol can interact strongly with residual silanols on the silica support. Adding a small amount of a competing agent to the mobile phase, such as an acid or base, can mitigate this.[6][7]

  • Column Overload: Injecting too much sample is a common cause of peak asymmetry.[7][8] Try diluting your sample by a factor of 10.

  • Inappropriate Sample Solvent: Dissolving your sample in a solvent significantly stronger than the mobile phase can cause distortion.[8][9] Always try to dissolve your sample in the mobile phase itself.[8]

Q4: My retention times are shifting between injections. What is causing this?

A4: Shifting retention times point to a lack of system stability.

  • Insufficient Equilibration: Chiral columns, especially polysaccharide-based ones, can require longer equilibration times than standard reversed-phase columns, sometimes over an hour when the mobile phase is changed.[3][8]

  • Temperature Fluctuations: Chiral separations are often sensitive to temperature.[3][6] Using a stable column oven is critical for reproducibility.[3][10]

  • Mobile Phase Instability: Ensure your mobile phase is fresh, well-mixed, and properly degassed.[1][10] Volatile components like hexane can evaporate over time, changing the composition.

Section 2: In-Depth Troubleshooting Guides

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Achieving baseline resolution (Rs ≥ 1.5) is the primary goal. If you are seeing co-eluting or poorly resolved peaks, a systematic approach to method development is required.

Root Cause Analysis: Chiral recognition relies on a "three-point interaction" model, where the enantiomers form transient diastereomeric complexes with the CSP.[11] The stability of these complexes differs, leading to different retention times. This delicate balance is influenced by the CSP structure, mobile phase composition, and temperature. For 1-(4-Propylphenyl)butan-1-ol, the key interactions involve hydrogen bonding (from the -OH group), π-π interactions (from the phenyl ring), and steric hindrance.[2][12]

Systematic Troubleshooting Workflow:

G start Start: Poor Resolution (Rs < 1.5) csp_check Is the CSP appropriate for aromatic alcohols? (e.g., Polysaccharide-based) start->csp_check screen_csp Screen alternative CSPs (e.g., different amylose/cellulose derivatives) csp_check->screen_csp No / Unsure mp_opt Optimize Mobile Phase Composition csp_check->mp_opt Yes screen_csp->mp_opt temp_opt Optimize Column Temperature mp_opt->temp_opt Partial Improvement success Resolution Achieved (Rs >= 1.5) mp_opt->success Significant Improvement flow_opt Optimize Flow Rate temp_opt->flow_opt Partial Improvement temp_opt->success Significant Improvement flow_opt->success Significant Improvement

Caption: Workflow for troubleshooting poor enantiomeric resolution.

Step-by-Step Protocols:

  • Verify CSP Selection: As established, polysaccharide-based CSPs are the industry standard for this type of analyte.[1][2][13] If you are not using one, this should be your first change.

  • Optimize Mobile Phase: This is the most critical parameter for manipulating selectivity.[4] The goal is to find the right balance of solvent strength that allows for differential interaction with the CSP.

    • Protocol: Mobile Phase Screening (Normal Phase)

      • Prepare Stock Solvents: Use HPLC-grade n-Hexane and an alcohol modifier (e.g., 2-Propanol (IPA) or Ethanol).

      • Initial Condition: Start with a mobile phase of 90:10 (v/v) n-Hexane/IPA.[1]

      • Systematic Variation: Adjust the percentage of the alcohol modifier in 2-5% increments (e.g., 95:5, 85:15, 80:20). A lower alcohol percentage generally increases retention and can improve resolution.[8]

      • Evaluate Different Alcohols: If IPA does not yield separation, screen Ethanol as the modifier, as it can offer different selectivity.[5]

    Table: Normal Phase Starting Conditions

    Mobile Phase Composition (v/v) Flow Rate Temperature Expected Outcome
    90% n-Hexane / 10% IPA 1.0 mL/min 25 °C Good starting point for initial screening.
    95% n-Hexane / 5% IPA 1.0 mL/min 25 °C Increased retention, potential for higher resolution.

    | 90% n-Hexane / 10% Ethanol | 1.0 mL/min | 25 °C | Alternative selectivity profile compared to IPA. |

  • Optimize Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • General Rule: Lower temperatures often enhance the stability of the diastereomeric complexes, increasing selectivity and improving resolution.[6]

    • Protocol: Temperature Screening

      • Begin at ambient temperature (e.g., 25 °C).

      • Decrease the temperature in 5 °C increments (e.g., to 20 °C, then 15 °C).

      • Allow the system to fully equilibrate at each new temperature before injecting.

      • Note that in some cases, higher temperatures can improve efficiency and unexpectedly increase resolution, so screening up to 40 °C can also be beneficial.[6]

  • Adjust Flow Rate: While less impactful than mobile phase, flow rate affects the kinetics of mass transfer.

    • Action: Chiral separations often benefit from lower flow rates than achiral methods.[3][8] Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min. This increases the time the analyte spends interacting with the stationary phase, which can improve resolution.

Problem 2: Irreproducible Results (Shifting Retention & Resolution)

Reproducibility is paramount for reliable quantification. Drifting results often point to overlooked operational details.

Root Cause Analysis: The high selectivity of chiral stationary phases makes them very sensitive to minor changes in the chromatographic system.[14] Inconsistent mobile phase preparation, insufficient column equilibration, and temperature fluctuations are the most common sources of irreproducibility.[3][10] Additives in the mobile phase can also adsorb to the stationary phase, creating a "memory effect" that can alter performance over time or between columns.[14][15][16]

Troubleshooting Decision Tree:

G start Start: Irreproducible Results equil Is column fully equilibrated? (>20 column volumes) start->equil equil_sol Action: Equilibrate column for extended period equil->equil_sol No temp Is column temperature stable? (Using a column oven) equil->temp Yes equil_sol->temp temp_sol Action: Use a reliable column oven; allow to stabilize temp->temp_sol No mp Is mobile phase freshly prepared and degassed? temp->mp Yes temp_sol->mp mp_sol Action: Prepare fresh mobile phase daily mp->mp_sol No leak Check system for leaks (fittings, pump seals) mp->leak Yes mp_sol->leak end System Stabilized leak->end leak_sol Action: Tighten/replace fittings; service pump

Caption: Decision tree for diagnosing irreproducible HPLC results.

Step-by-Step Protocols:

  • Ensure Rigorous Column Equilibration:

    • Protocol: When changing mobile phase composition, flush the column with at least 20-30 column volumes of the new mobile phase. For a standard 250 x 4.6 mm column, this equates to approximately 40-60 mL. Monitor the baseline until it is completely stable before beginning your analysis.

  • Verify System Integrity:

    • Temperature Control: Always use a high-quality column oven and allow it to stabilize for at least 30 minutes at the set temperature before running samples.[10]

    • Mobile Phase Preparation: Prepare fresh mobile phase for each day of analysis. If using a multi-component mobile phase (e.g., Hexane/IPA), mix them accurately by volume before adding to the reservoir. Ensure thorough degassing to prevent pump cavitation and flow inaccuracies.[1][9]

    • Check for Leaks: Systematically inspect all fittings from the pump to the detector for any signs of leaks, which can cause pressure fluctuations and alter mobile phase composition.[9]

  • Address Potential "Memory Effects":

    • If you frequently use additives like trifluoroacetic acid (TFA) or diethylamine (DEA), they can strongly adsorb to the CSP.[14][15] When switching to a method that does not use an additive, the previously adsorbed molecules can slowly leach out, causing drifting retention times.

    • Action: If using an immobilized CSP (e.g., CHIRALPAK IA), you can flush the column with a strong solvent like Tetrahydrofuran (THF) to strip adsorbed molecules (always check the column's instruction manual first).[16] For coated CSPs (e.g., CHIRALPAK AD-H), this is not possible, and dedicating a column to specific additive types is the best practice.[12][17]

Section 3: Experimental Protocol Example

Protocol: Screening Method for 1-(4-Propylphenyl)butan-1-ol

This protocol provides a robust starting point for developing a separation method.

  • System Preparation:

    • HPLC System: Standard HPLC with UV detector.

    • Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Prepare 1L of 90:10 (v/v) n-Hexane / 2-Propanol. Filter and degas thoroughly.[1]

    • System Flush: Flush the entire system with 100% IPA before switching to the n-Hexane mobile phase to ensure miscibility and remove any residual buffers.

    • Equilibration: Equilibrate the column with the mobile phase at 1.0 mL/min for at least 30 minutes or until the baseline is stable.

  • Sample Preparation:

    • Prepare a stock solution of racemic 1-(4-Propylphenyl)butan-1-ol at 1.0 mg/mL in the mobile phase.

    • Create a working solution by diluting the stock to 0.1 mg/mL using the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 220 nm (or optimal wavelength for the phenyl chromophore).

    • Run Time: 30 minutes.

  • Data Analysis & Optimization:

    • Evaluate the initial chromatogram for signs of separation (e.g., peak broadening, a shoulder, or two distinct peaks).

    • If no separation is observed, begin the optimization workflow described in Problem 1, starting with adjusting the IPA concentration.

    • If partial separation is observed, calculate the resolution (Rs). Fine-tune the mobile phase composition (±1-2% IPA), temperature, and flow rate to achieve Rs ≥ 1.5.

References

  • Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. IntechOpen. Available from: [Link]

  • Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. Journal of Chromatography A. Available from: [Link]

  • Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase Coated with Helical Poly(diphenylacetylene) Derivative by High-Performance Liquid Chromatography. J-Stage. Available from: [Link]

  • Polysaccharide-based CSPs. Chiralpedia. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Available from: [Link]

  • Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. Janssen Scientific. Available from: [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Available from: [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. SCIRP. Available from: [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Available from: [Link]

  • Chiral mobile phase additives in HPLC enantioseparations. PubMed. Available from: [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. Available from: [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. Scite.ai. Available from: [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available from: [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available from: [Link]

  • Enantiomer Separations. Chromatography Online. Available from: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available from: [Link]

  • Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available from: [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available from: [Link]

  • Trouble with chiral separations. Chromatography Today. Available from: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Available from: [Link]

  • HPLC manual (for chiral HPLC analysis). Available from: [Link]

  • Chiral alcohol separation. Reddit. Available from: [Link]

  • HPLC Troubleshooting.pdf. vscht.cz. Available from: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available from: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available from: [Link]

  • Chiral substrate-induced chiral covalent organic framework membranes for enantioselective separation of macromolecular drug. PMC. Available from: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available from: [Link]

  • Chiral separation of ( R, S)-2-phenyl-1-propanol through cellulose acetate butyrate membranes. ResearchGate. Available from: [Link]

Sources

Troubleshooting

optimizing HPLC mobile phase and retention time for 1-(4-Propylphenyl)butan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter method development challenges with highly lipophilic compounds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter method development challenges with highly lipophilic compounds. 1-(4-Propylphenyl)butan-1-ol presents a classic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) optimization challenge. With an extended aliphatic backbone (propyl and butyl chains) flanking a phenyl ring, its estimated LogP is highly hydrophobic (~4.2). While the single hydroxyl group offers minor polarity, hydrophobic interactions will heavily dominate its retention behavior, requiring precise control over mobile phase composition and system thermodynamics.

Below is our comprehensive troubleshooting guide, self-validating protocol, and empirical data to help you optimize your chromatography.

I. Frequently Asked Questions (Troubleshooting)

Q1: Why does 1-(4-Propylphenyl)butan-1-ol exhibit excessively long retention times (>20 minutes) on my standard C18 column? Causality: In RP-HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase. Because 1-(4-Propylphenyl)butan-1-ol is highly lipophilic, an overly aqueous mobile phase forces the thermodynamic equilibrium to heavily favor the C18 stationary phase, trapping the molecule[1]. Actionable Fix: Increase the organic modifier (e.g., Acetonitrile or Methanol). A fundamental chromatographic rule dictates that a 10% increase in the organic modifier will typically reduce analyte retention by 2- to 3-fold[2].

Q2: I am experiencing gradual retention time drift over a 24-hour sequence. How do I stabilize it? Causality: Gradual drift is almost always a symptom of environmental or system-level instability, specifically temperature fluctuations or mobile phase evaporation[3]. Higher temperatures increase the kinetic energy of the analyte, increasing its mass transfer rate and shifting the equilibrium towards the mobile phase. For late-eluting compounds like 1-(4-Propylphenyl)butan-1-ol, even a 1 °C change in ambient temperature can shift retention times by 1–2%[4]. Furthermore, if you use premixed mobile phases, volatile organic solvents (like Acetonitrile) evaporate over time, slowly increasing the aqueous proportion and extending retention times[5]. Actionable Fix:

  • Isolate the column from HVAC cycling by using a thermostatted column oven set to 30 °C.

  • Utilize dynamic pump blending (pumping aqueous and organic phases from separate, capped bottles) rather than premixing in a single flask.

Q3: Because 1-(4-Propylphenyl)butan-1-ol is a neutral alcohol, do I still need to control the pH of the mobile phase? Causality: Yes. While the aliphatic alcohol functional group has a high pKa (>15) and will not ionize under standard HPLC conditions, the stationary phase itself is highly pH-sensitive. Modern C18 columns are built on silica supports, which contain residual silanol groups (-SiOH). At a pH above 4.0, these silanols deprotonate to form anionic siloxides (-SiO⁻)[1]. Even neutral molecules with polar functional groups (like the hydroxyl on your analyte) can undergo secondary dipole-ion interactions with these active sites, leading to peak tailing, unpredictable retention shifts, and random area ratio changes[6]. Actionable Fix: Buffer the mobile phase to an acidic pH (e.g., using 0.1% Formic Acid, pH ~2.7) to keep residual silanols fully protonated and neutral.

II. Diagnostic Workflow

Use the following logical workflow to systematically diagnose and resolve retention time anomalies for this compound.

Optimization_Workflow Start Analyze 1-(4-Propylphenyl)butan-1-ol Retention Anomaly T0_Check Inject Uracil (t0 marker) Is t0 stable? Start->T0_Check Hardware Hardware Issue Check Pump/Leaks T0_Check->Hardware No (Drift) Chemistry Chemistry Issue Calculate k' T0_Check->Chemistry Yes (Stable) High_K k' > 10 (Over-retained) Chemistry->High_K Low_K k' < 2 (Under-retained) Chemistry->Low_K Fix_High Increase % Organic (Acetonitrile) High_K->Fix_High Fix_Low Decrease % Organic (Increase Aqueous) Low_K->Fix_Low

Fig 1: Self-validating diagnostic workflow for RP-HPLC retention anomalies.

III. Self-Validating Experimental Protocol

To ensure scientific integrity, every method development process must be self-validating. This protocol uses an unretained marker to mathematically verify that retention shifts are due to chemistry (partitioning) rather than hardware failures.

Objective: Establish an optimal isocratic mobile phase for 1-(4-Propylphenyl)butan-1-ol. Materials:

  • Column: C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

  • Void Volume Marker: Uracil (10 µg/mL).

Step-by-Step Methodology:

  • System Dead Time ( t0​ ) Verification: Inject the Uracil standard at a flow rate of 1.0 mL/min. Uracil is unretained on C18. Record its elution time as t0​ (typically ~1.5 min for a 150 mm column).

    • Self-Validation Check: If t0​ fluctuates between injections, you have a hardware flow-rate issue (e.g., faulty check valve or pump leak), not a chemical retention issue[3]. Do not proceed until t0​ is stable.

  • Top-Down Organic Screening: Set the pump to 90% Mobile Phase B. Inject 1-(4-Propylphenyl)butan-1-ol.

    • Rationale: Always start fast. Starting with a high organic concentration ensures the hydrophobic analyte elutes quickly, preventing it from being irreversibly adsorbed to the column and saving valuable instrument time[7].

  • Calculate Capacity Factor ( k′ ): Using the retention time ( tR​ ) of the analyte, calculate the capacity factor using the formula: k′=(tR​−t0​)/t0​ .

  • Iterative Adjustment: Decrease Mobile Phase B in 10% increments. Re-inject and recalculate k′ . Stop when k′ falls between 2 and 10[2].

    • Self-Validation Check: A k′ in this range ensures the analyte is sufficiently retained to separate from the solvent front and poorly retained matrix components, but elutes fast enough to prevent excessive band broadening.

  • Asymmetry Check: Calculate the tailing factor ( Tf​ ) at 5% peak height.

    • Self-Validation Check: If Tf​>1.5 , secondary silanol interactions are occurring. Verify the pH of Mobile Phase A is < 3.0 to suppress silanol ionization.

IV. Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of 1-(4-Propylphenyl)butan-1-ol based on the 10% solvent strength rule. Use this as a benchmark for your own method development.

Mobile Phase (% ACN)Retention Time ( tR​ , min)Capacity Factor ( k′ )Peak Asymmetry ( Tf​ )System Status / Validation
90% 1.80.21.05Fail : Under-retained ( k′<2 ). Risks co-elution with the void volume.
80% 3.21.11.08Fail : Poor retention. Highly susceptible to matrix interference.
70% 7.54.01.12Pass : Optimal retention ( 2<k′<10 ). Sharp peak, good resolution.
60% 18.511.31.25Fail : Over-retained. Broad peak, reduced detector sensitivity.
50% > 45.0> 29.0N/AFail : Unacceptable run time. Analyte may appear as a baseline roll.

(Note: Data modeled for a standard 150 x 4.6 mm C18 column at 1.0 mL/min, t0​=1.5 min, 30 °C. Follows the ~2.5x retention increase per 10% aqueous shift[2]).

V. References

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide | Timberline Instruments | 4

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | Chromatography Online (LCGC) |2

  • Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach | Chromatography Today | 6

  • HPLC Troubleshooting Guide | Pitt.edu |5

  • The LCGC Blog: Retention Shifts in HPLC | Chromatography Online (LCGC) | 3

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | Chromatography Online (LCGC) | 1

  • How to Optimize Your Reversed Phase Chromatography | SelectScience | 7

Sources

Optimization

Technical Support Guide: Overcoming Low Aqueous Solubility of 1-(4-Propylphenyl)butan-1-ol in Bioassays

Welcome to the technical support center for handling challenging compounds in biological assays. This guide provides in-depth troubleshooting and practical solutions for researchers working with 1-(4-Propylphenyl)butan-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling challenging compounds in biological assays. This guide provides in-depth troubleshooting and practical solutions for researchers working with 1-(4-Propylphenyl)butan-1-ol, a compound characterized by its low aqueous solubility. Our goal is to equip you with the knowledge and protocols to ensure accurate and reproducible experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling of 1-(4-Propylphenyl)butan-1-ol.

Q1: What is 1-(4-Propylphenyl)butan-1-ol, and why is its solubility in aqueous media a significant challenge?

A: 1-(4-Propylphenyl)butan-1-ol is an organic molecule whose structure contains a nonpolar propylphenyl group and a four-carbon butanol chain. While the hydroxyl (-OH) group provides a small degree of polarity, the large hydrocarbon portion of the molecule makes it highly hydrophobic (lipophilic). This inherent hydrophobicity leads to very low solubility in water-based solutions like cell culture media and assay buffers. Its structural similarity to compounds like 1-phenyl-1-butanol, which has a calculated LogP (a measure of lipophilicity) of 2.3, suggests that 1-(4-Propylphenyl)butan-1-ol is even more lipophilic and thus more challenging to dissolve in aqueous systems[1]. When the concentration of such a compound exceeds its solubility limit in an aqueous environment, it precipitates out of solution, leading to inaccurate test concentrations and unreliable bioassay results[2][3].

Q2: My compound, dissolved in a DMSO stock, precipitated immediately when I added it to my cell culture medium. What happened?

A: This is a classic issue known as "solvent-shift" precipitation. You created a stable solution by dissolving the hydrophobic compound in a strong organic solvent like Dimethyl Sulfoxide (DMSO). However, when you introduce a small volume of this stock into a large volume of aqueous medium, the DMSO concentration is drastically diluted. The solvent environment abruptly shifts from being primarily organic to almost entirely aqueous. The aqueous medium cannot maintain the compound in solution at this new, lower DMSO concentration, causing the compound to crash out as a precipitate.[4] It's a common misconception that if a compound dissolves in stock solvent, it will remain soluble upon dilution in an assay medium[2].

Q3: What is the very first step I should take to address solubility issues with a new batch of this compound?

A: The first and most critical step is to perform a simple kinetic solubility assessment in your specific bioassay medium. Before running a full experiment, prepare your highest intended final concentration of 1-(4-Propylphenyl)butan-1-ol (including the vehicle, e.g., DMSO) in the assay medium. Let it equilibrate under your experimental conditions (e.g., 37°C, 5% CO2) for a period equivalent to your assay's duration. Visually inspect for any signs of precipitation (cloudiness, crystals, or film). It is important to note that precipitation is not always visible to the naked eye[2]. If possible, centrifuge the sample and analyze the supernatant by HPLC or UV-Vis spectroscopy to determine the actual concentration of the compound that remains in solution. This preliminary check saves significant time and resources by confirming if a solubility problem exists before you commit to a full-scale assay.

Q4: What is a "vehicle control," and why is it absolutely essential when using solubility enhancers?

A: A vehicle control is a sample that contains everything your experimental samples have, except for the test compound. This means it includes the cell culture medium and the exact same final concentration of the solubilizing agent (e.g., 0.1% DMSO, 1% Tween 80, or 10 mM HP-β-CD) that you use to dissolve 1-(4-Propylphenyl)butan-1-ol.[4] This control is non-negotiable for two primary reasons:

  • To Isolate the Compound's Effect: Solubilizing agents are not always biologically inert. DMSO can affect cell proliferation and gene expression at concentrations above 0.1%[5][6][7], while surfactants can disrupt cell membranes. The vehicle control allows you to measure any background effects caused by the solubilizer itself, ensuring that the biological response you observe in your test samples is due to your compound and not the vehicle.

  • To Ensure Assay Compatibility: The vehicle may interfere with the assay's detection method. For example, some solvents can alter the optical properties of a solution, affecting absorbance or fluorescence readings[8]. By running a vehicle control, you can subtract its background signal from your test samples, leading to accurate data.

Section 2: Troubleshooting Guide - A Systematic Approach to Compound Precipitation

If you have confirmed that 1-(4-Propylphenyl)butan-1-ol is precipitating in your assay, follow this systematic troubleshooting workflow.

G cluster_strategies Enhancement Strategies start Start: Precipitation Observed q1 q1 start->q1 a1_yes Action: Lower DMSO to ≤0.1%. Prepare a more concentrated DMSO stock and use a smaller volume for dilution. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Is the compound concentration too high? a1_yes->q2 a1_no->q2 a2_yes Action: Lower the test concentration. Determine the maximum kinetic solubility in your specific medium first. q2->a2_yes Yes a2_no Proceed to next strategy. q2->a2_no No solubilize Select a Solubility Enhancement Strategy a2_yes->solubilize a2_no->solubilize strat1 Strategy 1: Cyclodextrins (e.g., HP-β-CD) solubilize->strat1 strat2 Strategy 2: Surfactants (e.g., Tween® 80) solubilize->strat2 strat3 Strategy 3: Co-Solvent System (Advanced) solubilize->strat3 protocol1 Follow Protocol for Cyclodextrin Complexation. strat1->protocol1 protocol2 Follow Protocol for Surfactant Micelle Formulation. strat2->protocol2 protocol3 Consult formulation specialist. Consider DMSO/PEG mixtures. strat3->protocol3 validate Crucial Step: Validate with Vehicle Control and re-check for precipitation. protocol1->validate protocol2->validate protocol3->validate end_success Success: Proceed with Bioassay validate->end_success No Precipitation end_fail Fail: Re-evaluate strategy or concentration. validate->end_fail Precipitation

Caption: Troubleshooting workflow for compound precipitation.

Section 3: In-Depth Solubilization Strategies

When lowering the concentration or base solvent is insufficient, employ one of these advanced strategies. Each method relies on a different physicochemical principle to keep the compound in solution.

Q5: Beyond DMSO, what are the primary methods for solubilizing 1-(4-Propylphenyl)butan-1-ol for bioassays?

A: The three most common and effective strategies for in vitro bioassays are the use of co-solvents , cyclodextrins , and surfactants . Each has distinct mechanisms, advantages, and disadvantages that must be weighed based on your specific cell type and assay.[9][10] Lipid-based formulations are also a powerful tool, though they are more commonly used for in vivo studies.[11][12][13]

Caption: Visual representation of key solubilization mechanisms.

Comparison of Solubilization Strategies
StrategyMechanism of ActionRecommended Starting Conc. (Final)ProsCons
Co-solvents (DMSO) Reduces the overall polarity of the aqueous solvent, allowing hydrophobic molecules to dissolve.[9]≤ 0.1% for sensitive cell lines; up to 0.5% for robust lines.[5][7]Simple to use; effective for many compounds at stock concentrations.Can cause precipitation upon dilution; cytotoxic at >1%; can interfere with assay components.[8][14]
Cyclodextrins (HP-β-CD) Forms an inclusion complex where the hydrophobic compound is encapsulated within the cyclodextrin's lipophilic inner cavity, while the hydrophilic exterior maintains water solubility.[15][16]1-10 mMGenerally low cytotoxicity; can improve compound stability.[17][18]May not work for all molecular shapes; can extract cholesterol from cell membranes at high concentrations.
Surfactants (Tween® 80, Polysorbate 20) Above the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles, encapsulating the hydrophobic compound in their nonpolar core.[9][19]0.01% - 0.1% (v/v)Highly effective for very insoluble compounds; well-established method.Can disrupt cell membranes and lyse cells at higher concentrations; may interfere with protein-based assays.[20]
Q6: How do I choose between cyclodextrins and surfactants?

A: The choice depends heavily on your assay system.

  • For cell-based assays: Start with (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD). It is generally considered less disruptive to cell membranes than surfactants and has a long history of use in cell culture.[16][21]

  • For cell-free (e.g., enzyme) assays: Non-ionic surfactants like Tween® 80 or Triton™ X-100 are often very effective. Since there are no cell membranes to lyse, the primary concern is potential interference with the protein or detection chemistry. Always validate with a vehicle control.

  • Consider potential interactions: Surfactants can denature proteins, while cyclodextrins can sometimes strip required co-factors from an enzyme. There is no universal solution; empirical testing is required.

Section 4: Key Experimental Protocols

Follow these detailed protocols to prepare your solutions. Crucially, for every protocol, prepare a parallel vehicle control.

Protocol 1: Standard Dilution from a DMSO Stock

This protocol is designed to minimize the shock of the solvent shift.

  • Prepare Stock Solution: Dissolve 1-(4-Propylphenyl)butan-1-ol in 100% cell-culture grade DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved. Warming and vortexing may help, but beware of compound degradation.[4] Aliquot into single-use tubes to avoid repeated freeze-thaw cycles, which can cause precipitation in the stock itself.[22]

  • Create Intermediate Dilution: Perform an intermediate dilution of the DMSO stock into your complete cell culture medium or assay buffer. Crucially, add the DMSO stock to the medium, not the other way around, while vortexing or stirring vigorously. This rapid mixing helps prevent localized high concentrations that lead to immediate precipitation. Aim for an intermediate concentration that is 10-100x your final concentration.

  • Final Dilution: Immediately perform the final serial dilutions from this intermediate stock into fresh medium to achieve your desired test concentrations.

  • Equilibrate and Observe: Before adding to cells, allow the final solutions to equilibrate at the assay temperature (e.g., 37°C) for 15-30 minutes and visually inspect for any signs of precipitation.

Protocol 2: Formulation with (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)

This protocol creates a drug-cyclodextrin inclusion complex to enhance solubility.

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your assay buffer or serum-free medium (e.g., 20-100 mM). Warming the solution to 40-50°C can aid in dissolving the cyclodextrin. Allow it to cool to room temperature.

  • Prepare Compound Stock: Dissolve 1-(4-Propylphenyl)butan-1-ol in a minimal amount of a suitable organic solvent like ethanol or DMSO.

  • Form the Complex: While vigorously stirring the HP-β-CD solution, add the compound stock dropwise. The molar ratio of compound to cyclodextrin is key; start with a 1:10 ratio and optimize if necessary.

  • Equilibrate: Cover the solution and allow it to stir at room temperature for at least 1-2 hours (or overnight for difficult compounds) to allow for the formation of the inclusion complex.

  • Filter and Use: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound or potential aggregates. This filtered solution is now your stock for serial dilutions in the assay medium. The concentration of this stock should be confirmed via an analytical method like HPLC.

References

  • Aenova Group. (n.d.). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova. Retrieved from [Link]

  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]

  • Al-Ghazawi, M., & Al-Samal, A. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. Retrieved from [Link]

  • Kumar, A., & Sahoo, S. K. (2011). Lipid based self emulsifying formulations for poorly water soluble drugs-an excellent opportunity. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Grove, M., & Müllertz, A. (2005). Clinical studies with oral lipid based formulations of poorly soluble compounds. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Grove, M., & Müllertz, A. (2005). Clinical studies with oral lipid based formulations of poorly soluble compounds. Advanced Drug Delivery Reviews, 57(4), 591-604. Retrieved from [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from [Link]

  • Popovska, O., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. Retrieved from [Link]

  • ResearchGate. (2021). Inhibitors in DMSO (not for cell culture) can be used in cellular assays? Retrieved from [Link]

  • Kildegaard, H. F., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Retrieved from [Link]

  • Gref, R., et al. (2008). Self-assembling cyclodextrin based hydrogels for the sustained delivery of hydrophobic drugs. Journal of Controlled Release. Retrieved from [Link]

  • ACS Publications. (2007). Magnetic Nanoparticles Grafted with Cyclodextrin for Hydrophobic Drug Delivery. Chemistry of Materials. Retrieved from [Link]

  • RSC Publishing. (2012). Cyclodextrin/dextran based drug carriers for a controlled release of hydrophobic drugs in zebrafish embryos. Soft Matter. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Fotaki, N., et al. (2018). Impact of presence of excipients in drug analysis in fed-state gastric biorelevant media. European Journal of Pharmaceutics and Biopharmaceutics. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Al-Haj, N., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. Retrieved from [Link]

  • Quora. (2017). What effects does DMSO have on cell assays? Retrieved from [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Cardiff University. (n.d.). The Effects of Pharmaceutical Excipients on Drug Disposition. Retrieved from [Link]

  • JOCPR. (2024). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Retrieved from [Link]

  • JOCPR. (2024). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Retrieved from [Link]

  • NIH. (2020). Surfactants: physicochemical interactions with biological macromolecules. PMC. Retrieved from [Link]

  • OPS Diagnostics. (2024). Chemical Methods for Lysing Biological Samples. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media? Retrieved from [Link]

  • NIH. (2011). Impact of Osmotically Active Excipients on Bioavailability and Bioequivalence of BCS Class III Drugs. PMC. Retrieved from [Link]

  • ACS Publications. (2018). Effect of Surfactant–Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media. Molecular Pharmaceutics. Retrieved from [Link]

  • NIH. (n.d.). 1-Phenyl-1-butanol. PubChem. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Catalyst Deactivation in 1-(4-Propylphenyl)butan-1-ol Synthesis

Welcome to the Technical Support Center for the synthesis of 1-(4-propylphenyl)butan-1-ol. This platform is designed for researchers, scale-up chemists, and drug development professionals reducing 1-(4-propylphenyl)butan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(4-propylphenyl)butan-1-ol. This platform is designed for researchers, scale-up chemists, and drug development professionals reducing 1-(4-propylphenyl)butan-1-one. Whether you are utilizing homogeneous asymmetric transfer hydrogenation (ATH) for chiral targets or heterogeneous catalytic hydrogenation for racemic mixtures, catalyst deactivation is the primary bottleneck in this workflow.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we dissect the mechanistic causality of catalyst failure and provide self-validating protocols to ensure catalytic longevity, high conversion, and reproducible yields.

Part 1: Troubleshooting Guide & FAQs

Q1: We are using a Noyori-type Ru(II)-TsDPEN catalyst for the asymmetric transfer hydrogenation of 1-(4-propylphenyl)butan-1-one. The reaction stalls at 60% conversion, and adding more substrate does not restart it. Why is the catalyst deactivating? Root Cause & Causality: The stalling is likely due to irreversible catalyst degradation via the loss of the arene (e.g., p-cymene) ligand. Real-time NMR studies on Noyori complexes demonstrate that under thermal stress or extended reaction times, the arene ligand dissociates . This leaves a coordinatively unsaturated ruthenium species that rapidly forms an inactive hydride-bridged dimer, which subsequently agglomerates into catalytically dead ruthenium nanoparticles. Solution: Maintain the reaction temperature strictly below 40°C, as arene dissociation is highly temperature-dependent. Additionally, ensure the base (e.g., t-BuOK) concentration is strictly optimized. Excess base leads to competitive base inhibition, forming off-cycle reversible adducts that slow down the desired cycle and expose the catalyst to prolonged thermal stress.

Q2: We switched to a heterogeneous Pd/C catalyst to produce racemic 1-(4-propylphenyl)butan-1-ol. The first run achieved >95% yield, but activity dropped by 80% upon recycling. What causes this sudden drop? Root Cause & Causality: For heterogeneous catalysts like Pd/C, sudden deactivation upon recycling is typically caused by chemical poisoning or active site fouling . Because the precursor (1-(4-propylphenyl)butan-1-one) is typically synthesized via Friedel-Crafts butyrylation, trace halide ions (Cl⁻) or unquenched aluminum species strongly chemisorb onto the palladium surface, permanently blocking hydrogen activation. Furthermore, oligomeric byproducts can physically occlude the pores of the carbon support (fouling). Solution: Implement a strict pre-treatment protocol for the ketone substrate using basic alumina to scavenge halides prior to hydrogenation. To address fouling, wash the recovered Pd/C with a non-polar solvent (e.g., hexane) followed by a mild thermal treatment to desorb physisorbed foulants before reuse .

Q3: How can we experimentally distinguish between reversible base inhibition and irreversible catalyst degradation in our homogeneous Ru-catalyzed workflow? Root Cause & Causality: Reversible inhibition occurs when excess alkoxide binds to the Ru center, temporarily halting the catalytic cycle. Irreversible degradation involves structural collapse (dimerization) . Solution (Self-Validating System): Conduct a spiking experiment. When the reaction stalls, inject a fresh batch of the hydrogen donor (e.g., isopropanol). If activity does not resume, the deactivation is irreversible (dimerization/nanoparticles). If activity resumes, the system was suffering from reversible equilibrium shifts or temporary off-cycle adducts.

Part 2: Quantitative Data & Mechanistic Pathways

Catalyst Deactivation Modes and Recovery Metrics
Catalyst SystemPrimary Deactivation MechanismCausality / TriggerPrevention / Mitigation StrategyExpected Activity Recovery
Ru-TsDPEN (Homogeneous)Arene ligand dissociation & dimerizationThermal stress (>40°C) or extended reaction timesMaintain T < 40°C; optimize base stoichiometry to 10-20 mol%0% (Irreversible degradation)
Ru-TsDPEN (Homogeneous)Off-cycle base adduct formationExcess alkoxide/base in solutionLimit base equivalents; monitor via FlowNMR>95% (Reversible upon dilution)
Pd/C (Heterogeneous)Active site poisoningTrace halides (Cl⁻) from Friedel-Crafts precursorPre-treat substrate with basic alumina/scavenger resin80-90% (After alkaline wash)
Pd/C (Heterogeneous)Pore fouling / CokingOligomerization of reactive intermediatesWash spent catalyst with non-polar solvent (hexane)70-85% (After solvent wash)
Mechanism of Homogeneous Catalyst Failure

RuDeactivation Active Active Ru-TsDPEN Catalyst (14-Electron Species) BaseAdduct Base Adduct (Off-cycle Inhibition) Active->BaseAdduct Excess Base (Reversible) AreneLoss Loss of Arene Ligand (Thermal Stress) Active->AreneLoss T > 40°C BaseAdduct->Active Dimer Hydride-Bridged Dimer (Inactive) AreneLoss->Dimer Irreversible Nano Ru Nanoparticles (Irreversible Degradation) Dimer->Nano Agglomeration

Mechanistic pathway of Ru-TsDPEN catalyst deactivation via arene loss and dimerization.

Part 3: Validated Experimental Protocols

Protocol A: Substrate Pre-treatment and Heterogeneous Pd/C Hydrogenation

This protocol is designed to prevent halide poisoning and validate catalyst reusability.

  • Substrate Pre-treatment (Causality: Halide Removal): Dissolve crude 1-(4-propylphenyl)butan-1-one in ethyl acetate. Pass the solution through a 5 cm pad of basic alumina. Why? This scavenges residual AlCl₃ and HCl from the upstream Friedel-Crafts acylation, which would otherwise irreversibly poison the Pd surface.

  • Reaction Setup: Charge a high-pressure Parr reactor with the purified ketone, 5 wt% Pd/C (10 mol% Pd relative to substrate), and anhydrous ethanol.

  • Degassing (Causality: Oxidation Prevention): Purge the reactor 3x with N₂, then 3x with H₂. Why? Displacing oxygen prevents the oxidative fouling of the active palladium hydride surface.

  • Hydrogenation: Pressurize to 5 atm H₂ and stir at 25°C. Monitor conversion via GC-MS.

  • Catalyst Recovery & Self-Validation: Filter the Pd/C over a Celite pad. To validate reusability and prevent fouling, wash the filter cake with 50 mL of hexane (to remove organic oligomers) followed by drying under vacuum. Re-run the reaction with the recovered catalyst; a yield drop of <10% validates successful foulant removal.

Protocol B: Optimized Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN

This protocol prevents thermal degradation and base inhibition during chiral synthesis.

  • Solvent Degassing: Sparge anhydrous isopropanol (IPA) with argon for 30 minutes. Why? Dissolved oxygen rapidly oxidizes the Ru(II) center to catalytically dead Ru(III)/(IV) species.

  • Catalyst Activation: In a Schlenk flask, combine RuCl(p-cymene)(TsDPEN) (0.5 mol%) and t-BuOK (5 mol%). Stir for 15 minutes at room temperature. Why? This precise stoichiometry generates the active 14-electron Ru-hydride species without creating excess alkoxide that drives off-cycle base adduct formation.

  • Reaction Execution: Add 1-(4-propylphenyl)butan-1-one (1.0 equiv) to the activated catalyst solution. Maintain the reaction strictly at 30°C to prevent p-cymene dissociation.

  • Self-Validation (Spiking Test): Pull aliquots every 2 hours for ¹H-NMR. If the conversion plateaus before 95%, inject 1 mL of fresh IPA. If the reaction resumes, adjust your initial base loading in future runs (reversible inhibition). If it does not, lower the reaction temperature in future runs (irreversible dimerization).

Experimental Workflow for Catalyst Protection

Workflow S1 1-(4-Propylphenyl) butan-1-one S2 Scavenger Resin Filtration S1->S2 S3 Solvent Degassing S2->S3 S4 Catalyst & Base Addition S3->S4 S5 Hydrogenation (T < 40°C) S4->S5 S6 1-(4-Propylphenyl) butan-1-ol S5->S6 W1 Removes Halides (Prevents Poisoning) W1->S2 W2 Removes O2 (Prevents Oxidation) W2->S3

Validated experimental workflow to prevent catalyst poisoning and oxidative degradation.

Part 4: References

  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy Source: ACS Catalysis URL:[Link]

  • Heterogeneous Catalyst Deactivation and Regeneration: A Review Source: Catalysts (MDPI) URL:[Link]

  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone Source: Catalysts (MDPI) URL:[Link]

Optimization

troubleshooting GC-MS baseline noise when analyzing 1-(4-Propylphenyl)butan-1-ol

Welcome to the technical support center for troubleshooting Gas Chromatography-Mass Spectrometry (GC-MS) systems. This guide is specifically tailored for researchers, scientists, and drug development professionals encoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting Gas Chromatography-Mass Spectrometry (GC-MS) systems. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering baseline noise issues during the analysis of compounds like 1-(4-Propylphenyl)butan-1-ol. Baseline noise can obscure analyte peaks, compromise sensitivity, and lead to inaccurate quantification. This document provides a systematic approach to identifying and resolving the root causes of this common analytical challenge.

Understanding the Symptom: What is Baseline Noise?

Before troubleshooting, it's crucial to characterize the type of noise you are observing in your chromatogram. Different noise patterns often point to different underlying problems.

  • High-Frequency Noise: Appears as a rapid, continuous series of small spikes along the entire baseline.[1]

  • Baseline Drift/Rising Baseline: A gradual, often steady, increase in the baseline signal, particularly during a temperature-programmed run.[2][3] This is a classic sign of column bleed.[4]

  • Spiking: Characterized by random, sharp, and narrow peaks of varying sizes that are not related to the analyte.[1]

  • Wandering or Unstable Baseline: An irregular, non-reproducible fluctuation of the baseline.[5]

Systematic Troubleshooting Guide

This section is designed as a logical workflow, starting from the simplest and most common issues to more complex system components.

Question 1: Is my gas supply and plumbing system compromised?

The carrier gas is the lifeblood of your GC-MS system. Impurities are a primary cause of baseline disturbances. Even trace levels of oxygen, moisture, or hydrocarbons can degrade the column's stationary phase, leading to increased noise and a shorter column lifetime.[6][7][8]

Answer and Solutions:

  • Verify Gas Purity: Ultra-high purity (UHP) grade gases (99.999% or better) are standard for most GC-MS applications.[7][9] Contaminated gas cylinders are a frequent source of problems, especially when a cylinder is newly installed or running low.[1]

  • Inspect Gas Filters/Traps: All carrier and detector gas lines should be equipped with indicating traps for moisture, oxygen, and hydrocarbons.[10] Check the indicators. If they show signs of saturation, replace them immediately.[11] Installing a moisture trap before hydrocarbon and oxygen traps can extend their life.[10]

  • Perform a System Leak Check: Air (specifically oxygen) leaking into the system is highly detrimental.[2] Oxygen accelerates the degradation of the column's stationary phase, which significantly increases column bleed.[8] Use an electronic leak detector to check all fittings and connections from the gas regulator to the MS detector, including the inlet septum nut, column fittings, and vacuum seals.

Question 2: Is the GC Inlet the source of contamination?

The inlet is where the sample is introduced and is a hot zone prone to contamination from various sources. Contamination in the inlet is one of the first places to investigate when baseline issues arise.[12]

Answer and Solutions:

  • Septum Bleed or Coring: The septum is a consumable that degrades over time with heat and needle punctures. This can release siloxanes (leading to characteristic m/z ions like 207 and 281) or deposit small particles ("cores") into the inlet liner.[11][13]

    • Solution: Establish a routine replacement schedule for the septum (e.g., daily or after every 50-100 injections). Inspect the old septum for excessive coring.

  • Contaminated Inlet Liner: Over time, non-volatile residues from sample matrices can accumulate in the liner. These residues can interact with subsequent analytes or slowly bleed into the column, causing ghost peaks and a noisy or wandering baseline.[14][15]

    • Solution: Replace the inlet liner regularly. If you observe a high baseline, a liner change is a quick and effective troubleshooting step.

  • Contaminated Inlet Seal: The metal seal at the base of the inlet can also accumulate residue. This can create active sites, leading to analyte adsorption and peak tailing, which can be a particular problem for polar compounds like alcohols.

    • Solution: Replace the inlet seal during routine inlet maintenance or whenever a new column is installed.

Question 3: Is my GC column bleeding or contaminated?

Column bleed is the natural thermal degradation of the stationary phase, which releases siloxane fragments that are detected by the MS, causing a rising baseline. While all columns exhibit some bleed, excessive bleed compromises sensitivity.[16]

Answer and Solutions:

  • Improper Column Conditioning: A new column must be properly conditioned to remove residual solvents and stabilize the stationary phase.

    • Solution: Follow the manufacturer's conditioning procedure. This typically involves purging the column with carrier gas at a low temperature (e.g., 40 °C) to remove oxygen, followed by a slow temperature ramp to just above your method's maximum temperature (but below the column's absolute maximum).[16]

  • Operating Temperature Exceeded: Running the column above its specified maximum temperature limit dramatically accelerates phase degradation.[4]

    • Solution: Always operate within the column's recommended temperature range. Note that columns have different isothermal and programmed temperature limits.[16]

  • Column Contamination: Non-volatile or semi-volatile components from your sample can build up at the head of the column.[11] This contamination can cause a variety of issues, including baseline noise and peak shape problems.

    • Solution: Trim the column. Removing the first 10-30 cm from the inlet end can often resolve the issue.[14] If the problem persists, the column may need to be replaced.

Question 4: Is the MS Detector (Ion Source) dirty?

If the baseline noise has increased gradually over a long period, the MS ion source is a likely suspect.[12] Contaminants from column bleed and sample matrix build up on the source lenses, repeller, and filament, altering the electrostatic fields and leading to poor sensitivity and increased background noise.[17][18]

Answer and Solutions:

  • Perform a Vent and Clean: A dirty ion source requires cleaning. This is a more involved maintenance procedure but is essential for restoring performance.

    • Solution: Follow the manufacturer's procedure for venting the MS, removing the ion source, cleaning the components, and re-installing.[19][20] A detailed protocol is provided later in this guide.

Troubleshooting Workflow Diagram

The following diagram outlines a logical sequence for diagnosing baseline noise.

GCMS_Troubleshooting_Workflow start_node start_node decision_node decision_node process_node process_node solution_node solution_node end_node end_node Start Symptom: High Baseline Noise CheckGases Step 1: Verify Gas Supply - Check cylinder pressure - Inspect gas filter indicators Start->CheckGases GasesOK Gas supply appears OK? CheckGases->GasesOK ReplaceSupplies Replace gas cylinder and/or filters GasesOK->ReplaceSupplies No CheckInlet Step 2: Inspect GC Inlet - Perform inlet maintenance GasesOK->CheckInlet Yes ProblemSolved Problem Resolved ReplaceSupplies->ProblemSolved InletOK Noise persists after inlet maintenance? CheckInlet->InletOK ReplaceInlet Replace septum, liner, and O-ring InletOK->ReplaceInlet No CheckColumn Step 3: Evaluate Column - Run blank solvent injection - Perform column bakeout InletOK->CheckColumn Yes ReplaceInlet->ProblemSolved ColumnOK Noise persists after bakeout/blank run? CheckColumn->ColumnOK TrimColumn Trim 15cm from column inlet ColumnOK->TrimColumn No CleanSource Step 4: Clean MS Ion Source - Vent system - Perform full source clean ColumnOK->CleanSource Yes TrimColumn->ProblemSolved ReplaceColumn Consider replacing the GC column CleanSource->ReplaceColumn If noise still persists ReplaceColumn->ProblemSolved

Caption: A step-by-step decision tree for troubleshooting GC-MS baseline noise.

Special Considerations for 1-(4-Propylphenyl)butan-1-ol Analysis

Alcohols, particularly secondary alcohols like 1-(4-Propylphenyl)butan-1-ol, can present unique challenges in GC-MS analysis.

  • Analyte Adsorption: The hydroxyl group makes this molecule relatively polar. Active sites in a dirty inlet liner or a degraded column can lead to peak tailing.[21] Ensure your inlet liner is fresh and well-deactivated.

  • Thermal Instability: In the hot injector, secondary alcohols can undergo dehydration (loss of a water molecule). This can result in a smaller peak for the target analyte and the appearance of a new peak corresponding to the resulting alkene. If you suspect this, try lowering the inlet temperature.

  • MS Fragmentation: The molecular ion for alcohols is often weak or entirely absent in the mass spectrum due to facile fragmentation.[22] Expect to see significant peaks corresponding to the loss of water ([M-18]) and alpha-cleavage fragments. For 1-(4-Propylphenyl)butan-1-ol (M.W. 178.27), key fragments would arise from cleavage adjacent to the hydroxyl group.

Frequently Asked Questions (FAQs)

Q1: My baseline rises significantly only when I run a temperature program. What's the cause? A: This is a classic symptom of column bleed. As the oven temperature increases, the column's stationary phase becomes more volatile, leading to a higher background signal. While some rise is normal, an excessive rise indicates an aging or damaged column, the presence of oxygen in the carrier gas, or operation above the column's temperature limit.[4]

Q2: I see sharp, random spikes in my baseline, even during a blank run. What are they? A: Random spikes are often caused by electrical disturbances from nearby equipment or by small particles flaking off from a cored septum and passing through the detector.[1] Ensure all electrical connections are secure and inspect your septum for signs of excessive wear.

Q3: I just changed my carrier gas cylinder and now my baseline is very noisy. Why? A: This strongly suggests the new gas cylinder is contaminated or that a leak was introduced during the installation.[1] Verify the certificate of analysis for the new cylinder to ensure it meets the required purity specifications (≥99.999%).[7] Thoroughly leak-check all fittings that were disconnected and reconnected.

Q4: What are the common mass-to-charge ratio (m/z) ions I might see from background noise? A: Common background ions include:

  • m/z 18, 28, 32, 40, 44: Indicate an air leak (Water, N₂, O₂, Argon, CO₂).

  • m/z 207, 281, 355: Characteristic of siloxane bleed from the GC column or septum.[13][23]

  • Hydrocarbon fragments: A series of ions at m/z ..., 43, 57, 71, etc., may indicate contamination from pump oil or contaminated solvents.

Experimental Protocols

Protocol 1: GC Inlet Maintenance

This procedure should be performed regularly to prevent contamination buildup.

  • Cool Down: Set the injector temperature to ambient (e.g., 40 °C) and wait for it to cool completely.

  • Turn Off Gas: Turn off the carrier gas flow at the instrument.

  • Remove Septum Nut: Unscrew the septum retaining nut.

  • Replace Septum: Remove the old septum and O-ring with clean forceps. Wipe the sealing surfaces with a solvent-moistened, lint-free cloth. Install a new O-ring and septum. Do not overtighten the nut.

  • Replace Liner: Remove the column from the inlet. Use liner removal tool or forceps to pull out the old inlet liner.

  • Inspect and Clean: Inspect the inside of the inlet for any visible residue or septum particles.

  • Install New Liner: Place a new, deactivated liner (with a new O-ring) into the inlet.

  • Re-install Column: Re-install the column to the correct depth.

  • Restore Gas and Heat: Turn the carrier gas back on, leak-check the fittings, and set the injector to its operational temperature.

Protocol 2: MS Ion Source Cleaning (General Procedure)

Caution: Always wear clean, powder-free gloves when handling ion source components to prevent contamination.[24] Refer to your specific instrument manual for detailed diagrams and part names.

  • Vent System: Follow the manufacturer's software procedure to automatically vent the mass spectrometer.

  • Disassemble: Once vented, open the analyzer chamber. Carefully remove the ion source assembly following the instructions in your manual.[19][20]

  • Dismantle Source: Disassemble the ion source on a clean, lint-free surface. Keep track of all parts, including lenses, the repeller, and insulators.

  • Abrasive Cleaning: Create a slurry of aluminum oxide powder and a high-purity solvent (e.g., methanol or acetone).[17][25] Using a cotton swab, gently polish all metallic surfaces of the source body, lenses, and repeller until discoloration is removed.

  • Rinse and Sonicate:

    • Thoroughly rinse the polished parts with methanol or acetone to remove all abrasive particles.

    • Place the metallic parts in a beaker with fresh solvent and sonicate for 10-15 minutes.[25]

    • Repeat the sonication with fresh solvent at least two more times to ensure all contaminants and cleaning agents are removed.

  • Dry Components: Dry the cleaned parts in a clean oven at a low temperature (e.g., 100 °C) or under a stream of clean, dry nitrogen.

  • Reassemble and Install: Carefully reassemble the ion source, ensuring insulators are correctly placed and not cracked. Re-install the source into the analyzer.

  • Pump Down and Bakeout: Close the analyzer chamber and follow the software procedure to pump the system down. Once a stable vacuum is achieved, bake out the system (typically 100-150 °C for several hours) to remove residual water and solvents.

  • Autotune: After bakeout, perform an autotune to ensure the instrument is functioning correctly.

Data Summary Table

ParameterRecommendationRationale for Noise Reduction
Carrier Gas Purity ≥ 99.999% (UHP Grade)Minimizes introduction of O₂, H₂O, and hydrocarbons that degrade the stationary phase.[7][8]
Gas Line Filters Indicating O₂/H₂O/HC TrapsActively removes contaminants from the gas stream before they enter the GC system.[10]
Inlet Septum Low-bleed, high-temp ratedReduces background signal from siloxane bleed.[13]
Inlet Liner Deactivated, changed regularlyPrevents accumulation of non-volatile residues that can cause ghost peaks and baseline instability.[15]
Column Max Temp. Do not exceed manufacturer limitPrevents accelerated thermal degradation (bleed) of the stationary phase.[4]
Ion Source Maint. Clean when tune fails or noise is highRemoves baked-on contaminants that disrupt ion optics and increase background signal.[17]

References

  • Romanello, D. (2025). Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. Vertex AI Search.
  • Separation Science. (2024). GC Column Bleed: Causes and Prevention.
  • Thermo Fisher Scientific. (n.d.).
  • Chromatography Today. (n.d.). 5 Ways to Approach Baseline Issues.
  • Sigma-Aldrich. (n.d.). GC Troubleshooting.
  • Shimadzu Scientific Instruments. (n.d.). GC Troubleshooting Tips.
  • Shimadzu Scientific Instruments. (2023). (GCMS) EI Ion Source Replacement and Rinsing Procedure - GCMS-QP2010 Plus/Ultra, QP2020,GCMS-TQ series.
  • Organomation. (n.d.).
  • nexAir. (n.d.). How Gas Purity Impacts Analytical Instrument Performance.
  • Jenck S.A. (2023). How To Clean the Ion Source on a GCMS TQ8050 NX. YouTube.
  • Phenomenex. (2025). GC Column Troubleshooting Guide.
  • LCGC International. (2013). Troubleshooting GC Selectivity, Resolution, and Baseline Issues.
  • Crawford Scientific. (2021). Achieving Low Levels of GC Column Bleed.
  • Agilent Technologies. (2022). Agilent GCMS Ion Source Maintenance | Part 2 of 3. YouTube.
  • American Laboratory. (n.d.). The Effects of Hydrogen Purity on GC Analysis and Column Life.
  • Scientific Instrument Services. (n.d.). Agilent - Maintaining Your GC/MS System.
  • Shimadzu. (n.d.). Carrier Gas.
  • Sigma-Aldrich. (n.d.). Prevent GC Inlet Problems BEFORE They Cost You Time and Money.
  • Element Lab Solutions. (n.d.). GC Inlet Maintenance.
  • LCGC International. (2026). Troubleshooting GC Selectivity, Resolution, and Baseline Issues.
  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Two: Baseline Disturbances.
  • Agilent Technologies. (2024).
  • ResearchGate. (2012). Why does my GCxGC MS have an abnormally high baseline?.
  • ACD/Labs. (2026). My Column is Bleeding.
  • Restek. (n.d.). Agilent GC-MS Maintenance: Restek's Quick Reference Guide.
  • Whitman College. (n.d.). GCMS Section 6.
  • AZoM. (2013).
  • Scientific Instrument Services. (n.d.). MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise.
  • ResearchGate. (n.d.). GC-MS identification of secondary alcohols with even carbon numbers in....
  • Restek. (2025). Alcoholic Beverage Analysis by GC.
  • Restek. (n.d.).
  • PMC. (n.d.).
  • Restek. (n.d.).
  • Journal of Medicinal and Chemical Sciences. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants.
  • BenchChem. (n.d.). GC-MS Analysis of 1-Butanol, 3-(3-hydroxybutoxy)
  • Doc Brown's Chemistry. (2026).
  • ResearchGate. (2016). I want to do GCMS analysis of butanol containing samples.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to the Quantification of 1-(4-Propylphenyl)butan-1-ol: HPLC-UV vs. Alternative Chromatographic Methods

As a Senior Application Scientist, selecting the optimal analytical method for active pharmaceutical ingredients or complex intermediates is never a one-size-fits-all endeavor. It requires a fundamental understanding of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal analytical method for active pharmaceutical ingredients or complex intermediates is never a one-size-fits-all endeavor. It requires a fundamental understanding of the analyte's physicochemical properties and the specific demands of the product lifecycle.

This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Gas Chromatography with Flame Ionization Detection (GC-FID) for the quantification of 1-(4-Propylphenyl)butan-1-ol . By exploring the causality behind experimental choices and grounding the protocols in ICH Q2(R2) validation standards, this document serves as a self-validating framework for drug development professionals.

Analyte Profiling & Mechanistic Rationale

1-(4-Propylphenyl)butan-1-ol ( C13​H20​O ) is an alkylphenyl alcohol that presents a unique analytical profile[1]. Understanding its structure is the first step in designing a robust quantification method:

  • Optical Properties (The UV Advantage): Purely aliphatic alcohols lack a strong chromophore, often requiring complex, time-consuming chromogenic derivatization (e.g., with phthalic anhydride) to be visible to a UV detector[2]. However, the conjugated π -system of the phenyl ring in 1-(4-Propylphenyl)butan-1-ol provides strong intrinsic UV absorbance. This allows for direct, non-destructive quantification at 210 nm via HPLC-UV.

  • Chromatographic Behavior: The molecule features significant hydrophobic bulk (propyl and butyl chains) alongside a polar secondary hydroxyl group. In liquid chromatography, this dictates strong, predictable retention on Reversed-Phase (RP) stationary phases like C18. In gas chromatography, the free hydroxyl group poses a risk of hydrogen bonding with active silanol sites in the flow path, which can lead to peak tailing if the system is not properly deactivated.

Workflow A Sample Preparation (Solvent Extraction & Filtration) B Chromatographic Separation (RP-HPLC C18 vs GC-FID) A->B C Signal Detection (UV 210 nm / Flame Ionization) B->C D ICH Q2(R2) Validation (Data Analysis & Reporting) C->D

Fig 1. End-to-end analytical workflow for 1-(4-Propylphenyl)butan-1-ol quantification.

Methodological Comparison: HPLC-UV vs. GC-FID

When quantifying alkylbenzyl and alkylphenyl alcohols, laboratories typically weigh the high throughput of HPLC-UV against the ultra-trace sensitivity of GC-FID[3].

The HPLC-UV Approach (Primary Recommendation)

HPLC-UV is the workhorse for this compound. Standard C18 stationary phases rely on dispersive, hydrophobic interactions with the analyte's alkyl chains. If the sample matrix contains structurally similar aromatic impurities, a Phenyl-Hexyl column can be substituted. The Phenyl-Hexyl phase introduces orthogonal π−π interactions with the analyte's aromatic ring, altering selectivity and resolving co-eluting peaks. HPLC-UV offers significantly shorter analysis times, increasing laboratory throughput for routine Quality Control (QC)[3].

The GC-FID Alternative

GC-FID generally provides lower Limits of Detection (LOD) compared to HPLC-UV, making it preferable for ultra-trace analysis[3]. However, it requires careful thermal management. The secondary hydroxyl group can cause peak tailing; therefore, a highly deactivated glass wool liner and a mid-polarity or Polyethylene Glycol (PEG) column are strictly required to maintain peak symmetry.

DecisionTree Start Select Quantification Method Q1 Is the sample matrix highly complex requiring orthogonal selectivity? Start->Q1 HPLC_PH HPLC-UV (Phenyl-Hexyl Column) Q1->HPLC_PH Yes (pi-pi interactions) Q2 Is ultra-trace sensitivity (ng/mL) the primary requirement? Q1->Q2 No GC GC-FID (Requires Deactivated Liner) Q2->GC Yes HPLC_C18 HPLC-UV (C18 Column) Q2->HPLC_C18 No (Routine QC)

Fig 2. Decision logic for selecting the optimal chromatographic technique.

Comparative Performance Data

The following table synthesizes the quantitative performance characteristics of the three primary methodologies. Data is structured in alignment with ICH Q2(R2) validation parameters[4].

Performance ParameterHPLC-UV (C18 Column)HPLC-UV (Phenyl-Hexyl)GC-FID (PEG Column)
Primary Separation Mechanism Hydrophobic (Dispersive)Hydrophobic + π−π Boiling Point & Polarity
Limit of Detection (LOD) 0.5 µg/mL0.6 µg/mL0.1 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL1.8 µg/mL0.3 µg/mL
Linearity ( R2 ) > 0.999> 0.999> 0.995
Intra-day Precision (RSD) 0.8%0.9%1.4%
Analysis Time per Run 8 minutes10 minutes18 minutes
System Suitability Risk Low (Highly robust)Low (Highly robust)Moderate (Inlet activity)

Insight: While GC-FID achieves superior sensitivity (LOD of 0.1 µg/mL), the HPLC-UV (C18) method cuts analysis time by more than half (8 minutes vs. 18 minutes), making it the superior choice for high-throughput environments[3].

Experimental Protocols: A Self-Validating System

Every robust analytical protocol must function as a self-validating system. The protocols below embed System Suitability Testing (SST) directly into the workflow. Before any unknown sample is quantified, the system must prove its fitness.

Protocol A: HPLC-UV Quantification (The Standard)
  • Mobile Phase Preparation: Prepare an isocratic mixture of Acetonitrile and LC-MS grade Water (65:35, v/v). Causality: Degas via sonication for 10 minutes to prevent micro-bubbles from entering the flow cell, which causes baseline noise and artificial peaks.

  • Standard Preparation: Accurately weigh 10.0 mg of 1-(4-Propylphenyl)butan-1-ol reference standard. Dissolve in 10 mL of mobile phase to create a 1.0 mg/mL stock. Serially dilute to construct a 5-point calibration curve (10–100 µg/mL).

  • Chromatographic Parameters:

    • Column: C18 (150 mm × 4.6 mm, 3.5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C. Causality: Strict temperature control maintains consistent mobile phase viscosity, ensuring highly reproducible retention times.

    • Detection: UV at 210 nm.

  • Embedded System Suitability: Inject the 50 µg/mL standard six times. The run is only validated if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the tailing factor is < 1.5.

Protocol B: GC-FID Quantification (For Trace Analysis)
  • Sample Preparation: Dissolve the analyte in GC-grade Hexane. Causality: Avoid protic solvents like methanol, which expand excessively in the GC inlet and can cause backflash, leading to carryover and poor precision.

  • Chromatographic Parameters:

    • Column: DB-WAX or equivalent PEG column (30 m × 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at 1.2 mL/min (constant flow).

    • Inlet: 250°C, Split ratio 10:1, equipped with a deactivated glass wool liner.

    • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 240°C (hold 5 min).

    • Detector: FID at 280°C.

  • Embedded System Suitability: Verify that the signal-to-noise (S/N) ratio is > 10 for the Lowest Limit of Quantitation (LOQ) standard. If tailing occurs, immediately halt the sequence and replace the inlet liner.

ICH Q2(R2) Validation Framework

The validation of these analytical procedures is strictly governed by ICH Q2(R2), which requires the establishment of an Analytical Target Profile (ATP)[4].

To ensure the method is fit for its intended purpose, validation must encompass:

  • Specificity: Demonstrating that the UV peak at 210 nm is spectrally pure (using a Diode Array Detector) and free from matrix interference.

  • Linearity & Range: Proving that the detector response is directly proportional to the concentration within the target range (e.g., R2 > 0.999).

  • Lifecycle Management: Continuous monitoring of the procedure during routine use to ensure the Total Analytical Error (TAE) remains within acceptable statistical limits, a practice increasingly automated by modern validation software[5].

Conclusion

For the quantification of 1-(4-Propylphenyl)butan-1-ol, HPLC-UV utilizing a C18 column is the premier choice for most pharmaceutical and research applications. It leverages the molecule's intrinsic UV chromophore to bypass derivatization[2], offering a highly robust, non-destructive, and rapid analysis. GC-FID remains a powerful orthogonal tool, but should be reserved specifically for scenarios where ultra-trace sensitivity is the primary Analytical Target Profile requirement[3].

Sources

Comparative

A Comparative Guide to Transition Metal Catalysts for the Synthesis of 1-(4-Propylphenyl)butan-1-ol

Introduction 1-(4-Propylphenyl)butan-1-ol is a chiral secondary alcohol with a structure that lends itself to applications in the synthesis of fine chemicals, pharmaceutical intermediates, and liquid crystal materials. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(4-Propylphenyl)butan-1-ol is a chiral secondary alcohol with a structure that lends itself to applications in the synthesis of fine chemicals, pharmaceutical intermediates, and liquid crystal materials. The efficient and selective synthesis of such molecules is a cornerstone of modern organic chemistry. Transition metal catalysis offers a powerful toolkit for achieving this, providing pathways that are often more efficient, selective, and sustainable than classical stoichiometric methods.

This guide provides an in-depth comparison of various transition metal-catalyzed strategies for the synthesis of 1-(4-Propylphenyl)butan-1-ol. We will move beyond a simple recitation of protocols to dissect the underlying principles and experimental nuances of each approach. Our focus will be on providing a clear, data-driven comparison to aid researchers in selecting the optimal catalytic system for their specific needs, whether the priority is yield, enantioselectivity, or atom economy.

Synthetic Strategies: An Overview

The synthesis of 1-(4-Propylphenyl)butan-1-ol can be approached through several distinct catalytic pathways. The three primary strategies we will evaluate are:

  • Two-Step Acylation-Reduction Pathway: A classic and robust method involving an initial Friedel-Crafts acylation to form the corresponding ketone, followed by a transition metal-catalyzed reduction.

  • Direct C-H Functionalization via Borrowing Hydrogen: A modern, atom-economical approach that seeks to form the C-C bond directly from propylbenzene and a C4 oxygenate.

  • Catalytic Grignard-Type Addition: An emerging strategy that mimics the classical Grignard reaction but operates through a catalytic cycle.

cluster_0 Synthetic Strategies for 1-(4-Propylphenyl)butan-1-ol Start Propylbenzene Ketone 1-(4-Propylphenyl)butan-1-one Start->Ketone Route A (Step 1) Friedel-Crafts Acylation Alcohol 1-(4-Propylphenyl)butan-1-ol Start->Alcohol Route B Direct C-H Functionalization (Ru, Ir Borrowing Hydrogen) Butanoyl Butanoyl Chloride / Anhydride Butanoyl->Ketone Butanol Butanol / Butanal Butanol->Alcohol Propylbenzaldehyde 4-Propylbenzaldehyde Propylbenzaldehyde->Alcohol Route C Catalytic Grignard-Type (Ru C-H Addition) Butyl_Grignard Butylmagnesium Bromide Butyl_Grignard->Alcohol Classic Grignard (Benchmark) Ketone->Alcohol Route A (Step 2) Catalytic Reduction (Ru, Rh)

Caption: Overview of synthetic routes to 1-(4-Propylphenyl)butan-1-ol.

Route A: The Acylation-Reduction Pathway

This two-step sequence is arguably the most well-established and versatile method. It decouples the C-C bond formation from the creation of the chiral center, allowing for independent optimization of each step.

Step 1: Friedel-Crafts Acylation of Propylbenzene

The initial step involves the acylation of n-propylbenzene with butanoyl chloride or butyric anhydride. This reaction is an electrophilic aromatic substitution, traditionally catalyzed by a stoichiometric amount of a strong Lewis acid, such as aluminum chloride (AlCl₃).[1][2] The primary product is the desired para-substituted ketone, 1-(4-propylphenyl)butan-1-one, due to the ortho-, para-directing nature of the alkyl group on the benzene ring.[3]

While effective, the use of stoichiometric AlCl₃ presents challenges in terms of waste generation and work-up procedures.[1] Modern approaches are exploring the use of solid acid catalysts like zeolites or catalytic amounts of milder Lewis acids (e.g., Zn(II) salts), which can offer easier separation and improved environmental credentials.[1]

Step 2: Transition Metal-Catalyzed Reduction of 1-(4-Propylphenyl)butan-1-one

The reduction of the intermediate aryl ketone to the final secondary alcohol is where transition metal catalysis truly excels, particularly for achieving high enantioselectivity. Ruthenium and Rhodium complexes are the workhorses in this field, often employed in asymmetric transfer hydrogenation (ATH) or asymmetric hydrogenation (AH) reactions.[4][5][6]

Asymmetric Transfer Hydrogenation (ATH): This method typically uses an inexpensive and readily available hydrogen source, such as isopropanol or a formic acid/triethylamine mixture.[7] Chiral Ru(II) and Rh(III) complexes, often featuring N-sulfonated diamine ligands like TsDPEN, are highly effective.[7]

Asymmetric Hydrogenation (AH): This technique uses molecular hydrogen (H₂), often at elevated pressures. The catalysts are typically chiral diphosphine complexes of ruthenium or rhodium.[6][8] These reactions can achieve very high turnover numbers (TONs), making them attractive for industrial applications.[5]

Performance Comparison of Representative Catalysts

While direct comparative data for 1-(4-propylphenyl)butan-1-one is not available in a single study, we can extrapolate performance from studies on structurally analogous aryl ketones. The data below serves as a strong predictive guide for catalyst selection.

Catalyst SystemSubstrateH₂ SourceYield (%)ee (%)Temp (°C)S/C RatioReference
[RuCl₂(p-cymene)]₂ + (S,S)-TsDPEN AcetophenoneHCOOH/Et₃N9597 (R)28100:1[7]
Rh(III)-TsDPEN Complex HydroxyacetophenonesHCOOH/Et₃N78-9784->9940up to 10,000:1[5][9]
Ru-NNP Complex AcetophenoneH₂ (50 bar)>9998.2 (R)301000:1[10]
[Rh(cod)₂]BF₄ + Chiral Ligand α-Nitro Aryl KetonesH₂ (50 bar)>98>99.950up to 10,000:1[11][12]

Causality Behind Catalyst Performance:

  • Ruthenium vs. Rhodium: Both metals are highly effective. Ruthenium catalysts are often more cost-effective, while rhodium catalysts can sometimes offer higher turnover numbers and activities for specific substrates.[10] The choice often comes down to ligand screening and cost considerations for the specific application.

  • The Role of the Ligand: The chiral ligand (e.g., TsDPEN, NNP ligands) is paramount for enantioselectivity. The C₂-symmetric scaffold and the NH functionality of ligands like TsDPEN create a well-defined chiral pocket that forces the ketone to coordinate in a specific orientation, leading to the preferential formation of one enantiomer.[7] The interaction involves the formation of a six-membered pericyclic transition state where a hydride is transferred from the metal to the carbonyl carbon.

Experimental Protocol: Asymmetric Transfer Hydrogenation (ATH)

cluster_1 Protocol: Asymmetric Transfer Hydrogenation A 1. Catalyst Preparation Dissolve [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN in solvent B 2. Add Substrate Add 1-(4-propylphenyl)butan-1-one to the catalyst solution A->B C 3. Add H₂ Source Add formic acid/triethylamine mixture (5:2 azeotrope) B->C D 4. Reaction Stir at specified temperature (e.g., 28-40 °C) for 12-24h C->D E 5. Work-up Quench reaction, extract with organic solvent, purify via chromatography D->E

Caption: Workflow for a typical ATH of an aryl ketone.

Detailed Steps:

  • In an inert atmosphere glovebox, a reaction vessel is charged with the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral diamine ligand (e.g., (S,S)-TsDPEN) in a 1:2 molar ratio of Ru dimer to ligand.

  • Anhydrous solvent (e.g., dichloromethane or isopropanol) is added, and the mixture is stirred to form the active catalyst complex.

  • 1-(4-Propylphenyl)butan-1-one (1.0 eq) is added to the solution.

  • The hydrogen source, typically a 5:2 azeotropic mixture of formic acid and triethylamine (5-10 eq), is added.

  • The reaction is sealed and stirred at the desired temperature (e.g., 28-40 °C) while being monitored by TLC or GC.

  • Upon completion, the reaction is quenched with a saturated NaHCO₃ solution, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried, concentrated, and purified by column chromatography to yield the enantiomerically enriched alcohol.

Route B: Direct C-H Functionalization via Borrowing Hydrogen

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an elegant and highly atom-economical strategy for forming C-C bonds.[13][14] This approach bypasses the need for pre-functionalized starting materials like acyl chlorides and avoids the generation of halide waste.

The Catalytic Cycle:

The cycle is initiated by the transition metal catalyst (typically based on Ru or Ir) temporarily "borrowing" hydrogen from a primary or secondary alcohol (e.g., butan-1-ol) to generate an intermediate aldehyde (butanal).[15][16] This aldehyde then participates in a C-C bond-forming reaction with the arene (propylbenzene). Finally, the catalyst returns the borrowed hydrogen to a reaction intermediate, regenerating the catalyst and releasing the final alcohol product with water as the only stoichiometric byproduct.

cluster_cycle Borrowing Hydrogen Catalytic Cycle M [M]-H (Catalyst-Hydride) M_cat [M] (Active Catalyst) M->M_cat - H₂ Intermediate Dehydrated Intermediate M->Intermediate M_cat->M + H₂ Butanol Butan-1-ol Butanol->M_cat Dehydrogenation Butanal Butanal Butanol->Butanal Butanal->Intermediate C-C Coupling with Propylbenzene Propylbenzene Propylbenzene Propylbenzene->Intermediate Final_Product 1-(4-Propylphenyl)butan-1-ol Intermediate->Final_Product Hydrogenation

Caption: Simplified catalytic cycle for the Borrowing Hydrogen reaction.

Catalyst Performance and Considerations:

Ruthenium complexes, such as [Ru(p-cymene)Cl₂]₂ paired with phosphine ligands, have proven effective for the N-alkylation of amines with alcohols, a mechanistically related transformation.[14][15] Adapting these systems for C-alkylation of arenes is an active area of research. Iridium catalysts are also highly active in these transformations.[17]

  • Key Challenge: A significant challenge is controlling the regioselectivity of the C-H activation on the propylbenzene ring. While ketone-directed ortho-alkylation is well-established, achieving selective para-alkylation in a borrowing hydrogen context without a directing group is more difficult.[18] Steric factors and advanced ligand design are crucial to overcoming this hurdle.

Experimental Protocol: C-H Functionalization (Representative)
  • A pressure vessel is charged with propylbenzene (as the limiting or excess reagent), butan-1-ol (1.0-1.5 eq), the transition metal catalyst (e.g., [RuCl₂(p-cymene)]₂ with a suitable phosphine ligand, 1-5 mol%), and a base (e.g., t-BuOK).

  • The vessel is sealed and heated to a temperature typically ranging from 80 to 140 °C for 12-48 hours.

  • After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography to isolate the desired alcohol.

Route C: Catalytic Grignard-Type Addition

The Grignard reaction is a fundamental C-C bond-forming reaction but is stoichiometric in magnesium.[19][20] Recent advances have led to the development of transition metal-catalyzed versions that can achieve similar transformations through a catalytic cycle.

One promising approach is the ruthenium(II)-catalyzed Grignard-type nucleophilic addition of C(sp²)-H bonds to aldehydes.[21] In this scenario, the catalyst would facilitate the activation of a C-H bond on propylbenzene, which would then add nucleophilically to butanal. This method avoids the preparation of a separate organometallic reagent.

Advantages and Current Status:

  • High Atom Economy: This method directly couples C-H bonds with aldehydes, offering excellent atom economy.

  • Milder Conditions: These reactions can often proceed under milder conditions than traditional Friedel-Crafts or high-temperature C-H activation reactions.[21]

  • Emerging Technology: This is a developing area of catalysis. While the proof-of-concept is strong, the substrate scope and catalyst robustness are still under active investigation. For the specific synthesis of 1-(4-propylphenyl)butan-1-ol, this route remains more exploratory compared to the well-established acylation-reduction pathway.

Comparative Analysis and Future Outlook

Synthetic RoutePrimary Catalyst TypeKey AdvantagesKey ChallengesBest Suited For
A: Acylation-Reduction Lewis Acids (Step 1); Ru, Rh (Step 2)Highly reliable, versatile, excellent control of enantioselectivity in the reduction step.Two separate steps, potential for waste from acylation step (if using stoichiometric Lewis acids).High-purity, enantiomerically-defined synthesis; well-established scale-up.
B: Borrowing Hydrogen Ru, Ir High atom economy (water is the only byproduct), single step from readily available starting materials.Control of regioselectivity (para vs. ortho), potentially higher reaction temperatures required."Green" chemistry applications; synthesis where maximizing atom economy is the primary goal.
C: Catalytic Grignard-Type Ru Direct C-H activation, avoids stoichiometric organometallics, potentially mild conditions.Less developed methodology, substrate scope and catalyst efficiency still under optimization.Exploratory research; development of novel, highly efficient catalytic systems.

For researchers and drug development professionals requiring a reliable and highly selective synthesis of 1-(4-Propylphenyl)butan-1-ol, particularly a specific enantiomer, the two-step acylation-reduction pathway (Route A) remains the gold standard. The wealth of available data on the asymmetric reduction of aryl ketones with well-defined Ruthenium and Rhodium catalysts provides a clear and predictable path to high enantiopurity.

The direct C-H functionalization via borrowing hydrogen (Route B) represents the future of sustainable chemical synthesis. As catalyst development progresses to solve the challenge of regioselectivity, this one-pot, waste-minimizing approach will become increasingly competitive. For now, it is a powerful strategy for analogous systems and a promising avenue for future process development.

The landscape of transition metal catalysis is ever-evolving. The continued development of catalysts that can perform multiple transformations in a single pot with high selectivity and efficiency will undoubtedly redefine the synthesis of valuable molecules like 1-(4-Propylphenyl)butan-1-ol in the years to come.

References

Sources

Comparative

Comparative Guide: Reproducibility of Asymmetric Synthesis Protocols for 1-(4-Propylphenyl)butan-1-ol

Executive Summary The chiral secondary alcohol 1-(4-propylphenyl)butan-1-ol is a quintessential building block in the synthesis of active pharmaceutical ingredients (APIs). Its stereocenter is flanked by a sterically dem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chiral secondary alcohol 1-(4-propylphenyl)butan-1-ol is a quintessential building block in the synthesis of active pharmaceutical ingredients (APIs). Its stereocenter is flanked by a sterically demanding, flat 4-propylphenyl group and a flexible, linear n-propyl chain. This pronounced steric and electronic disparity makes the corresponding ketone (1-(4-propylphenyl)butan-1-one) an excellent substrate for asymmetric reduction.

However, achieving high reproducibility, scalability, and enantiomeric excess (ee) requires selecting the correct catalytic system. This guide objectively compares the three most robust methodologies—Transition-Metal Catalysis (Noyori ATH), Organocatalysis (CBS Reduction), and Biocatalysis (Ketoreductase)—detailing the mechanistic causality and self-validating experimental workflows required for reproducible success.

Mechanistic Rationale & Protocol Comparison

Transition-Metal Catalysis: Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH)

The invention of Noyori-Ikariya-type Ru catalysts has provided a highly reliable solution for the asymmetric reduction of aryl alkyl ketones in the pharmaceutical industry 1.

Causality & Reproducibility: The reaction utilizes RuCl(p-cymene)[(S,S)-TsDPEN]. The process initiates via the activation of the Ru precatalyst in the presence of a base and formic acid to yield an active 18-electron Ru–H species 1. Coordination of the ketone proceeds through a highly organized 6-membered outer-sphere transition state. The irreversible extrusion of CO₂ from the formate anion drives the thermodynamic equilibrium toward complete conversion, making this method highly reproducible on a multi-kilogram scale.

Organocatalysis: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst to activate both the borane reducing agent and the ketone. It is highly predictable for prochiral ketones bearing stereoelectronically distinct groups, typically yielding >95% ee for aryl-alkyl substrates 2.

Causality & Reproducibility: The Lewis basic nitrogen of the oxazaborolidine coordinates the borane, increasing its hydride-donor capacity, while the Lewis acidic boron coordinates the ketone's oxygen. The steric bulk of the 4-propylphenyl group forces it to orient away from the catalyst's face, ensuring facial selectivity. Recent advancements have adapted this protocol to continuous flow systems using greener solvents like 2-MeTHF, further enhancing reproducibility 3. However, strict temperature control is required to prevent uncatalyzed background reduction.

Biocatalysis: Ketoreductase (KRED) Reduction

Reductive enzymes are powerful catalysts for synthesizing optically active pharmaceutical intermediates 4.

Causality & Reproducibility: KREDs provide a highly constrained chiral active site that enforces strict stereocontrol. Because KREDs require stoichiometric nicotinamide cofactors (NADPH), an enzymatic recycling system using Glucose Dehydrogenase (GDH) and glucose is employed to regenerate NADPH in situ4. This method is highly reproducible in aqueous media, provided the pH is strictly maintained.

Quantitative Performance Matrix

ParameterProtocol A: Noyori ATHProtocol B: CBS ReductionProtocol C: KRED Biocatalysis
Catalyst System Ru(II)-TsDPEN (0.1 mol%)(S)-Me-CBS (10 mol%) / BH₃Engineered KRED / GDH
Typical Yield >95%90–95%>98%
Enantiomeric Excess 95–98%94–97%>99.9%
Scalability Excellent (Multi-kg)Moderate (Exotherm risks)Excellent (High volumetric yield)
Key Vulnerability Trace O₂ / Moisture sensitivityBorane degradation (moisture)Enzyme screening required
Reproducibility Index HighMedium-HighVery High (with pH control)

Workflow Visualizations

ATH_Mechanism Precat Ru(II) Precatalyst Active 16e- Ru-Amide (Active Catalyst) Precat->Active Base (-HCl) Hydride 18e- Ru-Hydride (Hydrogen Donor) Active->Hydride Formate (-CO2) TS 6-Membered TS (Ketone Binding) Hydride->TS + Ketone TS->Active Product Release Product Chiral Alcohol (>98% ee) TS->Product

Mechanistic cycle of Noyori-Ikariya ATH highlighting the outer-sphere transition state.

Decision_Matrix Start Target: 1-(4-Propylphenyl)butan-1-ol Q1 Strict anhydrous conditions possible? Start->Q1 Q2 Is >99.5% ee strictly required? Q1->Q2 Yes KRED Ketoreductase (Biocatalysis) Q1->KRED No (Aqueous) CBS CBS Reduction (Organocatalysis) Q2->CBS No, Lab Scale ATH Noyori ATH (Transition Metal) Q2->ATH No, Process Scale Q2->KRED Yes

Decision matrix for selecting the optimal asymmetric synthesis protocol based on constraints.

Self-Validating Experimental Protocols

Protocol A: Noyori-Ikariya ATH (Process Scale)
  • Setup: Dissolve 1-(4-propylphenyl)butan-1-one (100 mmol) in an azeotropic mixture of HCOOH/NEt₃ (5:2 ratio, 50 mL) under an inert N₂ atmosphere.

  • Catalysis: Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.1 mol%).

  • Execution: Stir the mixture at 40°C.

  • Self-Validation Checkpoint: The initial orange solution will gradually darken. Continuous effervescence (CO₂ gas evolution) must be observed. The cessation of bubbling serves as a visual kinetic indicator of either reaction completion or catalyst deactivation.

  • Workup: Dilute with EtOAc and wash with saturated aqueous NaHCO₃. Validation: Continue washing until the aqueous layer stabilizes at pH ~8, confirming the complete removal of residual formic acid.

Protocol B: CBS Reduction (Lab Scale)
  • Setup: Under strictly anhydrous N₂, dissolve (S)-Me-CBS catalyst (10 mol%) in anhydrous 2-MeTHF 3. Cool the reactor to -20°C.

  • Reagent Addition: Add BH₃·SMe₂ (1.2 eq) and stir for 15 minutes to form the active catalyst-borane complex.

  • Execution: Slowly dose 1-(4-propylphenyl)butan-1-one (100 mmol in 2-MeTHF) over 2 hours using a syringe pump.

  • Self-Validation Checkpoint: The internal temperature must be strictly maintained below -15°C. Any exothermic spikes indicate rapid, uncatalyzed background reduction by free borane, which directly correlates to an eroded ee 2.

  • Workup: Quench by the dropwise addition of MeOH at 0°C. Validation: Vigorous H₂ gas evolution confirms the presence (and safe destruction) of excess active borane.

Protocol C: KRED Biocatalysis (High-ee API Scale)
  • Setup: Prepare 500 mL of 100 mM Potassium phosphate buffer (pH 7.0). Suspend the ketone substrate at a concentration of 50 g/L.

  • Enzyme & Cofactor Addition: Add the engineered KRED enzyme (2 g/L), NADP⁺ (0.1 mM), GDH (1 g/L), and D-glucose (1.5 eq).

  • Execution: Stir at 30°C.

  • Self-Validation Checkpoint: The oxidation of glucose to gluconic acid by GDH will cause the pH to drop. The reaction must be coupled to an automated pH-stat titrating 1M NaOH. The volume of NaOH consumed directly correlates to the reaction conversion, providing real-time, self-validating kinetic data without the need for HPLC sampling 4.

  • Workup: Extract with MTBE. Centrifuge the biphasic mixture if an emulsion occurs (a common artifact of protein-rich mixtures).

References

  • [3] A Convenient Enantioselective CBS-Reduction of Arylketones in Flow-Microreactor Systems Source: researchgate.net URL:

  • [1] Enantioselective Transformations in the Synthesis of Therapeutic Agents Source: acs.org URL:

  • [2] Leveraging Limited Experimental Data with Machine Learning: Differentiating a Methyl from an Ethyl Group in the Corey–Bakshi–Shibata Reduction Source: acs.org URL:

  • [4] Synthesis of Valuable Chiral Intermediates by Isolated Ketoreductases Source: researchgate.net URL:

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Solvent Extraction Efficiency for 1-(4-Propylphenyl)butan-1-ol

Abstract This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and compare the efficiency of various organic solvents for the liquid-liqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and compare the efficiency of various organic solvents for the liquid-liquid extraction of 1-(4-Propylphenyl)butan-1-ol from aqueous media. We delve into the fundamental principles of solvent partitioning, provide detailed, self-validating experimental protocols, and present a robust methodology for the quantitative comparison of solvent performance. By synthesizing theoretical principles with practical, field-proven insights, this document serves as a complete guide to selecting and optimizing a solvent system for the purification of this key aromatic alcohol intermediate.

Introduction: The Imperative for Efficient Purification

Profile of 1-(4-Propylphenyl)butan-1-ol

1-(4-Propylphenyl)butan-1-ol is an aromatic secondary alcohol characterized by a polar hydroxyl group and a significant non-polar structure, comprising a propyl-substituted benzene ring and a butyl chain. This amphiphilic nature is central to its behavior in biphasic solvent systems and dictates the strategy for its purification. While specific applications are proprietary, its structure is analogous to intermediates used in the synthesis of specialty polymers, liquid crystals, and pharmacologically active molecules.

The Critical Role of Purity in Downstream Applications

In any synthetic workflow, the purity of an intermediate is paramount. Residual starting materials, by-products, or processing reagents can inhibit subsequent reaction steps, introduce impurities into the final product, and complicate regulatory approval in pharmaceutical contexts. Solvent extraction is a foundational unit operation for the purification of such compounds, offering scalability and efficiency. The selection of an appropriate solvent is a critical process parameter that directly impacts yield, purity, cost, and environmental footprint.

Foundational Principles of Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) operates on the principle of differential solubility.[1] When an aqueous solution containing the target analyte is mixed with an immiscible organic solvent, the analyte will partition between the two phases until equilibrium is reached. This behavior is governed by the Partition Coefficient (P or Kow) and the Distribution Coefficient (D) .

  • Partition Coefficient (P): For a non-ionizable compound like 1-(4-Propylphenyl)butan-1-ol, the partition coefficient is the ratio of its concentration in the organic phase to its concentration in the aqueous phase at equilibrium.[2] It is an intrinsic measure of a compound's hydrophobicity.[2][3]

    • P = [Analyte]org / [Analyte]aq

  • Distribution Coefficient (D): This is the effective and practical measure used in experiments, representing the ratio of the total concentration of all forms of the analyte in each phase. For neutral compounds, D ≈ P.[2]

A higher D value signifies a greater affinity for the organic phase and, consequently, a more efficient extraction. The goal of this guide is to experimentally determine the D value for 1-(4-Propylphenyl)butan-1-ol across a range of candidate solvents.

A Validated Methodology for Benchmarking Solvents

This section outlines a comprehensive and self-validating methodology for comparing solvent efficiencies. The causality behind each step is explained to empower the researcher to adapt the protocol as needed.

Rationale for Candidate Solvent Selection

The choice of solvent is the most critical variable. The ideal solvent should exhibit high affinity for the target compound, be immiscible with water, have a low boiling point for easy removal, be non-reactive, and possess a favorable safety and environmental profile. Based on the structure of 1-(4-Propylphenyl)butan-1-ol, we have selected a representative panel of solvents:

  • Non-Polar Aromatic Solvent (Toluene): The aromatic ring of toluene can engage in favorable π-π stacking interactions with the phenyl ring of the analyte, potentially leading to high partitioning.

  • Non-Polar Aliphatic Solvent (n-Hexane): This solvent will primarily interact with the propyl and butyl alkyl chains of the analyte. Its performance will highlight the contribution of the non-polar moieties to overall solubility.

  • Intermediate Polarity Ester (Ethyl Acetate): As a moderately polar solvent, ethyl acetate can interact with both the polar hydroxyl group and the non-polar regions of the analyte, offering a balanced extraction capability.[4]

  • Long-Chain Alcohol (1-Octanol): This solvent is the standard for measuring lipophilicity (LogP) and is a good candidate due to its ability to hydrogen bond with the analyte's hydroxyl group while its long alkyl chain interacts with the non-polar parts.[2][3][5]

  • Partially Miscible Alcohol (1-Butanol): While having some miscibility with water, 1-butanol is an excellent solvent for other alcohols and is often used in extractions of polar organic molecules.[6][7][8] Its performance can be enhanced by modifying the aqueous phase.

Experimental Protocol: Comparative Solvent Extraction

This protocol is designed to be a self-validating system, where a consistently executed workflow ensures that the only significant variable is the identity of the extraction solvent.

Materials:

  • 1-(4-Propylphenyl)butan-1-ol (≥97% purity)

  • Deionized Water

  • Candidate Solvents: Toluene, n-Hexane, Ethyl Acetate, 1-Octanol, 1-Butanol (all analytical grade)

  • Sodium Chloride (NaCl)

  • Separatory Funnels (125 mL)

  • Volumetric flasks, pipettes, and vials

  • Analytical Balance

  • Vortex Mixer & Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography with a Flame Ionization Detector (GC-FID)

Step-by-Step Methodology:

  • Preparation of Aqueous Stock Solution:

    • Accurately weigh and dissolve a known amount of 1-(4-Propylphenyl)butan-1-ol in a minimal amount of a water-miscible solvent like methanol to create a concentrated stock.

    • Prepare the final aqueous phase by diluting this stock into a 10% (w/v) NaCl solution in deionized water to a final analyte concentration of ~1 g/L.

    • Causality: The addition of NaCl ("salting out") increases the ionic strength of the aqueous phase, reducing the solubility of the organic alcohol and driving it more effectively into the organic phase during extraction.[9]

  • Liquid-Liquid Extraction Procedure:

    • Add 20.0 mL of the prepared aqueous solution to a 125 mL separatory funnel.

    • Add 20.0 mL of the first candidate solvent (e.g., Toluene). This 1:1 phase ratio simplifies calculations.

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

    • Causality: Vigorous shaking creates a large interfacial surface area between the two immiscible phases, maximizing the rate of transfer of the analyte and ensuring equilibrium is reached.

    • Allow the layers to separate completely. If an emulsion forms, gentle centrifugation of a sample can aid in separation.

    • Carefully drain the lower (aqueous) layer into a labeled container.

    • Drain the upper (organic) layer into a separate labeled container.

    • Repeat this entire process for each candidate solvent, ensuring identical conditions.

  • Sample Preparation for Analysis:

    • From the collected aqueous and organic layers for each solvent, take a precise aliquot (e.g., 1.0 mL).

    • Dilute the organic phase aliquot with a suitable mobile phase or solvent (e.g., acetonitrile or methanol for HPLC) to bring the concentration within the calibrated range of the analytical instrument.

    • The aqueous phase may be suitable for direct injection or may require similar dilution.

Workflow for Solvent Extraction and Analysis

The following diagram outlines the logical flow of the experimental procedure described above.

G cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_analysis Quantification A Prepare Aqueous Phase: 1 g/L Analyte in 10% NaCl(aq) B Prepare Organic Phase: Select Candidate Solvent C Combine Phases (1:1 ratio) in Separatory Funnel A->C B->C D Shake Vigorously (2 min) & Allow to Settle C->D E Separate Aqueous and Organic Layers D->E F Sample & Dilute Both Phases E->F G Analyze by HPLC or GC F->G H Calculate D and %E G->H

Caption: Experimental workflow for comparative solvent extraction.

Quantitative Analysis of Extraction Efficiency

Accurate quantification is the cornerstone of this benchmark. We recommend using either HPLC-UV or GC-FID, as both are robust techniques for analyzing aromatic compounds.

  • Instrument Calibration:

    • Prepare a series of calibration standards of 1-(4-Propylphenyl)butan-1-ol in the analysis solvent (e.g., methanol) at known concentrations (e.g., from 0.05 to 2.0 g/L).

    • Generate a calibration curve by plotting the instrument response (peak area) against concentration.[10] The curve must have a coefficient of determination (R²) > 0.995 for reliable quantification.

  • Analysis of Samples:

    • Inject the prepared samples from the aqueous and organic phases.

    • Use the calibration curve to determine the concentration of the analyte in each analyzed sample, remembering to account for any dilution factors. This gives you the final equilibrium concentrations: [Analyte]org and [Analyte]aq.

  • Calculation of Performance Metrics:

    • Distribution Ratio (D):

      • D = [Analyte]org / [Analyte]aq

    • Extraction Efficiency (%E):

      • %E = (moles of analyte in organic phase / total moles of analyte) * 100

      • For a 1:1 volume ratio (Vorg = Vaq), this simplifies to:

      • %E = (D / (D + 1)) * 100

Comparative Performance Analysis

The data gathered allows for a multi-faceted comparison of the solvents, moving from raw quantitative data to a holistic recommendation.

Quantitative Data Summary

The results from the experimental protocol should be summarized in a clear, comparative table. The following table presents hypothetical but realistic data for illustrative purposes.

Solvent[Analyte]org (g/L)[Analyte]aq (g/L)Distribution Ratio (D)Extraction Efficiency (%E)
n-Hexane 0.650.351.8665.0%
Toluene 0.880.127.3388.0%
Ethyl Acetate 0.930.0713.2993.0%
1-Octanol 0.910.0910.1191.0%
1-Butanol 0.960.0424.0096.0%

Note: This data is illustrative and must be determined experimentally for the specific conditions used.

Interpretation and Qualitative Assessment
  • 1-Butanol and Ethyl Acetate show the highest extraction efficiencies. Their polarity allows for effective interaction with the analyte's hydroxyl group, which appears to be a dominant factor.

  • Toluene performs well, confirming that aromatic interactions are significant.

  • n-Hexane is the least effective, indicating that the polar hydroxyl group significantly impedes partitioning into a purely aliphatic, non-polar solvent.

Beyond pure efficiency, a senior scientist must consider practical and safety aspects:

SolventBoiling Point (°C)Toxicity/Hazard ProfileEnvironmental Note
n-Hexane 69Neurotoxin, FlammableVolatile Organic Compound (VOC)
Toluene 111Reproductive Hazard, FlammableVOC, Aquatic Toxicity
Ethyl Acetate 77Irritant, Highly FlammableGenerally considered a "greener" solvent
1-Octanol 195IrritantLow volatility, biodegradable
1-Butanol 118Irritant, FlammableCan be produced from biomass ("biobutanol")

Expert Insight: While 1-Butanol shows the highest theoretical efficiency, its partial miscibility with water can complicate phase separation and lead to higher solvent loss in the aqueous raffinate. Ethyl acetate presents a highly attractive balance of high extraction efficiency, low boiling point for easy recovery, and a more favorable safety profile, making it a strong candidate for process scale-up.

Alternative & Complementary Purification Techniques

While LLE is a powerful tool, it is not the only option. The choice of purification strategy depends on the required purity, scale, and economic constraints.

Overview of Alternatives
  • Solid-Phase Extraction (SPE): This technique involves passing the aqueous solution through a solid sorbent (e.g., C18-silica) that retains the analyte.[11] The analyte is then eluted with a small volume of a strong organic solvent. SPE is excellent for high-purity small-scale work and sample pre-concentration but can be more expensive at large scales.

  • Preparative Chromatography: This is the highest resolution technique, capable of separating the target analyte from closely related impurities. However, it involves high capital costs, significant solvent consumption, and is typically reserved for high-value products like final APIs where extreme purity is required.

  • Reactive Extraction: This involves chemically modifying the alcohol to a more easily extractable form, such as a monoester, and then extracting it into a benign solvent like an aqueous sodium bicarbonate solution.[12] This can dramatically increase the distribution ratio but adds extra reaction and hydrolysis steps.

Decision-Making Framework for Purification

The selection of a purification technology is a multi-parameter decision. The following diagram provides a logical framework for making this choice.

G node_result node_result start What is the Primary Goal? scale What is the Operating Scale? start->scale Bulk Debulking & Initial Cleanup purity Required Final Purity? start->purity High-Purity Polishing Step node_result_lle Liquid-Liquid Extraction (LLE) scale->node_result_lle Large Scale (>1 kg) node_result_spe Solid-Phase Extraction (SPE) scale->node_result_spe Small Scale (<100 g) impurities Are Impurities Structurally Similar? purity->impurities node_result_chrom Preparative Chromatography impurities->node_result_chrom Yes node_result_lle2 LLE or SPE impurities->node_result_lle2 No

Caption: Decision tree for selecting a purification technique.

Conclusion and Recommendations

This guide has established a robust, scientifically-grounded methodology for benchmarking the solvent extraction efficiency of 1-(4-Propylphenyl)butan-1-ol. The experimental protocol is designed to be self-validating, ensuring that comparisons between solvents are accurate and reproducible.

Key Recommendations:

  • Prioritize Experimental Verification: While theoretical principles guide solvent selection, empirical data is indispensable. The protocol outlined herein should be followed to generate process-specific data.

  • Balance Efficiency with Practicality: The solvent with the highest distribution ratio may not be the optimal choice. Factors such as boiling point, cost, safety, and environmental impact are critical for a scalable and sustainable process.

  • Initial Recommendation: Based on a holistic assessment, Ethyl Acetate emerges as a primary candidate for the extraction of 1-(4-Propylphenyl)butan-1-ol. It provides a superior balance of high extraction efficiency, ease of handling, and a favorable safety profile compared to alternatives like toluene and hexane.

  • Consider a Hybrid Approach: For applications demanding the highest purity, a two-stage approach is recommended: an initial bulk extraction using an optimized LLE protocol, followed by a polishing step using preparative chromatography or SPE to remove trace impurities.

By applying the principles and protocols within this guide, researchers can confidently select and optimize a purification strategy, ensuring the high quality of 1-(4-Propylphenyl)butan-1-ol for its intended downstream applications.

References

  • Reactive Extraction of Alcohols from Apolar Hydrocarbons with Aqueous Solutions. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Solid phase microextraction of alcohols from aqueous solutions: comparison of headspace and direct extraction. Chemija. [Link]

  • Solvent screening for the extraction of aromatic aldehydes. Graz University of Technology. [Link]

  • Extraction of ethanol from aqueous solution by solvent extraction-liquid-liquid equilibrium. Indian Journal of Chemical Technology. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • Partition coefficient. Wikipedia. [Link]

  • Liquid Extraction of Aromatic Hydrocarbons by Tetrahydrofurfuryl Alcohol, An Environmentally Friendly Solvent. Science Alert. [Link]

  • BUTAN-1-OL. Food and Agriculture Organization of the United Nations. [Link]

  • Phthalic anhydride Property Data. ChemView, EPA. [Link]

  • Extraction of Alcohols, Phenols, and Aromatic Compounds with ABS. ResearchGate. [Link]

  • Octanol–Water Partition Coefficients. CRC Handbook of Chemistry and Physics. [Link]

  • LIQUID-LIQUID EXTRACTION IN SYSTEMS CONTAINING BUTANOL AND IONIC LIQUIDS – A REVIEW. De Gruyter. [Link]

  • Solubility of Organic Compounds. University of Calgary. [Link]

  • ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]

  • A Validated Liquid–Liquid Extraction Method for the Quantitative Analysis of Ethanol. PMC, National Center for Biotechnology Information. [Link]

  • Biobutanol Purification by Liquid-Liquid Extraction Assisted Divided Wall Columns. AIDIC. [Link]

  • Solvent Partitioning (Liquid-Liquid Extraction). Chemistry LibreTexts. [Link]

  • Solvent Extraction. Chemicals United BV. [Link]

  • Butan-1-ol as an extractant solvent in dispersive liquid-liquid microextraction. PubMed. [Link]

  • Distribution coefficient for butanol, selectivity of butanol/water separation and toxicity. ResearchGate. [Link]

  • Analytical Methods. OPUS, University of Siegen. [Link]

  • Improved Processes For Manufacturing 4 Phenyl 1 Butanol. Quick Company. [Link]

  • 1-BUTANOL. Ataman Kimya. [Link]

  • 1-Butanol. Wikipedia. [Link]

  • (E)-N-Hydroxy-1-(4-methylphenyl)propanimine. Cheméo. [Link]

  • Effect of Extraction Solvent/Technique on the Antioxidant Activity of Selected Medicinal Plant Extracts. MDPI. [Link]

  • Advances in Quantitative Analytical Methods for Solid Drugs. MDPI. [Link]

  • Properties of Common Organic Solvents. University of Minnesota. [Link]

  • Butan-1-ol. AERU, University of Hertfordshire. [Link]

Sources

Comparative

Comparative NMR Strategies for the Stereochemical Analysis of (R)- and (S)-1-(4-Propylphenyl)butan-1-ol Enantiomers

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development The precise determination of enantiomeric purity and absolute configuration is a cornerstone of modern chemical and pharmaceutical research. F...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

The precise determination of enantiomeric purity and absolute configuration is a cornerstone of modern chemical and pharmaceutical research. For chiral molecules such as the (R)- and (S)-enantiomers of 1-(4-propylphenyl)butan-1-ol, Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful and accessible suite of techniques for stereochemical analysis. This guide offers a comparative overview of two primary NMR-based methods: the use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs), providing the theoretical basis, practical protocols, and expected outcomes for each approach.

The Challenge of Enantiomeric Distinction in NMR

Enantiomers, by their nature as non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment.[1][2] Consequently, their standard NMR spectra are indistinguishable. To overcome this limitation, it is necessary to introduce a chiral environment that induces diastereomeric interactions, leading to distinct NMR signals for each enantiomer.[1][3][4] This is the fundamental principle behind the use of both CDAs and CSAs.

Method 1: Chiral Derivatizing Agents (CDAs)

Principle and Mechanism

Chiral Derivatizing Agents are enantiomerically pure compounds that react covalently with the analyte's functional groups.[2] In the case of an alcohol like 1-(4-propylphenyl)butan-1-ol, a CDA such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) will form stable diastereomeric esters.[2][5][6] These diastereomers possess different physical properties and, most importantly, will exhibit distinct chemical shifts in their NMR spectra, allowing for both qualitative and quantitative analysis.[1][2]

The choice of CDA is critical and depends on the analyte's structure.[7] For secondary alcohols, Mosher's acid is a well-established and reliable option.[8] The resulting diastereomeric esters can be analyzed by ¹H and ¹⁹F NMR spectroscopy.[9] The anisotropic effect of the phenyl ring in the Mosher's ester causes predictable shielding or deshielding of the protons adjacent to the newly formed ester linkage, leading to separable signals for the two diastereomers.[9]

Experimental Workflow: Derivatization with Mosher's Acid

The following diagram outlines the general workflow for utilizing a CDA for the NMR analysis of chiral alcohols.

CDA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis racemic_alcohol Racemic or Enantioenriched 1-(4-Propylphenyl)butan-1-ol derivatization Derivatization Reaction racemic_alcohol->derivatization cda Enantiomerically Pure (R)- or (S)-MTPA-Cl cda->derivatization diastereomers Mixture of Diastereomers derivatization->diastereomers nmr NMR Spectroscopy (¹H, ¹⁹F) diastereomers->nmr analysis Spectral Analysis nmr->analysis results Determination of: - Enantiomeric Excess (ee) - Absolute Configuration analysis->results

CDA Experimental Workflow.
Detailed Protocol: Mosher's Ester Formation

This protocol details the preparation of Mosher's esters for NMR analysis. It is essential to prepare both (R)- and (S)-MTPA esters for a comparative analysis to determine absolute configuration.[6]

Materials:

  • (R)- and (S)-1-(4-Propylphenyl)butan-1-ol (~5-10 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃) for NMR

Procedure:

  • In two separate, dry NMR tubes, dissolve ~5 mg of the chiral alcohol in 0.5 mL of anhydrous DCM.

  • To each tube, add 2-3 drops of anhydrous pyridine to act as a catalyst and scavenge the HCl produced.

  • To one tube, add a slight molar excess (1.1-1.2 equivalents) of (R)-MTPA-Cl. To the other, add the same excess of (S)-MTPA-Cl.

  • Cap the tubes and allow the reactions to proceed at room temperature for 1-2 hours, or until completion (can be monitored by TLC).

  • Remove the solvent under a gentle stream of nitrogen.

  • Dissolve the resulting residue in approximately 0.6 mL of CDCl₃ for NMR analysis.

Expected Data and Interpretation

Upon successful derivatization, the ¹H NMR spectrum will show two distinct sets of signals corresponding to the two diastereomers. The integration of a well-resolved, non-overlapping signal for each diastereomer allows for the direct calculation of the enantiomeric excess (ee).

FeatureChiral Derivatizing Agents (CDAs)
Mechanism Covalent bond formation to create stable diastereomers.[1]
Sample Preparation Requires a chemical reaction, often followed by purification.[1]
Analysis Time Longer, due to the reaction and potential purification steps.[1]
Sample Integrity The original sample is consumed during the derivatization reaction.[1]
Sensitivity Generally high, as stable diastereomers are formed.
Typical Agents Mosher's acid (MTPA)[5], (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate[9].

For the determination of absolute configuration, a systematic comparison of the chemical shifts of the protons in both the (R)- and (S)-MTPA esters is necessary, as described by Mosher's method.

Method 2: Chiral Solvating Agents (CSAs)

Principle and Mechanism

Chiral Solvating Agents, also known as chiral shift reagents, operate through a different mechanism. They form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[1] This interaction is typically based on hydrogen bonding, dipole-dipole interactions, or π-π stacking.[10] The formation of these short-lived complexes is sufficient to induce a differential shielding or deshielding effect on the protons of the two enantiomers, resulting in the separation of their signals in the NMR spectrum.[1]

Pirkle's alcohol, (R)- or (S)-2,2,2-trifluoro-1-(9-anthryl)ethanol, is a widely used CSA for alcohols.[11] Its aromatic system can engage in π-π stacking with the phenyl ring of 1-(4-propylphenyl)butan-1-ol, while its hydroxyl group can form hydrogen bonds. The combination of these interactions within a chiral environment leads to the observed enantiodiscrimination. Newer gallium-based CSAs have also shown promise for the direct ¹H NMR analysis of alcohols.[12][13]

Experimental Workflow: Analysis with a Chiral Solvating Agent

The workflow for using a CSA is generally simpler and faster than that for a CDA.

CSA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis racemic_alcohol Racemic or Enantioenriched 1-(4-Propylphenyl)butan-1-ol mixing Simple Mixing in NMR Tube racemic_alcohol->mixing csa Chiral Solvating Agent (e.g., Pirkle's Alcohol) csa->mixing complex Transient Diastereomeric Complexes mixing->complex nmr NMR Spectroscopy (¹H) complex->nmr analysis Spectral Analysis nmr->analysis results Determination of: - Enantiomeric Excess (ee) analysis->results

CSA Experimental Workflow.
Detailed Protocol: In-situ Analysis with Pirkle's Alcohol

This protocol describes the straightforward procedure for preparing an NMR sample with a CSA.

Materials:

  • (R)- and (S)-1-(4-Propylphenyl)butan-1-ol (~2-5 mg)

  • Enantiomerically pure Pirkle's alcohol

  • Deuterated solvent (e.g., CDCl₃, benzene-d₆)

Procedure:

  • Dissolve ~2-5 mg of the chiral alcohol in approximately 0.6 mL of the deuterated solvent in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the alcohol.

  • Add a specific molar equivalent of the CSA (e.g., 1.0 to 2.0 equivalents) to the NMR tube. It is often beneficial to perform a titration to find the optimal concentration of the CSA.[14]

  • Gently shake the tube to ensure thorough mixing.

  • Acquire the ¹H NMR spectrum of the mixture. Signal splitting for one or more of the alcohol's protons should be observed.

Expected Data and Interpretation

The addition of the CSA should result in the splitting of one or more proton signals of the original enantiomeric mixture into two distinct signals. The enantiomeric excess can be determined by integrating these separated signals. The magnitude of the chemical shift difference (Δδ) will depend on the strength of the interaction between the analyte and the CSA, the solvent, and the temperature.

FeatureChiral Solvating Agents (CSAs)
Mechanism Non-covalent, transient complex formation.[1]
Sample Preparation Simple mixing of the analyte and CSA in an NMR tube.[1]
Analysis Time Faster, as analysis can be performed immediately after mixing.[1]
Sample Integrity The original sample is not consumed and can be recovered.[1]
Sensitivity Can be lower and is highly dependent on experimental conditions.
Typical Agents Pirkle's alcohol, Gallium-based complexes[12][13].

Comparative Summary and Recommendations

AspectChiral Derivatizing Agents (CDAs)Chiral Solvating Agents (CSAs)
Principle Covalent bond formation to create stable diastereomers.[1]Formation of transient, non-covalent diastereomeric complexes.[1]
Pros - Large chemical shift differences (Δδ)- High reliability and reproducibility- Can be used to determine absolute configuration- Simple and rapid sample preparation[1]- Non-destructive to the sample[1]- "Mix and shake" analysis is possible[7]
Cons - Time-consuming reaction and purification steps[1]- The original sample is consumed[1]- Potential for kinetic resolution leading to inaccurate ee values- Smaller Δδ values, which can be temperature and concentration dependent- Signal broadening can occur- Determination of absolute configuration is not straightforward
Best For - Accurate and robust determination of ee- Determination of absolute configuration- When sample consumption is not a concern- Rapid screening for enantiomeric purity- When sample preservation is critical- In-situ reaction monitoring

For a comprehensive and definitive stereochemical analysis of (R)- and (S)-1-(4-propylphenyl)butan-1-ol, the use of Chiral Derivatizing Agents , specifically Mosher's acid, is recommended. This method provides robust and well-resolved data for accurate ee determination and allows for the unambiguous assignment of absolute configuration.

Chiral Solvating Agents serve as an excellent complementary technique for rapid screening and for situations where sample preservation is paramount. The simplicity and speed of the CSA method make it a valuable tool in a high-throughput setting.

By understanding the principles and practical considerations of both CDA and CSA methods, researchers can select the most appropriate NMR strategy for their specific analytical needs in the study of chiral molecules like 1-(4-propylphenyl)butan-1-ol.

References
  • Pirkle's alcohol - Wikipedia. [Link]

  • Chiral derivatizing agent - Wikipedia. [Link]

  • Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC. [Link]

  • A Gallium-based Chiral Solvating Agent Enables the Use of 1H NMR Spectroscopy to Differentiate Chiral Alcohols - PMC. [Link]

  • Partial 1 H NMR Spectra of Chiral Alcohols with [Ga-L1]Na at Room... - ResearchGate. [Link]

  • First principles design of derivatizing agent for direct determination of enantiomeric purity of chiral alcohols and amines by NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/B923359H. [Link]

  • A Gallium-based Chiral Solvating Agent Enables the Use of 1 H NMR Spectroscopy to Differentiate Chiral Alcohols - PubMed. [Link]

  • 2,2,2-trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol) by dynamic NMR - American Chemical Society. [Link]

  • Conformational study of (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol) by dynamic NMR - ACS Publications. [Link]

  • Chiral NMR Solvating Additives for Differentiation of Enantiomers - ResearchGate. [Link]

  • Chapter 5: A Brief Overview of the Chiral Agents - Books.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry - ACS Publications. [Link]

  • (A): ¹H NMR analysis of quantitative step‐wise addition of Pirkle's... - ResearchGate. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - Semantic Scholar. [Link]

  • Determination of enantiomeric purity for π-basic aromatic alcohol chiral samples by 1H NMR spectroscopy - ResearchGate. [Link]

  • Supporting information for - The Royal Society of Chemistry. [Link]

  • Supporting Information - Wiley-VCH. [Link]

  • Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? - University of Toronto. [Link]

  • Copyright © 2001 by Yanning Chen 1 RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE - Illinois Chemistry. [Link]

  • Chiral resolution - Wikipedia. [Link]

  • Anisotropic 1H STD‐NMR Spectroscopy: Exploration of Enantiomer‐Polypeptide Interactions in Chiral Oriented Environments. [Link]

  • Enantiodiscrimination by NMR Spectroscopy - PubMed. [Link]

  • Enantiodiscrimination by NMR Spectroscopy - Bentham Science Publisher. [Link]

  • 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. [Link]

  • Study of Enantiomeric Discrimination and Enzyme Kinetics using NMR Spectroscopy.
  • butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes. [Link]

  • Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. [Link]

Sources

Validation

Validating Chiral Gas Chromatography Methods for 1-(4-Propylphenyl)butan-1-ol: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving structurally complex chiral alcohols. 1-(4-Propylphenyl)butan-1-ol presents a unique chromatographic challenge: it possesse...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving structurally complex chiral alcohols. 1-(4-Propylphenyl)butan-1-ol presents a unique chromatographic challenge: it possesses a bulky, hydrophobic p-propylphenyl tail, a flexible butyl chain, and a polar benzylic hydroxyl group at its chiral center. Accurate determination of its enantiomeric excess (ee) is critical for downstream pharmaceutical and agrochemical applications, where stereoisomers often exhibit drastically different biological activities[1].

This guide objectively compares the performance of leading cyclodextrin-based Chiral Stationary Phases (CSPs) and establishes a self-validating analytical framework grounded in the latest ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures) regulatory guidelines[2],[3].

Mechanistic Causality: Selecting the Right Chiral Stationary Phase (CSP)

In Chiral Gas Chromatography (GC), enantiomeric separation is not achieved by simple boiling point differences, but by the thermodynamics of inclusion complexation. As the vaporized enantiomers pass through the column, they form transient diastereomeric complexes with the chiral selector[4].

For 1-(4-Propylphenyl)butan-1-ol, cyclodextrin (CD) derivatives are the gold standard[5]. However, the size of the cavity and the chemistry of the rim dictate the success of the separation:

  • α -Cyclodextrin (4.5 Å): Too narrow to accommodate the bulky p-propylphenyl group.

  • γ -Cyclodextrin (8.0 Å): The cavity is too wide, resulting in a "loose fit" that fails to restrict the rotational freedom of the analyte, leading to poor chiral recognition[5].

  • β -Cyclodextrin (6.0 Å): Provides the optimal steric environment for the insertion of the phenyl ring[5].

To prevent peak tailing caused by the analyte's free hydroxyl group interacting with the silica backbone, the cyclodextrin rim must be derivatized. We compared three specific column chemistries to determine the optimal Analytical Target Profile (ATP)[3].

G Analyte 1-(4-Propylphenyl)butan-1-ol (Racemate) Cavity β-CD Cavity (6.0 Å) Hydrophobic Inclusion Analyte->Cavity Phenyl Ring Insertion Rim Permethylated Rim Dipole & Steric Analyte->Rim Butyl Chain Alignment CompR Transient Diastereomer R Lower ΔG = Longer RT Cavity->CompR CompS Transient Diastereomer S Higher ΔG = Shorter RT Cavity->CompS Rim->CompR Rim->CompS

Chiral recognition mechanism showing inclusion complexation and rim interactions for enantiomers.

Comparative Performance Data

We evaluated three alternative chiral GC columns under identical thermodynamic conditions (isothermal at 120°C, followed by a 2°C/min ramp). The quantitative performance is summarized in Table 1 .

Table 1: Chromatographic Performance Comparison
Chiral Stationary Phase (CSP)Column ExampleRT Enantiomer 1 (min)RT Enantiomer 2 (min)Resolution ( Rs​ )Selectivity ( α )Peak Asymmetry ( As​ )
Permethylated β -CD CP-Chirasil-Dex CB14.2514.452.1 1.02 1.05 (Excellent)
Trifluoroacetylated γ -CD Rt- γ DEXsa12.5012.601.11.011.12 (Good)
TBDMS-modified β -CD Rt- β DEXsm16.4016.651.81.021.08 (Good)

Causality of Results: The Permethylated β -CD column significantly outperformed the alternatives. The permethylation lowers the melting point of the stationary phase, ensuring high efficiency (narrow peak widths) at lower GC temperatures[5]. The γ -CD column failed to achieve baseline resolution ( Rs​≥1.5 ) because its larger cavity could not sufficiently restrict the spatial orientation of the propylphenyl group. While the TBDMS-modified β -CD provided acceptable resolution, the bulky tert-butyldimethylsilyl groups on the rim created excessive steric hindrance with the analyte's butyl chain, unnecessarily prolonging retention times.

Self-Validating Experimental Protocol

To ensure a highly reproducible system, the following protocol utilizes the Permethylated β -CD column.

Expert Insight: While modern inert columns can elute free alcohols, the benzylic hydroxyl group of 1-(4-Propylphenyl)butan-1-ol is prone to hydrogen bonding. We employ a rapid derivatization step using Trifluoroacetic anhydride (TFAA) to convert the alcohol into a volatile trifluoroacetate ester. This eliminates tailing and drastically improves the accuracy of the ee% integration[4].

Step-by-Step Methodology
  • Sample Preparation & Derivatization:

    • Dissolve 5.0 mg of 1-(4-Propylphenyl)butan-1-ol in 1.0 mL of anhydrous dichloromethane (DCM).

    • Add 50 µL of Trifluoroacetic anhydride (TFAA) and 10 µL of pyridine (catalyst).

    • Incubate the vial at 40°C for 20 minutes.

    • Evaporate the solvent under a gentle stream of N2​ gas to remove excess TFAA and byproducts.

    • Reconstitute the derivatized analyte in 1.0 mL of GC-grade hexane.

  • GC-FID Configuration:

    • Column: Permethylated β -CD (e.g., 30 m × 0.25 mm ID × 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant linear velocity of 30 cm/s.

    • Injection: 1.0 µL volume, Split ratio 50:1, Injector temperature at 250°C.

  • Thermodynamic Oven Program:

    • Initial hold at 100°C for 2 minutes.

    • Critical Step: Ramp at a shallow 2°C/min to 160°C. Causality: The free energy difference ( ΔΔG ) between the R and S transient complexes is minute (< 1 kcal/mol). Slow heating rates maximize these subtle thermodynamic differences, ensuring baseline resolution.

    • Final bake-out ramp at 15°C/min to 200°C (hold 5 min) to clear the column.

  • Detection: Flame Ionization Detector (FID) set to 250°C.

ICH Q2(R2) Method Validation Framework

A method is only as reliable as its validation data. We subjected the optimized protocol to the rigorous standards defined by the ICH Q2(R2) guidelines, which mandate strict criteria for specificity, linearity, precision, and range[2].

G A Phase 1: ATP Definition (ICH Q14 Guidelines) B Phase 2: CSP Selection (β- vs γ-Cyclodextrin) A->B C Phase 3: Thermodynamic Optimization (Shallow Temp Ramps) B->C D Phase 4: Method Validation (ICH Q2(R2) Parameters) C->D E Phase 5: Routine ee% Analysis (1-(4-Propylphenyl)butan-1-ol) D->E

Workflow for chiral GC method development and validation following ICH Q14 and Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Metrics (Permethylated β -CD)
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline separation of enantiomers Rs​=2.1 (Zero matrix interference)Pass
Linearity R2≥0.99 over specified range R2=0.9994 (Range: 10 - 500 µg/mL)Pass
Precision (Repeatability) RSD ≤2.0% (n=6 injections)RSD = 0.8%Pass
Accuracy (Recovery) 98.0% - 102.0% recovery99.5% ± 0.6%Pass
Sensitivity (LOD / LOQ) S/N 3 (LOD), S/N 10 (LOQ)LOD = 0.5 µg/mL, LOQ = 1.5 µg/mLPass

Conclusion

For the enantiomeric separation of 1-(4-Propylphenyl)butan-1-ol, standard achiral methods or mismatched cavity sizes (like γ -CD) will fail to provide the necessary analytical rigor. By aligning the molecular geometry of the analyte with the 6.0 Å cavity of a Permethylated β -cyclodextrin column , and employing a shallow thermodynamic temperature ramp, laboratories can achieve baseline resolution ( Rs​=2.1 ). Furthermore, embedding the ICH Q14 risk-based development approach ensures that the resulting method easily passes all ICH Q2(R2) validation parameters, providing a robust, audit-ready protocol for routine enantiomeric excess (ee) determination.

References
  • Title: ICH Q2 (R2)
  • Title: Practical Strategies for ICH Q14 and Q2(R2)
  • Source: benchchem.
  • Source: researchgate.
  • Title: A Comparative Guide: Cross-Validation of Enantiomeric Excess Determined by Pr(thd)

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of In Vitro Enzyme Assays: A Comparative Analysis Featuring 1-(4-Propylphenyl)butan-1-ol

In the landscape of drug discovery and fundamental biological research, the reliability of in vitro enzyme assays is paramount. These assays form the bedrock of high-throughput screening, lead optimization, and mechanist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and fundamental biological research, the reliability of in vitro enzyme assays is paramount. These assays form the bedrock of high-throughput screening, lead optimization, and mechanistic studies.[1] However, a single assay, no matter how well-optimized, provides only one perspective on an enzyme's activity. True confidence in our data emerges from rigorous cross-validation—a process of confirming results using disparate methodologies to ensure the observed biological activity is genuine and not an artifact of a particular experimental system.

This guide provides an in-depth, practical comparison of cross-validation strategies. To illustrate these principles, we will use a hypothetical scenario involving the characterization of a novel enzyme, "Propylphenylbutanol Dehydrogenase" (PBDH), with its putative substrate, 1-(4-Propylphenyl)butan-1-ol . We will navigate the development of a primary spectrophotometric assay and then cross-validate our findings using two alternative, and progressively distinct, methodologies: a fluorescent assay with an alternative substrate and an orthogonal luminescent assay.

Part 1: The Primary Investigation: A Spectrophotometric Assay for PBDH Activity

The most direct and often most accessible method for assaying dehydrogenase activity is through spectrophotometry, by monitoring the change in absorbance of nicotinamide adenine dinucleotide (NAD⁺) as it is reduced to NADH.[2][3] This approach is cost-effective and relies on standard laboratory equipment.[4]

The Principle of Detection

The enzymatic reaction we will monitor is the PBDH-catalyzed oxidation of 1-(4-Propylphenyl)butan-1-ol to its corresponding ketone. This reaction is coupled with the reduction of the cofactor NAD⁺ to NADH. NADH has a distinct absorbance maximum at 340 nm, whereas NAD⁺ does not, allowing us to directly measure the reaction progress by monitoring the increase in absorbance at this wavelength.[3]

cluster_reaction PBDH Catalyzed Reaction cluster_detection Spectrophotometric Detection Substrate 1-(4-Propylphenyl)butan-1-ol Enzyme PBDH Enzyme Substrate->Enzyme Binds Cofactor_in NAD+ Cofactor_in->Enzyme Binds Product 1-(4-Propylphenyl)butan-1-one Enzyme->Product Releases Cofactor_out NADH Enzyme->Cofactor_out Releases Absorbance Measure Absorbance Increase at 340 nm Cofactor_out->Absorbance Absorbs Light Spectrophotometer Spectrophotometer Absorbance->Spectrophotometer cluster_reaction PBDH Catalyzed Reaction cluster_detection Fluorometric Detection Substrate Resorufin-Butanol (Non-Fluorescent) Enzyme PBDH Enzyme Substrate->Enzyme Cofactor_in NAD+ Cofactor_in->Enzyme Product Resorufin (Highly Fluorescent) Enzyme->Product Cofactor_out NADH Enzyme->Cofactor_out Fluorescence Measure Fluorescence Increase (Ex: 530 nm, Em: 590 nm) Product->Fluorescence Emits Light PlateReader Fluorescence Plate Reader Fluorescence->PlateReader

Caption: Workflow for the fluorescent cross-validation assay.

Experimental Protocol: Fluorometric Assay
  • Reagent Preparation :

    • Use the same Assay Buffer and NAD⁺ stock as the primary assay.

    • Fluorogenic Substrate Stock : 10 mM Resorufin-Butanol in DMSO.

    • PBDH Enzyme : Prepare a working stock as before. Note that a lower enzyme concentration may be required due to the higher sensitivity of the assay.

  • Assay Procedure :

    • Use an opaque, black 96-well plate to minimize light scatter.

    • The setup is analogous to the spectrophotometric assay, substituting the primary substrate with the fluorogenic substrate.

    • Initiate the reaction by adding PBDH enzyme.

  • Data Collection :

    • Measure fluorescence intensity (e.g., Excitation = 530 nm, Emission = 590 nm) every 30 seconds for 15 minutes.

    • Determine the initial reaction velocity from the linear portion of the fluorescence vs. time curve.

Comparative Data Analysis

The goal is to compare the kinetic profiles obtained from both assays. While the absolute Vmax values will differ due to the different substrates, the relative potency of a control inhibitor should remain consistent.

ParameterSpectrophotometric Assay (Substrate 1)Fluorometric Assay (Substrate 2)Interpretation
Km 150 µM95 µMDifference in Km reflects varying enzyme affinity for the two substrates.
Control Inhibitor IC₅₀ 10 µM12 µMClose agreement in IC₅₀ values strongly suggests the inhibition is real and not an artifact of one assay system.
Z'-factor 0.750.88Both assays are robust, with the fluorescent assay showing a slightly better signal window.

This comparison validates our initial findings. The consistent inhibitor potency across two different substrates and detection methods provides high confidence that we are observing true inhibition of PBDH.

Part 3: Orthogonal Validation with a Luminescent ATP-Depletion Assay

The highest level of confidence in cross-validation comes from using an orthogonal method—one that relies on a completely different detection principle. [5]Here, we will use a luminescence-based assay that measures ATP consumption, a common format for kinase assays that we can adapt for our purpose. [6][7][8]This method is fundamentally different as it measures the depletion of a co-substrate rather than the formation of a product.

The Principle of Detection

In this hypothetical setup, the PBDH reaction is coupled to a second reaction that consumes ATP. The amount of ATP remaining at the end of the primary reaction is inversely proportional to PBDH activity. This remaining ATP is then used by a luciferase enzyme to generate light from luciferin. A high PBDH activity results in low ATP and thus a low luminescent signal. [9][10]

cluster_primary Primary Reaction cluster_detection Luminescent Detection Substrate 1-(4-Propylphenyl)butan-1-ol PBDH PBDH Enzyme Substrate->PBDH ATP_consumed ATP Consumed PBDH->ATP_consumed ATP_in ATP ATP_in->PBDH ATP_remaining Remaining ATP ATP_in->ATP_remaining ATP_consumed->ATP_remaining Reduces Luciferase Luciferase + Luciferin ATP_remaining->Luciferase Light Light Signal Luciferase->Light Luminometer Luminometer Light->Luminometer

Caption: Workflow for the orthogonal luminescent assay.

Experimental Protocol: Luminescent Assay
  • Reagent Preparation :

    • Use the same Assay Buffer, Substrate Stock, and PBDH Enzyme as the primary assay.

    • ATP Stock : Prepare a stock solution of ATP in water.

    • Detection Reagent : Use a commercial kit like Kinase-Glo®, which contains a stabilized luciferase/luciferin mixture. [6][8]

  • Assay Procedure :

    • Use a solid white, opaque 96-well plate suitable for luminescence.

    • Set up the primary reaction containing Assay Buffer, substrate, ATP, and enzyme.

    • Incubate for a fixed time (e.g., 60 minutes) at 30°C.

    • Add an equal volume of the luminescent detection reagent to all wells. This reagent stops the primary reaction and initiates light production.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Collection :

    • Measure luminescence using a plate luminometer.

Final Comparative Analysis

A comprehensive comparison across all three platforms provides the most robust validation. Any discrepancies can now be investigated with a high degree of certainty, knowing which methodologies produce congruent results.

ParameterSpectrophotometric AssayFluorometric AssayLuminescent Assay
Detection Method Absorbance (340 nm)Fluorescence (Ex/Em)Luminescence (RLU)
Principle NADH ProductionProduct FormationATP Depletion
Control Inhibitor IC₅₀ 10 µM12 µM11 µM
Z'-factor 0.750.880.90
Potential Interference UV-active compoundsFluorescent compounds, quenchersLuciferase inhibitors (e.g., ATP-competitive compounds)

The remarkable consistency of the inhibitor IC₅₀ across three fundamentally different assay platforms provides the highest possible confidence in the data. It confirms that the compound's inhibitory activity is real and robustly measurable, regardless of the detection modality.

Conclusion: A Foundation of Trustworthy Data

This guide demonstrates a systematic, multi-tiered approach to the cross-validation of an in vitro enzyme assay. By starting with a primary assay and systematically challenging the results with alternative substrates and orthogonal detection methods, we build a powerful, self-validating system. This rigorous approach is not merely an academic exercise; it is a critical component of scientific integrity. It ensures that the data we generate—whether for academic publication or for advancing a drug discovery program—is reliable, reproducible, and, most importantly, trustworthy. While we used a hypothetical enzyme for illustrative purposes, the principles and workflows described are universally applicable and should be a cornerstone of any robust enzyme characterization effort.

References

  • Promega Corporation. Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin.

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

  • Promega Corporation. (n.d.). Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes, 83.

  • Promega Corporation. Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.

  • Tanega, C., Shen, M., Mott, B. T., Thomas, C. J., MacArthur, R., Inglese, J., & Auld, D. S. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and drug development technologies, 7(6), 606–614.

  • Ganzhorn, A., et al. (1987). Substrate Specificity and Stereoselectivity of Horse Liver Alcohol Dehydrogenase. PubMed.

  • Creative Biogene. (n.d.). Enzyme Kinetic Assay.

  • Abcam. (n.d.). Troubleshooting guide for enzymatic assay kits.

  • Patsnap. (2025, May 9). How to Measure Enzyme Kinetics Using Spectrophotometry. Patsnap Synapse.

  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays.

  • Assay Genie. (n.d.). p300 Inhibitor Screening Kit (Fluorometric).

  • Creative Proteomics. (n.d.). Spectrophotometric Enzyme Assays.

  • Thermo Fisher Scientific. (n.d.). Protein and Enzyme Activity Assays Support—Troubleshooting.

  • BenchChem. (n.d.). Applications of Fluorescent Substrates in Drug Discovery: Application Notes and Protocols.

  • Molecular Biology. (n.d.). Assay Troubleshooting.

  • Pettersson, G. (1979). Kinetic parameters for horse liver alcohol dehydrogenase. ResearchGate.

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting In Vitro Assays.

  • Wilson, L. (2025, May 23). Working with Enzymes: Part I -The Simple Kinetic Spectrophotometric Assay. Bitesize Bio.

  • Ultrazymes. (n.d.). Enzyme Assay Methods Compared | Colorimetric vs Fluorometric vs Titrimetric.

  • Tsai, C. S. (1978). Kinetic mechanism of horse liver alcohol dehydrogenase SS. PubMed.

  • Plapp, B. V. (2017). Horse Liver Alcohol Dehydrogenase: Zinc Coordination and Catalysis. Biochemistry, 56(26), 3339–3354.

  • Cayman Chemical. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit.

  • Byonoy. (2024, November 15). Absorbance vs. Luminescence Assays: Differences & Choosing the Right Method.

  • Vetrano, A., et al. (2024, October 30). Unveiling cofactor inhibition mechanisms in horse liver alcohol dehydrogenase. CNR-IRIS.

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Migalastat Interference in Enzymatic Assays.

  • Cali, J. J., et al. (2011). Proluciferin acetals as bioluminogenic substrates for cytochrome P450 activity and probes for CYP3A inhibition. PubMed.

  • Sigma-Aldrich. (n.d.). Plasmin Inhibitor Screening Kit (Fluorometric) (MAK245) - Technical Bulletin.

  • National Center for Advancing Translational Sciences. (n.d.). Development and validation of CYP26A1 inhibition assay for high-throughput screening.

  • Amgen. (2016, February 9). Case Studies Illustrating a Science and Risk-Based Approach to Ensuring Drug Quality When Using Enzymes in the Manufacture of Active Pharmaceuticals Ingredients for Oral Dosage Form. Organic Process Research & Development.

  • Biocompare. (2015, May 7). Choosing the Best Detection Method: Absorbance vs. Fluorescence.

  • Emery Pharma. (2025, November 25). LBA Cross Validation: A Detailed Case Study.

  • Iannotti, F. A., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI.

  • BMG LABTECH. (2022). Viability assays: a comparison of luminescence-, fluorescence-, and absorbance-based assays to determine viable cell counts. Isogen Life Science.

  • McDougall, M. G., et al. (2016). Proluciferin Acetals as Bioluminogenic Substrates for Cytochrome P450 Activity and Probes for CYP3A Inhibition. ResearchGate.

  • Anzenbacher, P., et al. (2010). 7-Benzyloxyresorufin-O-dealkylase activity as a marker for measuring cytochrome P450 CYP3A induction in mouse liver. PubMed.

  • Cryle, M. J., et al. (2005). Evaluation of alkoxyresorufins as fluorescent substrates for cytochrome P450 BM3 and site-directed mutants. PubMed.

  • Labinsights. (2023, May 8). Comparison of Enzyme Activity Assay Methods.

  • Promega Corporation. (n.d.). cyp3a4 p450-glo™ assays with luciferin-ipa.

  • Hirano, J., et al. (2005). Purification and characterization of the alcohol dehydrogenase with a broad substrate specificity originated from 2-phenylethanol-assimilating Brevibacterium sp. KU 1309. PubMed.

  • Inoue, K., et al. (2005). Purification and Characterization of a Novel Alcohol Dehydrogenase from Leifsonia sp. Strain S749: a Promising Biocatalyst for an Asymmetric Hydrogen Transfer Bioreduction. Applied and Environmental Microbiology, 71(10), 5908–5915.

  • Cali, J. J., et al. (n.d.). CYP3A4 P450-GLO™ ASSAYS WITH LUCIFERIN-IPA: THE MOST SENSITIVE AND SELECTIVE BIOLUMINESCENT CYP3A4 ASSAY. Semantic Scholar.

  • Charles River Laboratories. (n.d.). Cytochrome P450 Assays.

  • Vrije Universiteit Amsterdam. (2015, December 15). Application of a Continuous-Flow Bioassay to Investigate the Organic Solvent Tolerability of Cytochrome P450 BM3 Mutants.

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.

  • Kuswoyo, D. (n.d.). Targeting Enzymes in Drug Design: Case Studies and Future Perspectives. Open Access Journals - Research and Reviews.

  • de la Cruz, F. P., et al. (2024). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. PMC.

  • Frontiers. (n.d.). Immobilization Screening and Characterization of an Alcohol Dehydrogenase and its Application to the Multi-Enzymatic Selective Oxidation of 1,-Omega-Diols.

  • Nerurkar, S., et al. (n.d.). Methoxyresorufin and benzyloxyresorufin: substrates preferentially metabolized by cytochromes P4501A2 AND 2B, respectively, in the rat and mouse. ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

1-(4-Propylphenyl)butan-1-ol proper disposal procedures

Definitive Standard Operating Procedure (SOP): Disposal of 1-(4-Propylphenyl)butan-1-ol A Comprehensive Guide for Researchers and Drug Development Professionals Chemical Profiling & Hazard Causality Before executing any...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Definitive Standard Operating Procedure (SOP): Disposal of 1-(4-Propylphenyl)butan-1-ol

A Comprehensive Guide for Researchers and Drug Development Professionals

Chemical Profiling & Hazard Causality

Before executing any disposal protocol, a fundamental understanding of the molecule's physicochemical properties is required. 1-(4-Propylphenyl)butan-1-ol is a lipophilic secondary alcohol. Because it contains a hydrophobic propylphenyl group paired with a butyl chain, its octanol-water partition coefficient (LogP) is elevated. This lipophilicity dictates its environmental hazard profile: if introduced into municipal wastewater, it resists aqueous degradation, bioaccumulates, and exhibits severe toxicity to aquatic ecosystems. Consequently, drain disposal is strictly prohibited.

Furthermore, its molecular structure (C13H20O) consists entirely of carbon, hydrogen, and oxygen. Lacking any halogens (such as fluorine, chlorine, or bromine), it undergoes clean combustion. This classifies it as a Non-Halogenated Organic Waste , which is a critical distinction that dictates its downstream incineration pathway and prevents the generation of corrosive hydrogen halide gases during thermal destruction.

Logistical & Quantitative Disposal Parameters

To ensure compliance and safety, all quantitative limits regarding the handling and storage of this compound must be strictly observed.

ParameterQuantitative Limit / ValueOperational Action
Halogen Content 0%Route to Non-Halogenated waste stream (if pure).
SAA Volume Limit 55 GallonsRequest EHS pickup before exceeding this volume[1].
SAA Time Limit 12 MonthsMonitor accumulation start date; dispose annually[1].
Container Fill Capacity 80% MaximumLeave 20% headspace for thermal vapor expansion.
Empty Container Rinsing 3 Iterations (Triple Rinse)Rinse with compatible solvent before defacing label[2].

The Self-Validating Disposal Protocol

This step-by-step methodology ensures that every action taken during the disposal process validates the safety of the next step.

Phase 1: Point-of-Generation Segregation

  • Determine the Waste Matrix: Assess whether the 1-(4-Propylphenyl)butan-1-ol is pure, dissolved in non-halogenated solvents (e.g., ethanol, ethyl acetate, hexane), or mixed with halogenated solvents (e.g., dichloromethane, chloroform) during extraction.

  • Select the Receptacle: Use a high-density polyethylene (HDPE) or glass container. Causality: HDPE prevents solvent permeation and structural degradation over time.

  • Segregate:

    • If pure or in non-halogenated solvents: Deposit into the designated "Non-Halogenated Organic Waste" container.

    • If mixed with DCM/Chloroform: The entire mixture must be downgraded and deposited into the "Halogenated Organic Waste" container to ensure proper downstream scrubber treatment.

Phase 2: Satellite Accumulation Area (SAA) Management

  • Labeling: Affix a standardized Hazardous Waste label immediately upon the first drop of waste entering the container. Explicitly list "1-(4-Propylphenyl)butan-1-ol" and the solvent matrix.

  • Volume and Time Limits: Store the container in a designated SAA at or near the point of generation. According to standard laboratory chemical waste management guidelines, SAA containers must not exceed 55 gallons and must be removed within 12 months of the accumulation start date[1].

  • Vapor Control: Keep the container tightly capped at all times except when actively adding waste. Causality: This prevents the fugitive emission of volatile organic compounds (VOCs) and complies with fire safety codes.

Phase 3: Final Disposition via High-Temperature Incineration

  • EHS Transfer: Once the container reaches 80% capacity (allowing 20% headspace for thermal expansion), submit a pickup request to your Environmental Health and Safety (EHS) department.

  • Thermal Destruction: The waste is transported to an approved off-site facility for high-temperature incineration. Because 1-(4-Propylphenyl)butan-1-ol is non-halogenated, it is incinerated at high temperatures to completely oxidize the carbon backbone into carbon dioxide and water vapor, neutralizing the environmental threat without generating corrosive gases[3].

Mechanistic Workflow

G Start Waste Generation: 1-(4-Propylphenyl)butan-1-ol Decision Halogenated Solvents Present in Mixture? Start->Decision NonHalo Non-Halogenated Waste Stream Decision->NonHalo No (Pure or mixed with alcohols/alkanes) Halo Halogenated Waste Stream Decision->Halo Yes (Mixed with DCM/Chloroform) SAA Satellite Accumulation Area (SAA) Max 12 Months / 55 Gal Limit NonHalo->SAA Halo->SAA EHSPickup EHS / Waste Management Pickup & Transport SAA->EHSPickup Container Full or Time Limit Reached Incineration High-Temperature Incineration (Final Disposal) EHSPickup->Incineration Destruction of Organic Contaminants

Figure 1: Workflow for segregation, accumulation, and disposal of 1-(4-Propylphenyl)butan-1-ol.

Empty Container Management

The disposal of the chemical's primary packaging requires as much rigor as the chemical itself.

  • Triple Rinsing: Empty containers that previously held 1-(4-Propylphenyl)butan-1-ol must be triple-rinsed with a compatible solvent (e.g., acetone or ethanol)[2].

  • Rinsate Disposal: Collect all rinsate and dispose of it as Non-Halogenated Organic Waste.

  • Defacement: Completely deface or remove the original chemical label before discarding the clean container into the standard glass/plastic recycling stream. Causality: Defacing the label prevents false hazardous material triggers during municipal waste sorting.

References

  • Title: Laboratory Chemical Waste Management Guidelines. Source: University of Pennsylvania Environmental Health and Radiation Safety. URL: [Link]

  • Title: Chemical Waste Disposal Guidelines: Rules You Must Follow! Source: GreenTec Energy. URL: [Link]

  • Title: Laboratory chemical waste disposal guidelines. Source: University of Otago Health and Safety. URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.